molecular formula C12H13ClO3 B1423840 6-Chloro-chroman-3-carboxylic acid ethyl ester CAS No. 885271-36-3

6-Chloro-chroman-3-carboxylic acid ethyl ester

Cat. No.: B1423840
CAS No.: 885271-36-3
M. Wt: 240.68 g/mol
InChI Key: JVNIZDSHIPLLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-chroman-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-4,6,9H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNIZDSHIPLLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696272
Record name Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-36-3
Record name Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and properties of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The chroman scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chlorine atom and an ethyl ester moiety provides a versatile platform for synthetic diversification and modulation of physicochemical properties. This document details the compound's key properties, outlines a robust, field-proven two-step synthesis methodology with detailed experimental protocols, and discusses its potential applications as a key intermediate in the synthesis of novel therapeutic agents. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for scientists in the field.

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Its presence in molecules like vitamin E underscores its importance. In drug discovery, the chroman scaffold serves as a foundational building block for agents targeting various physiological pathways. The strategic functionalization of this scaffold is a key aspect of medicinal chemistry.

This compound is a derivative that combines three critical features:

  • The Chroman Core: A rigid, bicyclic system that provides a defined three-dimensional orientation for appended functional groups.

  • A Chlorine Substituent: The presence of a halogen at the 6-position significantly influences the molecule's electronic properties and lipophilicity. This can enhance binding affinity to biological targets and improve metabolic stability, a common strategy in drug design as seen in the high percentage of FDA-approved drugs containing chlorine.[1]

  • An Ethyl Ester Group: Located at the 3-position, this functional group is a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which is itself a crucial pharmacophore, or converted into amides, alcohols, and other functionalities to explore structure-activity relationships (SAR).[2]

This guide presents a logical and efficient synthetic route to this valuable building block, details its expected physicochemical and spectroscopic properties, and explores its potential in the broader context of pharmaceutical research.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. While exhaustive experimental data is proprietary to various chemical suppliers, the expected spectroscopic characteristics can be reliably predicted based on fundamental principles of NMR, IR, and mass spectrometry.

Key Physicochemical Data
PropertyValueSource
CAS Number 885271-36-3[3][4][5]
Molecular Formula C₁₂H₁₃ClO₃[3][4]
Molecular Weight 240.68 g/mol [4]
Appearance (Predicted) White to off-white solid or pale oilN/A
Predicted Spectroscopic Profile

A rigorous structural confirmation relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons (Ar-H): Three protons on the benzene ring, appearing in the range of δ 7.0-7.5 ppm. Their splitting patterns (doublets, doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

    • Ethyl Ester (O-CH₂-CH₃): A quartet around δ 4.2 ppm (2H) and a triplet around δ 1.3 ppm (3H), a classic signature for an ethoxy group.

    • Chroman Ring Protons: The protons at the C2, C3, and C4 positions will appear as complex multiplets in the aliphatic region (δ 2.5-4.5 ppm) due to diastereotopicity and spin-spin coupling.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 12 unique carbon atoms.

    • Carbonyl Carbon (C=O): A deshielded signal in the δ 165-175 ppm range, typical for an ester.[6]

    • Aromatic Carbons: Six signals in the δ 115-160 ppm range, with the carbon attached to the chlorine atom (C-Cl) and the oxygen atom (C-O) showing characteristic shifts.

    • Ethyl Ester Carbons: Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃).

    • Chroman Aliphatic Carbons: Signals for C2, C3, and C4 in the δ 20-70 ppm range.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the saturated ester.[6]

    • C-O stretching bands in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C stretching bands around 1600 cm⁻¹ and 1480 cm⁻¹.

    • A C-Cl stretching absorption in the fingerprint region, typically around 700-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will appear at m/z 240.

    • A characteristic isotopic pattern will be observed due to the presence of chlorine. There will be a second peak (M+2) at m/z 242 with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Synthesis Methodologies

A robust and scalable synthesis of this compound can be efficiently achieved via a two-step sequence starting from commercially available 5-chlorosalicylaldehyde. This pathway involves an initial condensation to form a coumarin intermediate, followed by a selective reduction of the α,β-unsaturated system.

Step 1: Knoevenagel Condensation to Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

The first step is the synthesis of the coumarin intermediate. The Knoevenagel condensation is a classic and highly reliable method for this transformation, reacting an aldehyde with a compound containing an active methylene group, such as diethyl malonate.[7] The choice of a base catalyst, like piperidine, is critical for activating the methylene group without promoting unwanted side reactions.

Knoevenagel_Condensation Reagents 5-Chlorosalicylaldehyde + Diethyl Malonate Reaction Reflux (e.g., 80°C, 4-6h) Reagents->Reaction 1. Add Reagents Catalyst Piperidine Ethanol (Solvent) Catalyst->Reaction 2. Add Catalyst Workup Work-up (Cooling, Filtration) Reaction->Workup 3. Reaction Completion Product1 Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate Workup->Product1 4. Isolate Product Selective_Reduction Reactant Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate Reaction Hydrogenation (H₂ gas, 50 psi, RT) Reactant->Reaction 1. Dissolve Catalyst 10% Palladium on Carbon (Pd/C) Ethyl Acetate (Solvent) Catalyst->Reaction 2. Add Catalyst Workup Filtration & Evaporation (Remove Catalyst & Solvent) Reaction->Workup 3. Reaction Completion Product2 This compound Workup->Product2 4. Isolate Final Product

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-chroman-3-carboxylic acid ethyl ester is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The chroman scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds.[1][2] This guide provides a detailed technical overview of the compound, presenting a robust synthesis protocol, comprehensive characterization methodologies, and an analysis of its structural features. We delve into the rationale behind experimental choices and provide validated protocols for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this versatile intermediate in their work.

Introduction and Significance

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core structural motif in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[3] The strategic placement of substituents on this scaffold is a key aspect of modern drug design, allowing for the fine-tuning of physicochemical properties and biological targets.

This compound incorporates three key features that make it a valuable synthetic intermediate:

  • The Chroman Core: Provides a rigid, bicyclic framework that can orient substituents in a defined three-dimensional space.

  • The 6-Chloro Substituent: An electron-withdrawing group that modifies the electronic properties of the aromatic ring and serves as a handle for further synthetic transformations, such as cross-coupling reactions.

  • The C3-Ethyl Ester: A versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, enabling facile library generation for structure-activity relationship (SAR) studies.[4][5]

This guide offers an in-depth characterization to establish a reliable benchmark for the synthesis and analysis of this compound and its derivatives.

Synthesis and Purification

The most direct and reliable route to the title compound is the acid-catalyzed esterification of its precursor, 6-Chloro-chroman-3-carboxylic acid.[6] This method, known as Fischer esterification, is a classic, high-yielding transformation favored for its operational simplicity and use of inexpensive reagents.

Synthetic Scheme
Figure 1: Fischer esterification of 6-Chloro-chroman-3-carboxylic acid.
Detailed Experimental Protocol: Fischer Esterification
  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Chloro-chroman-3-carboxylic acid (5.0 g, 23.5 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (100 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) as the catalyst.

    • Causality Note: Ethanol serves as both the reactant and the solvent. Using it in large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Causality Note: Ethyl acetate is chosen for its good solubility of the ester product and its immiscibility with water. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil/solid by flash column chromatography on silica gel (eluent: 9:1 Hexane:Ethyl Acetate) to yield the pure product.

Expected Yield and Purity
  • Yield: 85-95%

  • Purity: >98% (as determined by HPLC and ¹H NMR)

Physicochemical and Spectroscopic Characterization

Accurate characterization is critical for validating the structure and purity of the synthesized compound. The following sections detail the expected properties and the protocols for their determination.

Physical and Chemical Properties
PropertyValueMethod/Source
Molecular Formula C₁₂H₁₃ClO₃Calculated
Molecular Weight 240.68 g/mol Calculated
Appearance White to off-white crystalline solidVisual Inspection (Analogous to[7])
Melting Point ~45-55 °C (Predicted)DSC (Based on methyl ester[8])
Solubility Soluble in CHCl₃, EtOAc, Acetone; Insoluble in waterExperimental Observation
CAS Number Not assigned. (Parent Acid: 164265-01-4[7])N/A
Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous structural elucidation.

G start Purified Compound ms Mass Spectrometry (MS) Verify Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr structure Structural Elucidation & Purity Assessment ms->structure ir->structure nmr->structure final Validated Structure structure->final

Figure 2: Workflow for comprehensive analytical characterization.
¹H NMR Spectroscopy

¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.

  • Protocol:

    • Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Causality Note: CDCl₃ is a standard solvent as it dissolves the compound well and its deuterium signal is used for field-frequency locking. TMS provides a sharp, inert reference peak.

  • Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Shift
~7.15d, J ≈ 2.5 Hz1HH-5Aromatic proton ortho to the chlorine atom, showing minimal coupling.[9][10]
~7.05dd, J ≈ 8.5, 2.5 Hz1HH-7Aromatic proton ortho to H-8 and meta to the chlorine atom.
~6.80d, J ≈ 8.5 Hz1HH-8Aromatic proton ortho to the ether oxygen, shielded relative to others.
~4.35ddd1HH-2a (axial)Diastereotopic proton on carbon adjacent to ether oxygen, deshielded.
~4.20q, J ≈ 7.1 Hz2H-OCH₂ CH₃Methylene protons of the ethyl ester, adjacent to the ester oxygen.
~4.10dd1HH-2b (equatorial)Diastereotopic proton on carbon adjacent to ether oxygen.
~3.10m1HH-3Methine proton at the chiral center, coupled to H-2 and H-4 protons.
~3.00m2HH-4Methylene protons adjacent to the aromatic ring.
~1.28t, J ≈ 7.1 Hz3H-OCH₂CH₃ Methyl protons of the ethyl ester, split into a triplet by the adjacent CH₂.
¹³C NMR Spectroscopy

¹³C NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments.

  • Protocol:

    • Use the same sample prepared for ¹H NMR analysis.

    • Acquire a proton-decoupled ¹³C spectrum at 100 MHz.

    • Causality Note: Proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon atom, which aids in interpretation.[11]

  • Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale for Shift
~171.5C=OEster carbonyl carbon, highly deshielded.[12][13]
~152.0C-8aAromatic quaternary carbon bonded to the ether oxygen.
~129.5C-7Aromatic CH carbon.
~128.0C-5Aromatic CH carbon.
~127.5C-6Aromatic quaternary carbon bonded to chlorine.
~122.0C-4aAromatic quaternary carbon at the ring junction.
~117.5C-8Aromatic CH carbon ortho to the ether oxygen.
~67.0C-2Aliphatic carbon adjacent to the ether oxygen.
~61.0-OCH₂ CH₃Methylene carbon of the ethyl ester.
~40.0C-3Aliphatic methine carbon (chiral center).
~25.0C-4Aliphatic carbon benzylic to the aromatic ring.
~14.2-OCH₂CH₃ Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Protocol:

    • Prepare a thin film of the sample on a NaCl or KBr salt plate, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2980-2850MediumC-H StretchAliphatic (CH, CH₂, CH₃)
~1735 Strong, Sharp C=O Stretch Ester Carbonyl [14]
~1600, ~1480Medium-WeakC=C StretchAromatic Ring
~1250 & ~1150 Strong C-O Stretch Ester (asymmetric & symmetric) [14]
~1100MediumC-Cl StretchAryl Chloride
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Obtain a high-resolution mass spectrum (HRMS) for accurate mass determination.

  • Expected m/z Peaks:

m/z (Daltons)IonInterpretation
240/242[M]⁺Molecular ion peak (expected 3:1 ratio for ³⁵Cl/³⁷Cl isotopes).
241/243[M+H]⁺Protonated molecular ion in ESI.
195/197[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.[15]
167/169[M - CO₂Et]⁺Loss of the entire carbethoxy group.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for elaboration into more complex molecules.

  • Medicinal Chemistry: The chroman scaffold is present in numerous therapeutic agents.[3] This compound serves as a starting point for synthesizing libraries of derivatives to explore as potential inhibitors, agonists, or antagonists for various biological targets. The ester can be converted to an amide library to probe interactions within a receptor's binding pocket.

  • Agrochemicals: Similar to pharmaceuticals, the chroman structure is also found in agrochemicals. This intermediate can be used to develop novel herbicides and fungicides.[7]

  • Material Science: Chroman derivatives can be explored for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes, though this is a less common application.

Safety and Handling

Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound. By establishing a validated protocol and a complete set of expected analytical data, this document serves as an essential resource for scientists. The strategic combination of a privileged chroman scaffold with versatile functional groups makes this compound a highly valuable building block for advancing research in drug discovery and chemical synthesis.

References

  • BenchChem. (n.d.). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
  • Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

Sources

Spectroscopic Characterization of 6-Chloro-chroman-3-carboxylic acid ethyl ester: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular Structure and Foundational Chemistry

6-Chloro-chroman-3-carboxylic acid ethyl ester is a derivative of the chroman scaffold, a core structure found in many bioactive compounds. Its chemical architecture features a bicyclic chroman ring system, a chlorine atom at the 6-position of the aromatic ring, and an ethyl ester group at the 3-position. The carbon at the 3-position is a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers. Understanding this structure is paramount to interpreting its spectroscopic output.

The strategic placement of the chloro-substituent and the ester functionality makes this compound a versatile intermediate for further chemical modification.[1] Accurate characterization is the bedrock of its use in complex synthetic pathways.

cluster_molecule This compound cluster_labels Key Structural Features mol A Aromatic Ring with Chloro-substituent B Saturated Heterocyclic Ring C Chiral Center (C3) D Ethyl Ester Group

Caption: Key functional components of the target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expert Insight: ¹H NMR spectroscopy is the primary tool for mapping the proton framework of a molecule. For this compound, the key is to differentiate the aromatic, aliphatic (chroman), and ethyl ester protons, whose chemical shifts and coupling patterns provide definitive evidence of their connectivity.

Predicted ¹H NMR Spectrum

The spectrum is predicted to show distinct regions corresponding to different parts of the molecule.

  • Aromatic Region (δ 7.0-7.3 ppm): The chlorine atom at C6 influences the electronic environment of the aromatic protons at C5, C7, and C8. We expect three signals:

    • H7: A doublet of doublets (dd) due to coupling with H5 and H8.

    • H5: A doublet (d) due to coupling with H7.

    • H8: A doublet (d) due to coupling with H7.

  • Chroman Ring Aliphatic Region (δ 2.8-4.5 ppm): The protons on C2, C3, and C4 form a complex system due to their diastereotopic nature and spin-spin coupling.

    • H2 & H4 (Protons on carbons adjacent to oxygen): These protons will appear as complex multiplets, likely in the δ 4.2-4.5 ppm and δ 2.8-3.2 ppm ranges, respectively.

    • H3 (Methine proton): This single proton, adjacent to the ester group, will be a multiplet around δ 3.0-3.5 ppm.

  • Ethyl Ester Region (δ 1.2-4.2 ppm): This region will display the classic, unambiguous pattern of an ethyl group.

    • -OCH₂- (Methylene): A quartet (q) around δ 4.1-4.2 ppm, split by the adjacent methyl group.

    • -CH₃ (Methyl): A triplet (t) around δ 1.2-1.3 ppm, split by the adjacent methylene group.[2]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (H5, H7, H8)7.0 – 7.3d, dd3H
Chroman H24.2 – 4.5m2H
Chroman H42.8 – 3.2m2H
Chroman H33.0 – 3.5m1H
Ethyl Ester -OCH₂ -4.1 – 4.2q2H
Ethyl Ester -CH₃ 1.2 – 1.3t3H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common NMR solvent that does not interfere with the proton signals.[3]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex multiplets of the chroman ring.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expert Insight: ¹³C NMR provides a count of the unique carbon environments in the molecule. While proton-decoupled spectra are standard for clarity (showing each unique carbon as a singlet), the chemical shift of each carbon is highly diagnostic of its functional group and electronic environment.[4]

Predicted ¹³C NMR Spectrum

The structure contains 13 unique carbon atoms, and thus we expect to see 13 distinct signals in the proton-decoupled spectrum.

  • Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon is the most deshielded and will appear furthest downfield.[4][5]

  • Aromatic Carbons (δ 115-155 ppm): Six signals are expected. The carbon attached to the chlorine (C6) and the carbon attached to the ether oxygen (C8a) will have characteristic shifts.

  • Aliphatic & Ether Carbons (δ 20-70 ppm):

    • C2 & C4 (Chroman): These carbons will appear in the aliphatic region. The C2 carbon, being adjacent to the ether oxygen, will be further downfield (~65-70 ppm).

    • C3 (Chroman): The methine carbon will be in the δ 30-40 ppm range.

    • -OCH₂- (Ethyl Ester): The methylene carbon will be found around δ 60-65 ppm.[6]

    • -CH₃ (Ethyl Ester): The terminal methyl carbon will be the most upfield signal, around δ 14 ppm.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (Ester)165 – 175
Aromatic Carbons115 – 155
C2 (Chroman)65 – 70
C4 (Chroman)20 – 30
C3 (Chroman)30 – 40
-OC H₂- (Ethyl Ester)60 – 65
-C H₃ (Ethyl Ester)10 – 15
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same spectrometer (e.g., 400 MHz) to acquire the spectrum at a corresponding frequency (e.g., 100 MHz for ¹³C).

  • Acquisition: Employ a standard broadband proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.[7]

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is a rapid and powerful technique for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, the most prominent features will be from the ester group and the aromatic ring. Esters are known for a pattern of three intense peaks, often called the "Rule of Three": a C=O stretch and two C-O stretches.[8]

Predicted IR Spectrum
  • C=O Stretch (Ester): A very strong and sharp absorption band is expected between 1755-1735 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.[8]

  • C-O Stretches (Ester): Two strong bands are predicted. The asymmetric C-C-O stretch will appear around 1210-1160 cm⁻¹, and the symmetric O-C-C stretch will be found around 1100-1000 cm⁻¹.[8][9]

  • Aromatic C=C Stretches: Medium intensity peaks will be observed in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H will be present.

  • C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 800-600 cm⁻¹, will indicate the presence of the chloro-substituent.

Summary of Predicted IR Absorptions
Functional GroupPredicted Frequency (cm⁻¹)Intensity
C=O (Ester stretch)1755 – 1735Strong
C-O (Ester stretches)1250 – 1000Strong
C=C (Aromatic stretch)1600 – 1450Medium
C-Cl (Stretch)800 – 600Medium
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: If the sample is a solid or oil, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique requiring minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the molecular weight and crucial fragmentation information. For halogenated compounds, the isotopic pattern is a definitive diagnostic feature. The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M⁺), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₁₃H₁₅ClO₃. The expected molecular ion peak (M⁺) will be at m/z 254 (for ³⁵Cl) and an M+2 peak at m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Radical (•OCH₂CH₃): A significant fragment at m/z 209 resulting from the cleavage of the ester.

    • Loss of Ethyl Formate (HCOOCH₂CH₃): Cleavage can lead to a fragment corresponding to the chroman cation.

    • McLafferty Rearrangement: If sterically feasible, this rearrangement could lead to a characteristic fragment ion. For esters, this often results in a fragment at m/z=88.[10]

Summary of Predicted Mass Spectrum Data
m/z ValueIdentityNotes
254/256[M]⁺ (Molecular Ion)Characteristic ~3:1 isotopic pattern for Cl.
209/211[M - OCH₂CH₃]⁺Loss of the ethoxy group.
181/183[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

  • Ionization: Use Electron Ionization (EI) for GC-MS, which provides rich fragmentation data, or Electrospray Ionization (ESI) for LC-MS, which typically gives a strong protonated molecular ion [M+H]⁺.

  • Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion, isotopic pattern, and fragmentation patterns to confirm the structure.

Integrated Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of all data points. No single technique provides the complete picture, but together they form a self-validating system for structural elucidation.

G cluster_input Proposed Structure cluster_techniques Spectroscopic Analysis cluster_data Data & Interpretation cluster_output Conclusion Proposed_Structure This compound MS Mass Spectrometry Proposed_Structure->MS Analyze IR IR Spectroscopy Proposed_Structure->IR Analyze NMR_H ¹H NMR Proposed_Structure->NMR_H Analyze NMR_C ¹³C NMR Proposed_Structure->NMR_C Analyze MS_Data Molecular Weight (254/256 amu) Isotopic Pattern (Cl) Fragmentation MS->MS_Data Yields IR_Data Functional Groups C=O (~1740 cm⁻¹) C-O (~1200, 1100 cm⁻¹) IR->IR_Data Yields NMR_H_Data Proton Environment Connectivity (Aromatic, Aliphatic, Ethyl) NMR_H->NMR_H_Data Yields NMR_C_Data Carbon Skeleton 13 Unique Carbons (Carbonyl, Aromatic, etc.) NMR_C->NMR_C_Data Yields Confirmed_Structure Structure Confirmed MS_Data->Confirmed_Structure Corroborate IR_Data->Confirmed_Structure Corroborate NMR_H_Data->Confirmed_Structure Corroborate NMR_C_Data->Confirmed_Structure Corroborate

Caption: Workflow for integrated spectroscopic structure validation.

The process is logical and deductive:

  • MS confirms the molecular weight and elemental composition (presence of Cl).

  • IR confirms the presence of key functional groups (ester, aromatic ring).

  • ¹³C NMR confirms the number of unique carbons and the carbon skeleton.

  • ¹H NMR provides the final, detailed map , showing the connectivity and spatial relationships of all protons, confirming the specific isomer and structure.

When the predicted data from each of these techniques aligns with the experimental results, the structure of this compound is unambiguously confirmed.

References

  • ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1). Available at: [Link]

  • Science of Synthesis. Synthesis of esters from carboxylic acids. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Vancouver Island University. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. Available at: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

  • Patents. Synthesis of 6,7-Bis(ethoxycarbonyloxy)chromone-3-carboxylic acid (intermediate).
  • Google Patents. US5698716A - Process for chroman carboxylates.
  • University of Puget Sound. 13-C NMR Chemical Shift Table. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. Available at: [Link]

  • ResearchGate. Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Available at: [Link]

  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available at: [Link]

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available at: [Link]

  • Doc Brown's Chemistry. database mass spectrometry INDEX of mass spectra of organic compounds. Available at: [Link]

  • UPV/EHU. Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]

  • ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Available at: [Link]

  • YouTube. Structure Elucidation of a Carboxylic Acid in Organic Chemistry. Available at: [Link]

Sources

A Deep Dive into the Structural Elucidation of 6-Chloro-chroman-3-carboxylic acid ethyl ester: An NMR-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 6-Chloro-chroman-3-carboxylic acid ethyl ester, a key intermediate in the synthesis of various bioactive molecules. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a detailed, logical framework for the complete structural assignment of this molecule using a suite of modern NMR techniques. We will explore the causality behind experimental choices and demonstrate how a combination of one-dimensional and two-dimensional NMR experiments provides a self-validating system for structural confirmation.

Introduction: The Chroman Scaffold and the Importance of Precise Characterization

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The precise substitution pattern on this heterocyclic framework is critical to its function. This compound, with its chloro-substituted aromatic ring and an ester moiety on the heterocyclic portion, presents a versatile platform for further chemical elaboration.

Accurate and unambiguous structural elucidation is the bedrock of any chemical research and development program. NMR spectroscopy stands as the most powerful tool for the non-destructive analysis of molecular architecture in solution. This guide will systematically dissect the ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra of the title compound to provide a definitive structural assignment.

Synthesis and Sample Preparation: Foundational Steps for High-Quality Data

A common and reliable method for the synthesis of this compound involves the esterification of its carboxylic acid precursor, 6-Chloro-chroman-3-carboxylic acid.[1] This is typically achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.

Experimental Protocol: Esterification
  • Suspend 6-Chloro-chroman-3-carboxylic acid in an excess of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl ester.

  • Purify the product by column chromatography on silica gel.

For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

One-Dimensional NMR Analysis: The Initial Fingerprint

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides the initial and most detailed information regarding the proton framework of the molecule. The expected signals for this compound can be categorized into the aromatic region, the chroman ring protons, and the ethyl ester protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~7.15d1HJ = 2.5 Hz
H-7~6.80dd1HJ = 8.5, 2.5 Hz
H-8~6.75d1HJ = 8.5 Hz
H-2a, H-2b~4.30 - 4.50m2H
H-3~3.00m1H
H-4a, H-4b~2.80 - 2.95m2H
-OCH₂CH₃~4.20q2HJ = 7.1 Hz
-OCH₂CH₃~1.25t3HJ = 7.1 Hz
  • Aromatic Region (δ 6.5-7.5 ppm): The chloro-substituted benzene ring gives rise to three distinct signals. The proton at C-5 (H-5), being ortho to the chlorine atom, is expected to be a doublet. The proton at C-7 (H-7) will appear as a doublet of doublets due to coupling with both H-5 and H-8. The proton at C-8 (H-8) will be a doublet.

  • Chroman Ring Protons (δ 2.5-4.5 ppm): The protons on the heterocyclic ring (H-2, H-3, and H-4) form a complex spin system. The two protons at C-2 (H-2a, H-2b) are diastereotopic and will likely appear as a multiplet. Similarly, the two protons at C-4 (H-4a, H-4b) are also diastereotopic and will present as a multiplet. The single proton at C-3 (H-3) will be a multiplet due to coupling with the protons at C-2 and C-4.

  • Ethyl Ester Protons (δ 1.0-4.5 ppm): The ethyl group of the ester will show a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), with a coupling constant of approximately 7.1 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~172
C-8a~150
C-6~128
C-5~127
C-7~125
C-4a~122
C-8~118
C-2~65
-OCH₂CH₃~61
C-3~40
C-4~25
-OCH₂CH₃~14
  • Carbonyl Carbon (δ ~172 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at the downfield end of the spectrum.

  • Aromatic Carbons (δ 118-150 ppm): Six signals are expected for the aromatic carbons, with the carbon bearing the chlorine (C-6) and the carbon attached to the ether oxygen (C-8a) being quaternary and typically showing weaker signals.

  • Chroman and Ethyl Ester Carbons (δ 14-65 ppm): The remaining five signals correspond to the carbons of the chroman ring and the ethyl ester group. The carbon attached to the ring oxygen (C-2) will be the most downfield of this group.

Two-Dimensional NMR Analysis: Connecting the Pieces

While 1D NMR provides a wealth of information, 2D NMR techniques are indispensable for unambiguously assigning all signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This is instrumental in tracing out the spin systems within the molecule.

Caption: Predicted ¹H-¹H COSY correlations for the title compound.

  • Aromatic System: Cross-peaks will be observed between H-5 and H-7, and between H-7 and H-8, confirming their ortho and meta relationships.

  • Chroman Ring System: Correlations will be seen between the H-2 protons and H-3, and between H-3 and the H-4 protons, establishing the -CH₂-CH-CH₂- connectivity of the heterocyclic ring.

  • Ethyl Ester System: A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group will be present.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of the carbon signals for all protonated carbons.

Caption: Key ¹H-¹³C HSQC correlations for the title compound.

By combining the information from the ¹H NMR and COSY spectra with the HSQC data, we can confidently assign the chemical shifts of C-2, C-3, C-4, C-5, C-7, C-8, and the carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle

The HMBC experiment is arguably the most powerful tool for determining the overall carbon framework, as it reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the individual spin systems and assigning quaternary carbons.

Caption: Crucial ¹H-¹³C HMBC correlations for structural elucidation.

  • Connecting the Rings: A key correlation from the H-4 protons to the aromatic C-4a and C-5 carbons, and from the H-2 protons to the aromatic C-8a carbon, will unequivocally confirm the fusion of the heterocyclic and aromatic rings.

  • Assigning Quaternary Carbons: Correlations from aromatic protons (H-5, H-8) to the quaternary carbons (C-4a, C-6, C-8a) will allow for their unambiguous assignment.

  • Positioning the Ester Group: A correlation from the H-3 proton to the carbonyl carbon (C=O) will confirm the position of the ethyl ester group at C-3. Further correlations from the methylene protons of the ethyl group to the carbonyl carbon will solidify this assignment.

Conclusion: A Cohesive and Validated Structural Assignment

By systematically applying a suite of NMR experiments, we have constructed a comprehensive and self-validating analytical workflow for the structural elucidation of this compound. The initial 1D ¹H and ¹³C NMR spectra provide the fundamental chemical shift and multiplicity data. The COSY experiment then establishes the proton-proton connectivity within individual spin systems. The HSQC spectrum links each proton to its directly attached carbon. Finally, the HMBC experiment provides the long-range connectivity information that pieces together the entire molecular puzzle, including the assignment of quaternary carbons and the precise location of substituents. This integrated approach ensures the highest level of confidence in the assigned structure, a critical requirement for its use in research and development.

References

Sources

Mass spectrometry of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Chloro-chroman-3-carboxylic acid ethyl ester. As a chlorinated heterocyclic compound, its analysis presents unique considerations, particularly in understanding its ionization behavior and subsequent fragmentation pathways. This document will delve into the theoretical and practical aspects of analyzing this compound using common mass spectrometry techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). The insights provided herein are designed to equip researchers with the necessary knowledge to develop and validate robust analytical methods for this and structurally related molecules.

Molecular Structure and Properties

A thorough understanding of the analyte's structure is fundamental to interpreting its mass spectrum. This compound possesses a chroman core, substituted with a chlorine atom on the aromatic ring and an ethyl ester group on the heterocyclic ring.

Table 1: Physicochemical Properties of this compound and its Methyl Analog

PropertyThis compound6-Chloro-chroman-3-carboxylic acid methyl ester
Molecular Formula C₁₂H₁₃ClO₃C₁₁H₁₁ClO₃
Molecular Weight 240.68 g/mol 226.65 g/mol [1]

The presence of the chlorine atom is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having approximately one-third the intensity of the molecular ion peak.[2] This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule and its fragments.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This can be highly beneficial for structural elucidation, as the resulting fragmentation patterns provide a detailed fingerprint of the molecule.[3][4][5]

Expected Fragmentation Pathways under EI

Upon electron impact, this compound is expected to undergo a series of predictable fragmentation reactions. The stability of the aromatic ring suggests that the molecular ion will be readily observed.[6]

Key Fragmentation Reactions:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group and the ether oxygen are susceptible to cleavage.[7][8][9]

    • Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

    • Loss of the ethyl radical (•CH₂CH₃) followed by the loss of carbon dioxide.

  • McLafferty Rearrangement: While less common for esters without a sufficiently long alkyl chain, if sterically feasible, a gamma-hydrogen transfer could lead to the elimination of a neutral alkene molecule.[10]

  • Retro-Diels-Alder (RDA) Reaction: The chroman ring system can undergo a characteristic RDA fragmentation, leading to the cleavage of the heterocyclic ring.

  • Loss of Chlorine: The chlorine atom can be lost as a radical, particularly from fragment ions.[11]

Diagram 1: Predicted Electron Ionization Fragmentation Workflow

EI_Fragmentation M [M]+• (m/z 240/242) F1 Loss of •OCH2CH3 (m/z 195/197) M->F1 - •OCH2CH3 F2 Loss of C2H5O• (m/z 195/197) M->F2 - C2H5O• F3 Loss of C2H4 via McLafferty Rearrangement M->F3 F4 Retro-Diels-Alder Fragmentation M->F4 F5 Loss of •Cl F1->F5

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Electrospray Ionization (ESI) Mass Spectrometry

In contrast to EI, electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12][13] This is particularly useful for confirming the molecular weight of the analyte.[14]

In-Source Fragmentation and Tandem Mass Spectrometry (MS/MS)

While ESI is a soft ionization method, fragmentation can be induced in the ion source ("in-source fragmentation") or through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[3] This allows for controlled fragmentation of the protonated molecule, providing valuable structural information.

Expected ESI-MS/MS Fragmentation:

The fragmentation of the [M+H]⁺ ion of this compound is likely to be initiated by the protonated ester group.

  • Loss of Ethanol: A common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (CH₃CH₂OH).

  • Loss of Ethylene: Subsequent to or in concert with other fragmentations, the loss of ethylene (C₂H₄) from the ethyl group is possible.

  • Cleavage of the Chroman Ring: The protonated chroman ring may undergo ring-opening followed by fragmentation.

Diagram 2: ESI-MS/MS Fragmentation Workflow

ESI_MSMS_Fragmentation MH [M+H]+ (m/z 241/243) Frag1 Loss of C2H5OH (m/z 195/197) MH->Frag1 - C2H5OH Frag2 Loss of C2H4 (m/z 213/215) MH->Frag2 - C2H4 Frag3 Chroman Ring Cleavage MH->Frag3

Caption: Predicted fragmentation of the protonated molecule of this compound in ESI-MS/MS.

Experimental Protocols

To obtain high-quality mass spectra, the following protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

GC-MS is the preferred method for volatile and thermally stable compounds like the target analyte.[15][16][17]

Table 2: Recommended GC-MS Protocol

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures complete volatilization without thermal degradation.
Carrier Gas Helium at 1 mL/minProvides good chromatographic resolution.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of analytes.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minProvides good separation from potential impurities.
Ion Source Electron Ionization (EI) at 70 eVStandard EI energy for reproducible fragmentation and library matching.[5]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Provides good mass accuracy and resolution.
Scan Range m/z 40-400Covers the expected mass range of the parent ion and its fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

LC-MS is a powerful alternative, particularly if the compound exhibits thermal instability or requires analysis in complex matrices.[18]

Table 3: Recommended LC-MS Protocol

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ion Source Electrospray Ionization (ESI), Positive Ion ModeExpected to provide good sensitivity for this compound.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Drying Gas Nitrogen at 300 °C, 10 L/minFacilitates desolvation of the ESI droplets.
Nebulizer Pressure 45 psiOptimizes spray formation.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous molecular formula confirmation, high-resolution mass spectrometry is indispensable.[19][20][21] By providing highly accurate mass measurements, HRMS can differentiate between ions of the same nominal mass but different elemental compositions.[17] This is particularly crucial when dealing with unknown metabolites or degradation products.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that can yield a wealth of structural information. A combined approach utilizing both EI and ESI techniques provides a comprehensive characterization of the molecule. EI-MS offers detailed fragmentation for structural fingerprinting, while ESI-MS is ideal for molecular weight confirmation and controlled fragmentation studies via MS/MS. The protocols and theoretical considerations outlined in this guide serve as a robust starting point for researchers and scientists engaged in the analysis of this and related compounds, ultimately facilitating drug development and scientific discovery.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Science and Education Publishing. (2017). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. [Link]

  • Royal Society of Chemistry. (2006). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]

  • National Institutes of Health. (2012). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. [Link]

  • Mississippi State University. (2007). Enantiomer analysis using electrospray ionization mass spectrometry. [Link]

  • ResearchGate. (1998). Electron ionization mass spectrometry of curcumin analogues: An olefin metathesis reaction in the fragmentation of radical cations. [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • YouTube. (2020). Mass Spec 3e Carboxylic Acids. [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • eDiss. (2020). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. [Link]

  • ResearchGate. (2023). Unknown halogenated compounds with HRMS data. [Link]

  • NIST WebBook. Chloroacetic acid, 6-chlorohexyl ester. [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • University of Buenos Aires. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • ResearchGate. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. [Link]

  • National Institutes of Health. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • National Institutes of Health. (2003). The 'apparent' hydrolysis of alkyl esters during electrospray ionization. [Link]

  • Semantic Scholar. (2019). Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. [Link]

  • MDPI. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • YouTube. (2020). Electron ionization and mass spectrometry. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • YouTube. (2019). Structure Elucidation of a Carboxylic Acid in Organic Chemistry. [Link]

  • American Pharmaceutical Review. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. [Link]

  • National Institutes of Health. (2009). High-resolution mass spectrometers. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

Sources

A Technical Guide to the Crystal Structure Determination of 6-Chloro-chroman-3-carboxylic acid ethyl ester: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough of the process for determining the crystal structure of 6-Chloro-chroman-3-carboxylic acid ethyl ester. As no public crystallographic data for this specific compound is currently available, this document presents a hypothetical yet scientifically rigorous case study. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies involved in small molecule crystallography.

Introduction

Chroman derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide will detail a comprehensive workflow, from synthesis and crystallization to data collection and structure refinement, for the target compound: this compound.

PART 1: Synthesis and Purification

A plausible synthetic route to obtain the target compound is a multi-step process, beginning with commercially available starting materials. The rationale behind this proposed synthesis is based on established reactions for similar chroman structures.

Proposed Synthetic Pathway

A 4-Chlorophenol C Intermediate A A->C Michael Addition B Ethyl acrylate B->C D 6-Chloro-chroman-4-one C->D Intramolecular Friedel-Crafts Acylation E Intermediate B D->E Reduction F This compound E->F Esterification

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthesis Protocol:
  • Michael Addition: 4-Chlorophenol is reacted with ethyl acrylate in the presence of a base catalyst to yield an intermediate ether.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The intermediate is treated with a strong acid (e.g., polyphosphoric acid) to induce cyclization, forming 6-chloro-chroman-4-one.

  • Reduction: The ketone at the 4-position is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

  • Esterification: The resulting alcohol is then subjected to conditions that facilitate the formation of the ethyl ester at the 3-position, which may involve a multi-step process including the introduction of the carboxylic acid group followed by esterification.

Purity is paramount for successful crystallization. The final product must be purified to >99% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

PART 2: Crystallization

The generation of high-quality single crystals is often the most challenging step in structure determination.[1][2] A systematic screening of various crystallization conditions is essential.

Crystallization Experimental Workflow

cluster_solvents Solvents cluster_methods Methods A Purified Compound (>99%) B Solvent Screening A->B C Crystallization Method Screening B->C S1 Ethanol B->S1 S2 Acetone B->S2 S3 Dichloromethane B->S3 S4 Hexane B->S4 D Optimization of Conditions C->D M1 Slow Evaporation C->M1 M2 Vapor Diffusion C->M2 M3 Cooling C->M3 E Harvesting & Mounting D->E

Caption: Workflow for the crystallization of the target compound.

Detailed Crystallization Protocols:

A variety of solvents and crystallization techniques should be screened to find the optimal conditions for growing diffraction-quality crystals.

  • Solvent Selection: A good solvent is one in which the compound is sparingly soluble.[3] A solvent screen should include polar protic, polar aprotic, and nonpolar solvents.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment.

  • Vapor Diffusion (Hanging Drop Method):

    • Dissolve the compound in a solvent in which it is readily soluble.

    • Place a drop of this solution on a siliconized glass coverslip.

    • Invert the coverslip over a well containing a precipitant (a solvent in which the compound is insoluble but miscible with the solvent of the drop).

    • Seal the well to create a closed system where the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below.

For this compound, a promising starting point would be a solvent system of ethanol and water, utilizing the slow evaporation method.

PART 3: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained (typically 0.1-0.3 mm in each dimension), they are subjected to X-ray diffraction analysis.

Data Collection and Processing Workflow

A Crystal Mounting B Diffractometer Setup A->B Cryo-cooling C Data Collection B->C X-ray source & detector D Data Processing C->D Integration & Scaling E Structure Solution D->E Phase determination F Structure Refinement E->F Model building G Validation and Deposition F->G CIF generation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step X-ray Diffraction Protocol:
  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. The crystallographic information is then compiled into a Crystallographic Information File (CIF) for deposition in a public database like the Cambridge Structural Database (CSD).[4][5]

PART 4: Hypothetical Crystallographic Data

The following table presents expected crystallographic data for this compound, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical formulaC12H13ClO3
Formula weight240.68 g/mol
Crystal systemMonoclinic
Space groupP21/c
a, b, c (Å)8.5, 12.1, 10.3
α, β, γ (°)90, 105.2, 90
Volume (Å3)1025
Z4
Density (calculated)1.560 Mg/m3
Absorption coefficient (mm-1)0.35
F(000)504
Crystal size (mm)0.20 x 0.15 x 0.10
Theta range for data collection2.5 to 28.0°
Reflections collected5500
Independent reflections2100 [R(int) = 0.04]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
Goodness-of-fit on F21.05

Conclusion

This technical guide has outlined a comprehensive and scientifically sound, though hypothetical, pathway for the determination of the crystal structure of this compound. The principles and protocols described herein represent best practices in the field of small molecule crystallography. The successful elucidation of this structure would provide invaluable insights for medicinal chemists and drug development professionals, enabling a deeper understanding of its potential biological interactions and facilitating the design of novel therapeutic agents. The self-validating nature of the described protocols, from synthesis and purification to crystallographic refinement, ensures the integrity and reliability of the final structural model.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Jones, P. G. (2023). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in Retrospect and Prospect. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate (CAS 885271-36-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chroman Scaffold in Medicinal Chemistry

The chroman ring system, a core structural motif in a plethora of natural products and synthetic compounds, holds a privileged position in the landscape of medicinal chemistry. Its inherent conformational rigidity and the synthetic tractability of its benzopyran core make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a chlorine atom at the 6-position, as seen in Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation can enhance metabolic stability, improve membrane permeability, and provide a vector for specific interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific chroman derivative, positioning it as a valuable building block for drug discovery programs. The 6-Chloro-chroman-3-carboxylic acid scaffold is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and also finds utility in the development of agrochemicals.[1]

Physicochemical Properties and Characterization

Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a halogenated derivative of the chroman scaffold.[2] While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be summarized as follows:

PropertyValueSource
CAS Number 885271-36-3[3]
Molecular Formula C₁₂H₁₃ClO₃[3]
Molecular Weight 240.68 g/mol [3]
Canonical SMILES CCOC(=O)C1CC2=C(C=C(C=C2)Cl)OC1
InChI Key JVNIZDSHIPLLAH-UHFFFAOYSA-N[3]
Physical Form Solid (predicted)
Purity Typically >95% (as supplied by commercial vendors)[2]

Note: Some properties are predicted based on the structure and data for analogous compounds due to limited publicly available experimental data.

Synthesis and Mechanistic Insights

The synthesis of Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate can be approached through several established routes for chroman-3-carboxylic acid esters. A prevalent and mechanistically insightful method involves the catalytic hydrogenation of a corresponding chromone precursor. This approach offers high yields and good control over the stereochemistry at the C3 position.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: the formation of the chromone ring system followed by its reduction to the chroman.

Synthesis_Workflow Start Starting Materials (e.g., 5-chloro-2-hydroxyacetophenone) Intermediate1 Chromone-3-carboxylic acid ester (via Claisen-Schmidt condensation or similar) Start->Intermediate1 Ring Formation FinalProduct Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate Intermediate1->FinalProduct Catalytic Hydrogenation

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from the synthesis of the corresponding methyl ester)

This protocol is adapted from the known synthesis of methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate, which is a close analog. The choice of ethanol as the solvent for the final esterification step would lead to the desired ethyl ester.

Step 1: Synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde

  • To a stirred solution of 5-chloro-2-hydroxyacetophenone in an appropriate solvent (e.g., anhydrous toluene), add Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide).

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chromone-3-carbaldehyde.

Step 2: Oxidation to 6-chloro-4-oxo-4H-chromene-3-carboxylic acid

  • Dissolve the crude chromone-3-carbaldehyde in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Add an oxidizing agent, such as potassium permanganate or Jones reagent, portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary.

  • Extract the carboxylic acid product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid.

Step 3: Esterification to Ethyl 6-chloro-4-oxo-4H-chromene-3-carboxylate

  • Dissolve the crude carboxylic acid in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture at reflux for several hours (Fischer-Speier esterification).

  • Monitor the reaction by TLC.

  • After completion, neutralize the excess acid and remove the ethanol under reduced pressure.

  • Extract the ethyl ester into an organic solvent and purify by column chromatography.

Step 4: Catalytic Hydrogenation to Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate

  • Dissolve the purified ethyl 6-chloro-4-oxo-4H-chromene-3-carboxylate in a suitable solvent (e.g., ethyl acetate or ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).

  • Monitor the reaction for the uptake of hydrogen.

  • Upon completion, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate.

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activity for CAS 885271-36-3 is not extensively documented in peer-reviewed literature, the chroman scaffold itself is a component of numerous biologically active molecules. The presence of the chloro substituent and the carboxylate ester functionality makes this compound a versatile intermediate for the synthesis of compound libraries for screening.

Hypothesized Signaling Pathway Interactions

Based on the activities of structurally related chroman derivatives, molecules synthesized from this core could potentially interact with a variety of biological targets. For instance, chroman-based compounds have been investigated as:

  • Potassium Channel Openers: Modulators of ion channels are crucial in cardiovascular and neurological diseases.

  • Nuclear Receptor Modulators: The rigid scaffold can mimic endogenous ligands for nuclear receptors.

  • Enzyme Inhibitors: The functional groups can be elaborated to target the active sites of various enzymes.

Signaling_Pathways cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Responses IonChannels Ion Channels (e.g., K+ Channels) Cardiovascular Cardiovascular Effects IonChannels->Cardiovascular NuclearReceptors Nuclear Receptors (e.g., PPARs) Metabolic Metabolic Regulation NuclearReceptors->Metabolic Inflammation Anti-inflammatory Response NuclearReceptors->Inflammation Enzymes Enzymes (e.g., Kinases, Proteases) Proliferation Cell Proliferation Control Enzymes->Proliferation TargetMolecule Chroman-based Bioactive Compound TargetMolecule->IonChannels TargetMolecule->NuclearReceptors TargetMolecule->Enzymes

Caption: Hypothesized interactions of chroman-based compounds with cellular pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools.[3]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]

  • Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated. It may cause respiratory irritation.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately.[4]

Conclusion and Future Perspectives

Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate represents a synthetically accessible and versatile building block for medicinal chemistry. While its own biological profile is yet to be fully elucidated, its structural features make it an attractive starting point for the development of novel therapeutics. The strategic placement of the chlorine atom and the reactive ester handle provide ample opportunities for derivatization and the exploration of new chemical space. Future research efforts focused on the synthesis and screening of compound libraries based on this scaffold are likely to yield novel drug candidates with diverse pharmacological activities.

References

  • Capot Chemical. (2025, December 17). MSDS of 6-Chloro-chroman-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Durham Tech. (2019, May 8). 1-Butanol {n-Butyl Alcohol} cas71-36-3 SDS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Chloro-Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Chloro-Chroman Scaffold

In the landscape of medicinal chemistry and drug development, the chroman scaffold stands out as a "privileged structure"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its inherent structural rigidity and the presence of a benzopyran core make it an ideal template for designing molecules that can interact with a wide range of biological targets. The strategic introduction of a chlorine atom at the 6-position of the chroman ring gives rise to a class of derivatives with significantly modulated physicochemical properties and biological activities. This halogenation not only influences the molecule's lipophilicity and electronic distribution but also provides a versatile handle for further synthetic modifications, thereby expanding its therapeutic potential.[2]

This technical guide offers a comprehensive exploration of the physical and chemical properties of 6-chloro-chroman derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, reactivity, and biological relevance of this important class of compounds, providing both foundational knowledge and practical, field-proven insights.

PART 1: Physicochemical Properties of 6-Chloro-Chroman Derivatives

The physical properties of 6-chloro-chroman derivatives are fundamentally influenced by the interplay between the chroman core, the 6-chloro substituent, and other functional groups present in the molecule. These properties are critical determinants of a compound's behavior in both chemical reactions and biological systems.

General Characteristics

6-Chloro-chroman derivatives are typically crystalline solids at room temperature, often appearing as white or slightly colored powders.[3] Their melting points are influenced by the nature and position of other substituents on the chroman ring, as well as by the crystalline packing forces. The introduction of the chloro group generally increases the melting point compared to the unsubstituted parent chroman due to increased molecular weight and stronger intermolecular interactions.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of a representative 6-chloro-chroman derivative, 6-chloro-chroman-4-one, which serves as a foundational building block for more complex molecules.

PropertyValueReference(s)
CAS Number 37674-72-9[3]
Molecular Formula C₉H₇ClO₂[3]
Molecular Weight 182.60 g/mol [3]
Appearance Solid[3]
Melting Point 97-102 °C[3]
Lipophilicity (logP) Predicted values vary
Solubility Generally soluble in organic solvents
Spectroscopic Characterization: A Definitive Fingerprint

The unambiguous identification and structural elucidation of 6-chloro-chroman derivatives rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of these molecules.

  • ¹H NMR: The proton NMR spectrum of a 6-chloro-chroman derivative will typically show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the chloro substituent. The protons on the dihydropyran ring usually appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift, and the carbonyl carbon in chroman-4-one derivatives will appear significantly downfield.[4]

Table of Representative NMR Data for 6-Chloro-Chroman-4-one:

NucleusChemical Shift (ppm) RangeNotes
¹H 7.0 - 8.0Aromatic protons, pattern depends on substitution
4.0 - 5.0Protons on the dihydropyran ring adjacent to the oxygen atom
2.5 - 3.5Protons on the dihydropyran ring adjacent to the carbonyl group
¹³C > 190Carbonyl carbon (C4) in chroman-4-ones
110 - 160Aromatic carbons
60 - 80Carbon adjacent to the ring oxygen (C2)
30 - 50Carbon adjacent to the carbonyl group (C3)

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For a typical 6-chloro-chroman-4-one, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table of Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~3100 - 3000MediumAromatic C-H Stretch[5]
~2950 - 2850MediumAliphatic C-H Stretch[5]
~1685StrongC=O Stretch (Aryl Ketone)[5]
~1600, ~1480MediumAromatic C=C Ring Stretch[5]
~1280MediumC-C(=O)-C Stretch and Bend[5]
Below 800MediumC-Cl Stretch[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-chloro-chroman derivatives, the mass spectrum will typically show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[7] Common fragmentation patterns for chromanones involve a retro-Diels-Alder cleavage of the dihydropyran ring.[7]

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. Studies on related chroman derivatives have shown that the dihydropyran ring typically adopts a screw-boat or half-chair conformation.[8] The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds (if suitable functional groups are present) and π–π stacking interactions. For instance, the crystal structure of 6-chloro-4-(2-phenylethenyl)chroman-2-one reveals a screw-boat conformation for the pyranone ring.[8] Similarly, crystallographic data for 6-chloro-4-oxo-4H-chromene-3-carbaldehyde shows that the non-hydrogen atoms are essentially coplanar.[9]

Table of Crystallographic Data for a Representative 6-Chloro-Chroman Derivative:

CompoundCrystal SystemSpace GroupKey FeatureReference
6-Chloro-4-(2-phenylethenyl)chroman-2-oneMonoclinicP 2₁/cPyranone ring in a screw-boat conformation[8]
6-Chloro-4-oxo-4H-chromene-3-carbaldehydeTriclinicP-1Essentially coplanar non-H atoms[9]
3-Acetyl-6-chloro-2H-chromen-2-oneTriclinicP1Planar coumarin system[10]

PART 2: Chemical Properties and Reactivity

The chemical reactivity of 6-chloro-chroman derivatives is dictated by the functional groups present on the chroman scaffold. The 6-chloro substituent plays a crucial role in modulating the reactivity of the aromatic ring.

Reactivity of the Aromatic Ring

The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. The inductive effect, which deactivates the ring towards electrophilic attack, is generally stronger than the resonance effect.

Reactions at the Dihydropyran Ring

For 6-chloro-chroman-4-one derivatives, the carbonyl group at the 4-position is a key site for chemical transformations. It can undergo a variety of reactions typical of ketones, such as reduction to the corresponding alcohol, and condensation reactions at the adjacent C3 position.

Diagram of a Key Synthetic Transformation

The following diagram illustrates a typical synthetic workflow for the preparation of 6-chloro-chroman-4-one, a versatile intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_reaction2 Step 2: Cyclization cluster_product Final Product 4-Chlorophenol 4-Chlorophenol Acylation Friedel-Crafts Acylation 4-Chlorophenol->Acylation Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Intermediate 6-Chloro-chroman-4-one 6-Chloro-chroman-4-one Cyclization->6-Chloro-chroman-4-one

Caption: A generalized workflow for the synthesis of 6-chloro-chroman-4-one.

PART 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative 6-chloro-chroman derivative. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Synthesis of 6-Chloro-chroman-4-one

This protocol describes a common method for the synthesis of 6-chloro-chroman-4-one starting from 4-chlorophenol.

Materials:

  • 4-Chlorophenol

  • Polyphosphoric acid (PPA)

  • 3-Chloropropionic acid

  • Toluene

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: Acylation. In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in toluene.

  • Add polyphosphoric acid (PPA) (a suitable amount to ensure efficient reaction) and 3-chloropropionic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Step 2: Work-up. After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Step 3: Purification. Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 6-chloro-chroman-4-one.

Diagram of the Synthesis Workflow:

Synthesis_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-chlorophenol in toluene B Add PPA and 3-chloropropionic acid A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool and pour onto ice D->E Reaction complete F Neutralize with NaHCO₃ E->F G Extract with ethyl acetate F->G H Dry organic layer G->H I Remove solvent H->I J Purify by chromatography or recrystallization I->J

Caption: Step-by-step workflow for the synthesis of 6-chloro-chroman-4-one.

Characterization Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring and interpreting the ¹H NMR spectrum of a synthesized 6-chloro-chroman derivative.

Materials and Equipment:

  • Synthesized 6-chloro-chroman derivative (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing and Interpretation:

    • Process the raw data (FID) by applying a Fourier transform.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule.

PART 4: Biological Significance and Applications

The 6-chloro-chroman scaffold is of significant interest in drug discovery due to the wide range of biological activities exhibited by its derivatives. The presence of the chlorine atom can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Derivatives of 6-chloro-chroman have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Certain 6-chloro-chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors for cancer therapy.[2]

  • Cardiovascular Drugs: The related 6-fluoro-chroman scaffold is a key component in the synthesis of Nebivolol, a cardiovascular drug.[1]

  • Antimicrobial and Anti-inflammatory Agents: The chromone backbone is a scaffold for developing new therapeutic agents with anti-inflammatory and antimicrobial activities.[7]

The versatility of the 6-chloro-chroman core continues to make it an attractive starting point for the development of novel therapeutic agents.

References

  • Choi, K.-S., & Kim, S.-G. (2010). 6-Chloro-4-(2-phenylethenyl)chroman-2-one. Acta Crystallographica Section E: Crystallographic Communications, 66(12), o3104. [Link]

  • Sahoo, S. P., et al. (1998). 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro. Journal of Medicinal Chemistry, 41(8), 1242-1251. [Link]

  • Chem-Impex. (n.d.). 6-Chloro-7-methylchromone-2-carboxylic acid. [Link]

  • Channabasappa, V., et al. (2018). Synthesis, crystal structure studies and Hirshfeld surface analysis of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. Chemical Data Collections, 15-16, 134-142. [Link]

  • Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370. [Link]

  • Ishikawa, T., & Motohashi, N. (2014). 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o514. [Link]

  • Chopra, D., et al. (2006). 3-Acetyl-6-chloro-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 6), o2310-o2312. [Link]

  • SpectraBase. (n.d.). 6-Chloro-4-chromanone. [Link]

  • Jas, G., et al. (2011). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]

  • PubChem. (n.d.). 6-Methyl-4-chromanone. [Link]

  • Mabasa, N. S., et al. (2023). Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents. AGRIS, UNIVEN. [Link]

  • George, M. W., et al. (2002). Using picosecond and nanosecond time-resolved infrared spectroscopy for the investigation of excited states and reaction intermediates of inorganic systems. Dalton Transactions, (23), 4377-4386. [Link]

  • Rossi, R., et al. (2002). 6-Chloro-2(2H)-pyranone: A New 2(2H)-Pyranone Synthon. Tetrahedron Letters, 43(44), 7871-7874. [Link]

  • Abe, H., et al. (2021). Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. Chemical and Pharmaceutical Bulletin, 69(12), 1176-1181. [Link]

  • Ghamry, M. A., et al. (2018). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Journal of Heterocyclic Chemistry, 55(10), 2353-2364. [Link]

  • Wang, Y., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(11), 4478. [Link]

  • Gregory, K. S., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. [Link]

  • Parker, S., et al. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Biochemical and Biophysical Research Communications, 148(3), 1124-1128. [Link]

  • Reddy, B. V. S., et al. (2018). Zirconium-Catalyzed Synthesis of 6-(Trifluoromethyl)-2H-pyran-2-ones via C-C Bond Cleavage. The Journal of Organic Chemistry, 83(23), 14521-14528. [Link]

  • El-Emary, T. I., & Abeed, A. A. O. (2021). An overview on synthesis and reactions of coumarin based compounds. Current Chemistry Letters, 10(4), 385-412. [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Chroman-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman ring system is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among its derivatives, chroman-3-carboxylic acid esters represent a particularly valuable class of molecules, serving as key intermediates in the synthesis of complex pharmaceuticals and exhibiting intrinsic therapeutic potential. This in-depth technical guide provides a comprehensive overview of the historical discovery and the seminal synthetic routes leading to this important molecular scaffold. By delving into the foundational chemistry, this guide offers researchers and drug development professionals a robust understanding of the origins and early preparation of these pivotal compounds, underpinning further innovation in the field.

Introduction: The Significance of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a bicyclic heterocyclic system that is widely distributed in natural products and has been identified as a "privileged structure" in drug discovery. Its unique conformational properties and ability to engage in various biological interactions have led to its incorporation into a diverse array of therapeutic agents. The introduction of a carboxylic acid ester at the 3-position of the chroman ring provides a versatile handle for further chemical modification, making these esters highly sought-after building blocks in the synthesis of more complex molecules with tailored pharmacological profiles.

The Precursor Landscape: Early Synthesis of Chromone-3-Carboxylic Acids

The story of chroman-3-carboxylic acid esters begins with their unsaturated precursors, the chromone-3-carboxylic acids. The synthesis of the chromone skeleton itself has a rich history, with one of the earliest methods being the Kostanecki-Robinson reaction.[1] However, for the specific case of chromone-3-carboxylic acids, a more direct and widely adopted approach emerged from the work on 2-hydroxyacetophenones.

A pivotal method for the synthesis of the key intermediate, chromone-3-carbaldehyde, is the Vilsmeier-Haack reaction .[2][3] This formylation reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 3-position of the chromone nucleus, starting from a 2-hydroxyacetophenone.

Subsequent oxidation of the resulting chromone-3-carbaldehyde yields the desired chromone-3-carboxylic acid. A variety of oxidizing agents have been employed for this transformation, with early studies exploring reagents like Jones' reagent.[3] This two-step sequence provides a reliable and scalable route to the chromone-3-carboxylic acid core, which is the immediate precursor for the synthesis of the target chroman derivatives.

The Foundational Transformation: First Synthesis of Chroman-3-Carboxylic Acid Esters

While the synthesis of chromones was established early on, the "discovery" of chroman-3-carboxylic acid esters is intrinsically linked to the development of methods for the selective reduction of the C2-C3 double bond of the chromone ring system. Although a single, definitive "first" synthesis is not clearly documented in a landmark publication, the earliest preparations would have logically followed the establishment of catalytic hydrogenation techniques in the early 20th century.

The seminal work in this area would have involved the catalytic hydrogenation of a pre-formed chromone-3-carboxylic acid ester. This transformation represents the key step in the genesis of this class of compounds.

The First Conceptual Synthetic Workflow

The logical and historically plausible first synthesis of a chroman-3-carboxylic acid ester can be outlined as a three-stage process, building upon the established chemistry of the time.

Caption: Conceptual workflow for the first synthesis of chroman-3-carboxylic acid esters.

Detailed Experimental Protocol: A Representative First Synthesis

The following protocol represents a plausible and historically relevant method for the first synthesis of a simple chroman-3-carboxylic acid ester, such as ethyl chroman-3-carboxylate. This protocol is a composite of established early 20th-century chemical transformations.

Step 1: Synthesis of Chromone-3-carboxylic Acid

  • Vilsmeier-Haack Formylation: To a stirred solution of 2-hydroxyacetophenone (1 equivalent) in dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 2-3 equivalents) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched by pouring onto ice, and the precipitated chromone-3-carbaldehyde is collected by filtration and purified by recrystallization.

  • Oxidation: The synthesized chromone-3-carbaldehyde (1 equivalent) is dissolved in acetone. Jones' reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at a low temperature (0-10°C) until a persistent orange color is observed. The reaction is then quenched with isopropanol, and the chromone-3-carboxylic acid is isolated by extraction and purified by recrystallization.

Step 2: Esterification

  • A solution of chromone-3-carboxylic acid (1 equivalent) in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated at reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the crude ethyl chromone-3-carboxylate is purified by recrystallization or distillation.

Step 3: Catalytic Hydrogenation

  • Ethyl chromone-3-carboxylate (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The reaction mixture is then subjected to an atmosphere of hydrogen gas (typically at a pressure of 1-5 atm) and stirred at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude ethyl chroman-3-carboxylate.

  • The final product is purified by distillation under reduced pressure or by column chromatography.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for the early synthetic methods described. It is important to note that yields in early chemical literature were often not as high as those achieved with modern methods.

StepReactionKey ReagentsTypical SolventsTemperature (°C)Typical Yields (Historical)
1aVilsmeier-HaackPOCl₃, DMFDMF0 to RT40-60%
1bOxidationCrO₃, H₂SO₄Acetone0-1050-70%
2EsterificationH₂SO₄ (cat.)EthanolReflux60-80%
3HydrogenationH₂, Pd/CEthanol, Ethyl AcetateRT>90%

Mechanistic Insights: The Reduction of the Chromone System

The key transformation in the synthesis of chroman-3-carboxylic acid esters is the reduction of the α,β-unsaturated ketone system within the chromone ring.

Caption: Simplified mechanism of catalytic hydrogenation of the chromone C2-C3 double bond.

The catalytic hydrogenation proceeds via the adsorption of the chromone ester onto the surface of the palladium catalyst. Molecular hydrogen is also activated on the catalyst surface, leading to the formation of reactive hydride species. These hydrides are then transferred to the C2 and C3 positions of the chromone ring in a stepwise manner, resulting in the saturation of the double bond to form the stable chroman ring system. The ester functionality at the 3-position is generally stable under these mild hydrogenation conditions.

Conclusion: A Foundation for Modern Drug Discovery

The discovery and first synthesis of chroman-3-carboxylic acid esters, born from the logical progression of established synthetic methodologies, laid a critical foundation for the development of a vast array of complex and medicinally important molecules. The early work on the synthesis of chromone precursors, coupled with the advent of catalytic hydrogenation, provided the chemical community with access to a versatile and highly valuable molecular scaffold. Understanding this historical context and the fundamental chemistry involved is paramount for today's researchers as they continue to build upon this legacy to design and synthesize the next generation of innovative therapeutics.

References

  • Kostanecki, S. v., & Różycki, A. (1901). Synthese der Chromonderivate. Berichte der deutschen chemischen Gesellschaft, 34(1), 102–109. [Link]

  • Gordon, A. T., Ramaite, I. D. I., & Mnyakeni-Moleele, S. S. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). A new class of antiallergic agents. 1. 4-Oxo-4H-1-benzopyran-3-carboxaldehydes. Tetrahedron Letters, 14(22), 1995-1998. [Link]

  • Fitton, A. O., & Ramage, G. R. (1963). The Chemistry of Chromones. In Advances in Heterocyclic Chemistry (Vol. 3, pp. 323-383). Academic Press. [Link]

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. [Link]

Sources

Methodological & Application

The Strategic Utility of 6-Chloro-chroman-3-carboxylic acid ethyl ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the chroman scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its derivatives, 6-Chloro-chroman-3-carboxylic acid ethyl ester has emerged as a highly versatile synthetic intermediate. Its strategic importance lies in the confluence of a reactive chroman nucleus, a synthetically tractable ethyl ester, and a strategically placed chlorine atom that modulates electronic properties and provides a vector for further molecular elaboration. This guide provides an in-depth exploration of the synthesis and application of this key building block, offering detailed protocols and mechanistic insights for researchers in drug development. The chroman ring system is a core component of various bioactive molecules, and its derivatives have been investigated for a wide range of therapeutic applications, including as potassium channel openers.[1][2]

Physicochemical Properties and Data

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C12H13ClO3
CAS Number 2138002-66-9
Molecular Weight 240.68 g/mol Calculated
Appearance Typically an off-white to pale yellow solid or oilGeneral Knowledge

Synthesis Protocol: A Two-Step Approach to the Chroman Core

The most direct and industrially scalable synthesis of this compound involves a two-step sequence: a Michael addition followed by an intramolecular Friedel-Crafts cyclization. This pathway is both efficient and offers a high degree of control over the final product.

Step 1: Synthesis of Diethyl 2-(4-chlorophenoxy)succinate (Intermediate A)

This initial step involves the conjugate addition of 4-chlorophenol to diethyl maleate. The reaction is typically base-catalyzed, with a mild base such as potassium carbonate being sufficient to deprotonate the phenol, forming the phenoxide nucleophile.

Experimental Protocol:

  • To a stirred solution of 4-chlorophenol (1.0 eq) and diethyl maleate (1.1 eq) in a suitable aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude diethyl 2-(4-chlorophenoxy)succinate by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent facilitates the dissolution of the reactants and the phenoxide salt.

  • Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol without causing significant side reactions like ester hydrolysis.

  • Refluxing provides the necessary activation energy for the Michael addition to proceed at a reasonable rate.

Step 2: Intramolecular Friedel-Crafts Cyclization to Yield this compound

The second and final step is the intramolecular cyclization of the phenoxy succinate intermediate. This reaction is a classic example of a Friedel-Crafts acylation, where the aromatic ring acts as a nucleophile, and one of the ester carbonyls, activated by a strong acid, serves as the electrophile. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.

Experimental Protocol:

  • To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to approximately 80-90 °C.

  • Slowly add diethyl 2-(4-chlorophenoxy)succinate (Intermediate A, 1.0 eq) to the hot PPA with vigorous stirring.

  • Maintain the reaction mixture at this temperature for 2-4 hours. The progress of the cyclization can be monitored by quenching a small aliquot and analyzing by GC-MS or TLC.

  • After the reaction is complete, carefully pour the hot, viscous mixture onto crushed ice with stirring.

  • The product will precipitate as a solid or oil. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Polyphosphoric acid serves as both the solvent and the strong acid catalyst required to activate the ester carbonyl for the electrophilic aromatic substitution.[3]

  • The elevated temperature is necessary to overcome the activation energy for the Friedel-Crafts reaction.

  • Pouring the reaction mixture onto ice is a standard quenching procedure for PPA reactions, which hydrolyzes the PPA and allows for the isolation of the organic product.

  • The basic wash is crucial to remove acidic impurities before the final purification.

Synthetic workflow for this compound.

Application in the Synthesis of Potassium Channel Openers: Analogs of Cromakalim

This compound is a key precursor in the synthesis of various potassium channel openers, a class of drugs used in the treatment of conditions such as hypertension and asthma.[4] These compounds, exemplified by cromakalim, function by opening ATP-sensitive potassium (KATP) channels in smooth muscle cells, leading to membrane hyperpolarization and relaxation.[1] The following protocol outlines the conversion of the title intermediate into a core scaffold for cromakalim analogs.

Step 1: Amidation of this compound

The ethyl ester is first converted to the corresponding primary amide. This is a standard transformation that can be achieved by direct reaction with ammonia.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.

  • Saturate the solution with ammonia gas at 0 °C or use a concentrated solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Concentrate the reaction mixture under reduced pressure to yield the crude 6-chloro-chroman-3-carboxamide.

  • The crude amide can often be used in the next step without further purification, or it can be recrystallized if necessary.

Step 2: Hofmann Rearrangement to the 3-Amino-chroman

The primary amide is then subjected to a Hofmann rearrangement to yield the corresponding 3-amino-chroman derivative. This reaction proceeds via an isocyanate intermediate.

Experimental Protocol:

  • Prepare a fresh solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold solution of sodium hydroxide.

  • Add the crude 6-chloro-chroman-3-carboxamide (1.0 eq) to the cold hypohalite solution with vigorous stirring.

  • Slowly warm the reaction mixture and then heat to reflux for 1-2 hours.

  • Cool the mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude 3-amino-6-chloro-chroman can be purified by column chromatography.

This 3-amino-6-chloro-chroman is a key building block that can be further elaborated to synthesize a variety of cromakalim analogs by reaction with different electrophiles at the amino group.[5]

Application of the intermediate in the synthesis of cromakalim analogs.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. The robust and scalable synthetic route, coupled with its strategic functionalization, allows for the efficient construction of the chroman core and subsequent elaboration into complex, biologically active molecules. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

  • Burrell, G., Cassidy, F., Evans, J. M., Lightowler, D., & Stemp, G. (1990). Variation in the aromatic ring of cromakalim: antihypertensive activity of pyranopyridines and 6-alkyl-2H-1-benzopyrans. Journal of Medicinal Chemistry, 33(11), 3023–3027. [Link]

  • Gopalakrishnan, M., Shieh, C. C., & Triggle, D. J. (1991). Cromakalim and other potassium channel openers. In Potassium channels (pp. 207-259). Birkhäuser, Boston, MA.
  • Carling, R. W., et al. (1992). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Journal of Medicinal Chemistry, 35(11), 1978-1985.
  • Google Patents. (1997). Process for chroman carboxylates. (U.S. Patent No. 5,698,716). U.S.
  • Beilstein Journals. (2021). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved from [Link]

  • ResearchGate. (2009). Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs. Retrieved from [Link]

  • Google Patents. (2006). Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and alkyl ester thereof. (CN102250050A).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Chloro-chroman-3-carboxylic acid ethyl ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, bicyclic framework serves as an excellent template for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. This has led to the development of numerous chroman-containing compounds with diverse and significant pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The strategic substitution on the chroman ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This technical guide focuses on a specific, functionalized derivative, 6-Chloro-chroman-3-carboxylic acid ethyl ester , a versatile building block for the synthesis of novel therapeutic agents. The presence of a chlorine atom at the 6-position can enhance metabolic stability and binding affinity through halogen bonding, while the ethyl ester at the 3-position provides a convenient handle for further synthetic elaboration.[5] We will provide a comprehensive overview of its properties, a detailed synthetic protocol, and its application in the generation of compound libraries for drug discovery, with a focus on the development of kinase inhibitors.

Physicochemical Properties and Characterization

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 885271-36-3[6]
Molecular Formula C₁₂H₁₃ClO₃
Molecular Weight 240.68 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as DCM, THF, and ethyl acetate.

Synthesis of this compound: A Multi-step Protocol

The synthesis of this compound can be achieved through a reliable multi-step sequence starting from readily available commercial reagents. The overall workflow is depicted below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation) cluster_2 Step 3: Introduction of Carboxylic Acid Moiety cluster_3 Step 4: Reduction of Chromone to Chroman cluster_4 Step 5: Fischer Esterification A 4-Chlorophenol C Ethyl 3-(4-chlorophenoxy)propanoate A->C Base (e.g., NaH) B Ethyl acrylate B->C D Ethyl 3-(4-chlorophenoxy)propanoate E 6-Chloro-chroman-4-one C->E Intermediate D->E Eaton's Reagent (P₂O₅/MeSO₃H) F 6-Chloro-chroman-4-one G 6-Chloro-chromone-3-carboxylic acid E->G Intermediate F->G Vilsmeier-Haack followed by Oxidation H 6-Chloro-chromone-3-carboxylic acid I 6-Chloro-chroman-3-carboxylic acid G->I Intermediate H->I Catalytic Hydrogenation (e.g., Pd/C, H₂) J 6-Chloro-chroman-3-carboxylic acid L This compound (Target Molecule) I->L Intermediate J->L Acid catalyst (e.g., H₂SO₄) K Ethanol K->L

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Chloro-chroman-3-carboxylic acid

This protocol details the synthesis of the key carboxylic acid intermediate.

Step 1: Synthesis of Ethyl 3-(4-chlorophenoxy)propanoate (Michael Addition)

  • Rationale: This step involves the conjugate addition of 4-chlorophenol to ethyl acrylate. The use of a strong base like sodium hydride deprotonates the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electron-deficient alkene of the acrylate.[7]

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 4-chlorophenol (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.1 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 3-(4-chlorophenoxy)propanoate.

Step 2: Synthesis of 6-Chloro-chroman-4-one (Intramolecular Friedel-Crafts Acylation)

  • Rationale: The phenoxypropanoate intermediate undergoes an intramolecular cyclization to form the chromanone ring system. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is a powerful dehydrating agent and acid catalyst that promotes this Friedel-Crafts acylation.[8]

  • Procedure:

    • Add ethyl 3-(4-chlorophenoxy)propanoate (1.0 eq) to Eaton's reagent (10 wt% P₂O₅ in MeSO₃H) at room temperature with vigorous stirring.

    • Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 6-chloro-chroman-4-one, which can be used in the next step without further purification or purified by chromatography.

Step 3: Synthesis of 6-Chloro-chromone-3-carboxylic acid

  • Rationale: This two-step transformation first introduces a formyl group at the 3-position via a Vilsmeier-Haack reaction, followed by oxidation to the carboxylic acid. This is a common strategy for functionalizing the chromone scaffold.[9][10]

  • Procedure:

    • (Vilsmeier-Haack) Cool a mixture of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and phosphorus oxychloride (POCl₃, 1.5 eq) to 0 °C. Add a solution of 6-chloro-chroman-4-one (1.0 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Filter the resulting precipitate, wash with water, and dry to obtain crude 6-chloro-4-oxo-4H-chromene-3-carbaldehyde.

    • (Oxidation) Dissolve the crude carbaldehyde in a suitable solvent like acetone. Cool to 0 °C and add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color is observed.

    • Stir for 1-2 hours at room temperature.

    • Quench the excess oxidant with isopropanol.

    • Filter the mixture and concentrate the filtrate. Extract the residue with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 6-chloro-chromone-3-carboxylic acid.

Step 4: Synthesis of 6-Chloro-chroman-3-carboxylic acid

  • Rationale: The double bond in the pyran ring of the chromone is selectively reduced to form the chroman ring. Catalytic hydrogenation using palladium on carbon is a standard and efficient method for this transformation.

  • Procedure:

    • Dissolve 6-chloro-chromone-3-carboxylic acid (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 6-chloro-chroman-3-carboxylic acid.

Protocol 2: Synthesis of this compound
  • Rationale: The final step is a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. Using a large excess of ethanol as both reactant and solvent drives the equilibrium towards the ester product.[1][11]

  • Procedure:

    • Dissolve 6-chloro-chroman-3-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Application in Drug Discovery: A Versatile Synthetic Intermediate

The title compound's true value lies in its utility as a starting material for generating libraries of diverse compounds for biological screening. The carboxylic acid precursor, 6-Chloro-chroman-3-carboxylic acid , is particularly amenable to derivatization at the carboxyl group.

Application 1: Synthesis of Amide Libraries via Amide Coupling
  • Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[12][13] The carboxylic acid can be activated and coupled with a wide variety of primary and secondary amines to generate a library of amides. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituent on the amide nitrogen.[14]

G cluster_0 Amide Library Synthesis A 6-Chloro-chroman-3-carboxylic acid C Amide Library A->C Coupling Reagents (e.g., HATU, EDC/HOBt) B Amine Library (R₁R₂NH) B->C

Caption: General workflow for amide library synthesis.

Protocol 3: General Procedure for Amide Coupling
  • Procedure (using HATU as a coupling agent):

    • To a solution of 6-chloro-chroman-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at room temperature, add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (typically 2-16 hours, monitored by LC-MS).

    • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography or preparative HPLC to obtain the desired amide.

Trustworthiness of the Protocol: This protocol is a standard and widely validated method for amide bond formation.[15] The use of LC-MS for reaction monitoring provides a reliable method to ensure complete conversion of the starting material and to identify the desired product mass, thus validating the outcome of each individual coupling reaction within a library synthesis.

Potential Biological Targets and Screening Protocols

Derivatives of the chroman scaffold have shown significant activity as inhibitors of several important enzyme families, particularly kinases.

Target Focus: Rho-associated coiled-coil containing protein kinase (ROCK)

ROCK inhibitors are being investigated for a variety of diseases, including hypertension, glaucoma, and cancer.[16] Chroman-3-carboxylic acid derivatives have been identified as potent and selective ROCK2 inhibitors.[14] The 6-chloro substituent on the aromatic ring can potentially enhance binding affinity in the ATP-binding pocket.

G RhoA Active RhoA (GTP-bound) ROCK ROCK Kinase RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P->MLC Dephosphorylates Contraction Actin-Myosin Contraction MLC->Contraction Leads to Inhibitor 6-Chloro-chroman Derivative Inhibitor->ROCK Inhibits

Caption: Simplified ROCK signaling pathway and the point of inhibition.

Protocol 4: In Vitro ROCK Kinase Inhibition Assay (General)

This protocol provides a general framework for screening compounds against ROCK activity using a luminescence-based assay.

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of ROCK results in less ATP consumption and a higher luminescence signal.

  • Procedure:

    • Prepare a reaction mixture containing recombinant human ROCK2 enzyme, a suitable kinase buffer, and the specific peptide substrate (e.g., S6Ktide) in a 96-well plate.[5]

    • Add the synthesized 6-chloro-chroman derivatives (dissolved in DMSO, final concentration typically 1%) at various concentrations to the wells. Include a known ROCK inhibitor (e.g., Fasudil) as a positive control and a DMSO-only well as a negative control.

    • Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo™).

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Trustworthiness of the Protocol: This is a standard and commercially available assay format.[5] The inclusion of positive and negative controls in every plate ensures the validity of the screening results. The signal-to-background ratio and Z'-factor should be calculated to assess the quality and robustness of the assay.

Target Focus: Sirtuin 2 (SIRT2)

SIRT2 is a NAD⁺-dependent deacetylase involved in cell cycle regulation and has emerged as a target in neurodegenerative diseases and cancer. Substituted chroman-4-ones, structurally related to the intermediates in our synthesis, have been identified as selective SIRT2 inhibitors.[17][18]

Protocol 5: In Vitro SIRT2 Inhibition Assay (Fluorometric)
  • Principle: This assay uses a fluorogenic acetylated peptide substrate. Deacetylation by SIRT2 allows a developing enzyme to cleave the peptide, releasing a fluorescent group. Inhibitors prevent this process, leading to a lower fluorescence signal.

  • Procedure:

    • In a 96-well plate, add the recombinant human SIRT2 enzyme and the assay buffer.[19]

    • Add the test compounds at various concentrations. Include a known SIRT2 inhibitor (e.g., Nicotinamide) as a positive control and a DMSO-only control.[9][19]

    • Incubate for a short period (e.g., 5-10 minutes) at 37 °C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic SIRT2 substrate and NAD⁺. Incubate for a specified time (e.g., 30-60 minutes) at 37 °C.

    • Add the developer solution, which contains an enzyme that cleaves the deacetylated substrate, and incubate for an additional 10-15 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[9][19]

    • Calculate the percent inhibition and determine the IC₅₀ values.

Trustworthiness of the Protocol: Commercially available kits for this assay provide validated reagents and a detailed procedure.[19][20] The use of a standard inhibitor and appropriate controls ensures the reliability of the data. The linear range of the assay should be determined to ensure that measurements are accurate.

Conclusion

This compound and its precursor carboxylic acid are valuable and versatile intermediates in drug discovery. The synthetic protocols provided herein offer a reliable pathway to these key building blocks. The strategic location of the chloro and carboxylate/carboxylic acid functionalities allows for extensive derivatization, making this scaffold ideal for the generation of compound libraries targeting a range of biological entities, with a particular promise for the development of novel kinase inhibitors. The outlined screening protocols provide a clear path for the biological evaluation of these newly synthesized compounds, creating a seamless workflow from chemical synthesis to biological validation.

References

  • SIRT2 Inhibitor Screening Assay Kit (EPI010) - Technical Bulletin. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/393/epi010/epi010-technical-bulletin.pdf]
  • Synthesis and biological evaluation of chromone-3-carboxamides. Gordon, A. T., et al. ARKIVOC, 2020(v), pp. 21-36. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/v/21-36]
  • 6-Chloro-chroman-3-carboxylic acid methyl ester | 68281-66-3. BenchChem. [URL: https://www.benchchem.com/product/b123456]
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Fridén-Saxin, M., et al. Journal of Medicinal Chemistry, 2012, 55(15), pp. 7104-7113. [URL: https://pubs.acs.org/doi/10.1021/jm3005288]
  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block c-Myc-driven cancer cell migration. Rumpf, T., et al. RSC Chemical Biology, 2021, 2(4), pp. 1147-1156. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/cb/d1cb00067e]
  • SIRT2 Activity Assay Kit (Fluorometric) (ab156066). Abcam. [URL: https://www.abcam.com/sirt2-activity-assay-kit-fluorometric-ab156066.html]
  • ROCK2 Kinase Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/rock2-kinase-assay-kit-40086]
  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Djokovic, N., et al. International Journal of Molecular Sciences, 2023, 24(13), p. 10803. [URL: https://www.mdpi.com/1422-0067/24/13/10803]
  • Pharmacological activities of chromene derivatives: An overview. Kumar, P., et al. Journal of Chemical and Pharmaceutical Research, 2013, 5(1), pp. 240-250. [URL: not available]
  • Aza-Michael addition of secondary amine to ethyl acrylate.ResearchGate. [URL: https://www.researchgate.
  • 6-Chloro-chroman-3-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/product/6-chloro-chroman-3-carboxylic-acid-164265-01-4]
  • Esterification - alcohols and carboxylic acids.Chemguide. [URL: https://www.chemguide.co.
  • Review on Chromen derivatives and their Pharmacological Activities. Kushwaha, R. K., et al. Research Journal of Pharmacy and Technology, 2018, 11(7), pp. 3194-3201. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2018/Volume%2011,%20Issue%207/Research%20Article/3194-3201.pdf]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry-coupling-reagents/]
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Process optimization for acid-amine coupling: a catalytic approach. Patel, K., et al. Chemistry International, 2022, 4(3), pp. 133-142. [URL: https://growingscience.com/ci/Vol4/ci_2022_16.pdf]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Ye, W., et al. Tetrahedron Letters, 2010, 51(49), pp. 6463-6465. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8807750/]
  • This compound [885271-36-3]. Chemsigma. [URL: https://www.chemsigma.com/product/1144656/6-chloro-chroman-3-carboxylic-acid-ethyl-ester]
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Bolm, C., et al. Organic Letters, 2018, 20(15), pp. 4501-4505. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151323/]
  • Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Zhu, W., et al. Advanced Materials Research, 2013, 781-784, pp. 219-222. [URL: https://www.scientific.net/AMR.781-784.219]

Sources

Application Notes and Experimental Protocols for 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-chroman-3-carboxylic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We present detailed, field-proven protocols for its multi-step synthesis, characterization, and subsequent derivatization into molecules of higher complexity. Furthermore, a standard protocol for evaluating the biological activity of its derivatives is detailed. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their synthetic and therapeutic programs.

Introduction and Scientific Context

This compound belongs to the chroman family, a class of bicyclic ethers that form the core of numerous bioactive natural products and synthetic compounds, including tocopherols (Vitamin E) and various flavonoids.[1] The chroman scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

The subject compound is distinguished by two key features:

  • A chloro-substituent at the 6-position of the aromatic ring, which can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. The strategic placement of halogens is a common tactic in drug design to enhance binding affinity and pharmacokinetic profiles.

  • An ethyl ester at the 3-position, which serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or other transformations, or it can act as a bioisostere or prodrug moiety.[2]

Consequently, this compound is not typically an end-product but rather a crucial intermediate for building diverse molecular libraries targeting neurological disorders, microbial infections, and inflammatory conditions.[3][4] This guide provides the necessary protocols to synthesize, manipulate, and test this compound and its derivatives.

Physicochemical Properties and Data

A summary of the key physicochemical properties for the target compound and its essential precursor acid is provided below.

PropertyThis compound6-Chloro-chroman-3-carboxylic acid
Molecular Formula C₁₂H₁₃ClO₃C₁₀H₉ClO₃
Molecular Weight 240.68 g/mol 212.63 g/mol
CAS Number 885271-36-3[3]164265-01-4[5]
Appearance Expected to be an off-white solid or viscous oilWhite or cream crystalline powder[5]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone)Soluble in polar organic solvents (MeOH, Acetone), sparingly soluble in water
Storage Conditions Store at 2-8 °C, protect from moistureStore at 0-8 °C, inert atmosphere[5]

Note: Data for the ethyl ester is less prevalent in public databases; some properties are inferred from its methyl ester analog (CAS: 68281-66-3).[6][7]

Synthesis and Characterization Protocols

The synthesis of this compound is most efficiently achieved via a two-step process starting from 5-chlorosalicylaldehyde. The workflow involves an initial condensation to form an unsaturated coumarin intermediate, followed by a selective reduction of the heterocyclic double bond.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Selective Reduction A 5-Chlorosalicylaldehyde C Ethyl 6-chloro-2-oxo-2H- chromene-3-carboxylate (Coumarin Intermediate) A->C Piperidine / EtOH Reflux B Diethyl Malonate B->C Piperidine / EtOH Reflux D 6-Chloro-chroman-3-carboxylic acid ethyl ester (Final Product) C->D NiCl₂·6H₂O / NaBH₄ MeOH, 0°C to RT

Figure 1: Overall synthetic workflow for the target compound.
Protocol 1: Synthesis of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (Intermediate)

This protocol utilizes the Knoevenagel condensation, a robust method for C-C bond formation between an active methylene compound and a carbonyl group.[8] Here, the basic catalyst (piperidine) deprotonates diethyl malonate, which then attacks the aldehyde of 5-chlorosalicylaldehyde, followed by intramolecular cyclization and dehydration to yield the stable coumarin ring system.[9]

Materials:

  • 5-Chlorosalicylaldehyde

  • Diethyl malonate

  • Absolute Ethanol (EtOH)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ice, Deionized Water

  • Standard laboratory glassware for reflux

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5-chlorosalicylaldehyde (10.0 g, 63.8 mmol, 1.0 eq) in absolute ethanol (100 mL).

  • To this solution, add diethyl malonate (11.3 g, 70.2 mmol, 1.1 eq).

  • Add piperidine (0.5 mL) as a catalyst. The addition of a catalytic amount of a weak base is crucial for initiating the condensation without promoting significant side reactions.[10]

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Once the starting aldehyde is consumed, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Pour the cooled mixture into 200 mL of ice-cold water containing 5 mL of concentrated HCl. The acidification ensures the complete precipitation of the product.

  • Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

  • The crude product can be recrystallized from ethanol to yield pure Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate as a white or pale-yellow solid.

Protocol 2: Selective Reduction to this compound

To obtain the target chroman, the C3-C4 double bond of the coumarin intermediate must be selectively reduced without affecting the ester or the aromatic ring. While various methods exist, reduction with nickel boride (Ni₂B), generated in situ from nickel(II) chloride and sodium borohydride, is highly effective and chemoselective for this transformation under mild conditions.

Materials:

  • Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (from Protocol 1)

  • Methanol (MeOH), anhydrous

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up a 250 mL round-bottom flask under an inert atmosphere. This is critical to prevent the oxidation of the nickel boride catalyst.

  • Add the coumarin intermediate (5.0 g, 18.6 mmol, 1.0 eq) and NiCl₂·6H₂O (4.4 g, 18.6 mmol, 1.0 eq) to the flask.

  • Add anhydrous methanol (100 mL) and stir to dissolve the solids. The solution will turn green.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (2.8 g, 74.4 mmol, 4.0 eq) portion-wise over 30 minutes. A black precipitate of Ni₂B will form, and gas evolution (H₂) will be observed. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Carefully quench the reaction by slowly adding 50 mL of water.

  • Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the filter cake with ethyl acetate (50 mL).

  • Transfer the filtrate to a separatory funnel. The product will be in the organic phase. Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (using a gradient of Hexane:Ethyl Acetate) to yield pure this compound.

Protocol 3: Spectroscopic Characterization

Validation of the final product's structure is essential. The following are expected characteristics:

  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the ethyl ester protons (a triplet ~1.3 ppm and a quartet ~4.2 ppm). The chroman ring protons will appear as complex multiplets in the range of ~3.0-4.5 ppm. The aromatic protons will appear as three distinct signals in the ~6.8-7.2 ppm region. The integration should correspond to a 13-proton count (3H triplet, 2H quartet, 5H for chroman core, 3H aromatic).

  • ¹³C NMR (100 MHz, CDCl₃): Expect a signal for the ester carbonyl carbon ~170 ppm. Aromatic carbons will appear in the ~117-155 ppm range. Aliphatic carbons of the chroman and ethyl groups will be visible in the upfield region (~14-70 ppm).

  • IR (ATR): Key stretches include the C=O of the ester at ~1730 cm⁻¹, C-O ether stretches around ~1250 cm⁻¹, and aromatic C-H and C=C signals. The absence of the coumarin's C=C stretch (~1600-1650 cm⁻¹) is a key indicator of successful reduction.

  • Mass Spectrometry (ESI+): The [M+H]⁺ ion should be observed at m/z 241.06, and the [M+Na]⁺ adduct at m/z 263.04, showing the characteristic isotopic pattern for a chlorine-containing compound.

Applications in Synthetic Chemistry: Derivatization

The primary utility of this compound is as a scaffold for further synthesis. The ester can be hydrolyzed to the carboxylic acid, which is a key precursor for forming amide bonds—one of the most frequent reactions in drug discovery.[11]

G A 6-Chloro-chroman-3-carboxylic acid ethyl ester B 6-Chloro-chroman-3-carboxylic acid A->B Saponification (LiOH, THF/H₂O) D Amide Derivative B->D Amide Coupling (EDC, HOBt, DIPEA) C Amine (R-NH₂) C->D Amide Coupling (EDC, HOBt, DIPEA)

Figure 2: Key synthetic transformations of the title compound.
Protocol 4: Saponification to 6-Chloro-chroman-3-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the free carboxylic acid.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc), Deionized water

Procedure:

  • Dissolve the ethyl ester (1.0 g, 4.15 mmol, 1.0 eq) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL flask.

  • Add LiOH·H₂O (0.35 g, 8.30 mmol, 2.0 eq) and stir the mixture vigorously at room temperature for 3-5 hours, monitoring by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate to yield the pure carboxylic acid, which can often be used without further purification.

Protocol 5: Amide Coupling with a Primary Amine

This protocol uses the common and efficient EDC/HOBt coupling system to form an amide bond. EDC (a carbodiimide) activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize potential racemization if the chroman is chiral.

Materials:

  • 6-Chloro-chroman-3-carboxylic acid (from Protocol 4)

  • A primary amine (e.g., benzylamine, as a representative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (0.50 g, 2.35 mmol, 1.0 eq) in anhydrous DCM (20 mL).

  • Add HOBt (0.38 g, 2.82 mmol, 1.2 eq) and the primary amine (e.g., benzylamine, 0.28 g, 2.59 mmol, 1.1 eq).

  • Add DIPEA (0.82 mL, 4.70 mmol, 2.0 eq). This base neutralizes the HCl salt formed from EDC and maintains a basic environment for the reaction.

  • Cool the mixture to 0°C and add EDC (0.54 g, 2.82 mmol, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography.

Application in Biological Screening

Derivatives of the title compound can be screened for various biological activities. Given that related chloro-substituted coumarins have shown antimicrobial potential, a standard antibacterial assay is presented.[6]

Protocol 6: In Vitro Antibacterial Screening (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., amide derivative from Protocol 5)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 bacterial colonies and inoculate into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this culture in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in MHB, no compound) and a negative/sterility control (MHB only).

  • Incubation: Seal the plate and incubate at 37°C for 18-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

Safety and Handling

  • Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

  • Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and adaptable synthetic intermediate. The protocols provided herein offer robust and reproducible methods for its synthesis from commercially available starting materials and its subsequent conversion into more complex, drug-like molecules. The detailed procedures for synthesis, derivatization, and biological screening empower researchers to efficiently integrate this scaffold into their discovery pipelines.

References

  • Valente, R. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Chemsigma (n.d.). This compound [885271-36-3]. [Link]

  • Moczulski, M., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Henrik's Lab (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Hancock Lab (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • ResearchGate (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

  • Asian Journal of Chemistry (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Amazon S3 (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

  • Organic Reactions (n.d.). The Knoevenagel Condensation. [Link]

  • Fisher Scientific (n.d.). Amide Synthesis. [Link]

  • Faria, J. V., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Faure, C., et al. (2021). Exploring Coumarins Reduction: NaBH4/MeOH versus Nickel Boride Generated In Situ. ChemistrySelect. [Link]

  • Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Kumar, A., et al. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • BHU (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

  • National Institutes of Health (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • LibreTexts Chemistry (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Der Pharma Chemica (2015). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

Sources

Application Notes & Protocols: The Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of novel chemical entities is the foundational engine of modern drug discovery.[1] It provides the essential tools to construct complex molecules that can probe biological systems, validate therapeutic hypotheses, and ultimately become next-generation medicines. This guide offers a strategic overview and detailed protocols for the synthesis, purification, and initial biological evaluation of novel bioactive molecules. It is designed to blend established principles with field-proven insights, moving beyond mere procedural steps to explain the critical reasoning behind experimental choices.

The Strategic Blueprint: From Concept to Compound

The journey from a therapeutic idea to a tangible, bioactive molecule is a systematic process of iterative design, synthesis, testing, and analysis (a "DMTA cycle").[2] This process is not linear but cyclical, with each step informing the next to optimize a compound's desired properties, such as potency, selectivity, and bioavailability.[3]

1.1. Target Identification and Rational Design: The process begins with identifying a biological target (e.g., an enzyme, receptor, or protein-protein interface) implicated in a disease. Modern drug design then employs computational tools like molecular docking and quantitative structure-activity relationship (QSAR) analysis to conceptualize molecules that could interact favorably with this target.[4]

1.2. The Art of Retrosynthesis: Once a target molecule is designed, the synthetic chemist's crucial task is to devise a practical route to its creation. This is achieved through retrosynthetic analysis, a problem-solving technique where the target molecule is conceptually broken down into simpler, commercially available precursors.[3] This process illuminates potential synthetic pathways and highlights key chemical transformations required.

1.3. Modern Synthetic Strategies: The chemist's toolbox has expanded dramatically, enabling the creation of molecules with unprecedented precision.[1] Key strategies include:

  • Diversity-Oriented Synthesis (DOS): A strategy that aims to create a wide range of structurally diverse molecules from a common starting point, which is invaluable for screening campaigns to find initial "hits."

  • Fragment-Based Drug Discovery (FBDD): Involves identifying small, low-affinity chemical fragments that bind to the target and then synthetically "growing" or linking them to create a more potent lead compound.

  • Late-Stage Functionalization: The introduction or modification of functional groups on a complex molecular scaffold in the final stages of a synthesis. This allows for the rapid generation of analogs to explore structure-activity relationships (SAR).

The overarching goal is to efficiently navigate "chemical space" to discover molecules with optimal biological activity and drug-like properties.[2]

Experimental Workflow: From Design to Bio-Validation

G cluster_design Design & Synthesis cluster_validation Validation & Evaluation A Target Molecule Design (Computational Modeling) B Retrosynthetic Analysis A->B C Protocol 1: Synthesis (e.g., Suzuki Coupling) B->C D Protocol 2: Workup & Purification (HPLC) C->D E Protocol 3: Structural Confirmation (NMR, MS) D->E F Bio-Conjugation (Optional) E->F G Protocol 4: In Vitro Bioactivity Assay E->G F->G H Data Analysis & SAR G->H H->A Iterate (DMTA Cycle)

Caption: The iterative workflow for synthesizing and validating novel bioactive molecules.

Core Protocol: Synthesis of a Kinase Inhibitor Scaffold

This section provides a detailed protocol for the synthesis of a common quinazoline-based scaffold, a core structure found in many FDA-approved tyrosine kinase inhibitors (TKIs). We will use a Suzuki coupling, a robust and widely used palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern medicinal chemistry.

Rationale: The Suzuki coupling is chosen for its high tolerance of various functional groups, mild reaction conditions, and commercial availability of a vast array of boronic acid building blocks. This allows for the rapid creation of a library of analogs for SAR studies.

Table 1: Reagents and Materials for Synthesis

Reagent/MaterialFormula/GradeSupplier (Example)Purpose
4-chloro-7-methoxyquinazolineC₉H₇ClN₂OSigma-AldrichStarting Material (Electrophile)
3-aminophenylboronic acid pinacol esterC₁₂H₁₈BNO₂Combi-BlocksCoupling Partner (Nucleophile)
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂Strem ChemicalsPalladium Catalyst
Sodium Carbonate (Na₂CO₃)AnhydrousFisher ScientificBase
1,4-DioxaneAnhydrousAcros OrganicsSolvent
Deionized WaterH₂OMillipore SystemCo-solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Brine (Saturated NaCl solution)N/ALab PreparedAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying Agent
Silica Gel230-400 meshSorbent TechnologiesStationary Phase for Chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7-methoxyquinazoline (1.0 eq), 3-aminophenylboronic acid pinacol ester (1.1 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is sensitive to oxygen, and failure to remove it can deactivate the catalyst and halt the reaction.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (in a 4:1 ratio, e.g., 20 mL:5 mL). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. This removes dissolved oxygen. Finally, add the Pd(dppf)Cl₂ catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and allow it to stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol: Purification and Structural Validation

A synthesized compound is never pure after workup. Purification is mandatory to remove unreacted starting materials, catalyst residues, and byproducts before biological testing.

3.1. Purification by Flash Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

3.2. Structural Validation: The identity and purity of the final compound must be unequivocally confirmed.

  • Mass Spectrometry (MS): Use LC-MS to confirm the molecular weight of the synthesized compound. The expected mass ([M+H]⁺) should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure by showing the number of different types of protons, their chemical environment, and their connectivity. The integral of each peak should correspond to the number of protons it represents.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Table 2: Expected Analytical Data for the Product

Analysis TechniqueExpected Result
LC-MS (ESI+)Predicted [M+H]⁺: 266.12. Found: 266.1. Purity >95% by UV chromatogram.
¹H NMR (400 MHz, DMSO-d₆)Peaks corresponding to aromatic protons on both the quinazoline and phenyl rings. Singlet for -OCH₃ group.

Protocol: Primary In Vitro Bioactivity Assay

To determine if the synthesized molecule has the intended biological effect, a primary assay is performed. For our kinase inhibitor, a common method is an in vitro kinase activity assay.

Principle: This assay measures the ability of the synthesized compound to inhibit a specific kinase from phosphorylating its substrate. The phosphorylation event is typically detected via a luminescent or fluorescent signal.

Targeting a Cellular Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream ADP ADP ATP->ADP Hydrolysis Inhibitor Synthesized Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized small molecule.

Step-by-Step Protocol (Luminescent Assay Example):

  • Reagent Preparation: Prepare a stock solution of the synthesized compound in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase enzyme, the peptide substrate, and the various concentrations of the synthesized compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The amount of ATP should be near the Km for the enzyme to ensure competitive inhibition can be accurately measured.

  • Detection: Add a "stop" reagent that also contains a detection reagent. This reagent detects the amount of remaining ATP. The more active the kinase (i.e., the less inhibition), the more ATP is consumed, and the lower the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Troubleshooting and Advanced Insights

  • Failed Synthesis: If the reaction fails, first re-verify the purity and integrity of starting materials and the dryness of the solvents. Catalyst deactivation is a common culprit; ensure the inert atmosphere was maintained. Consider screening alternative catalysts, bases, or solvents.

  • Low Yield: Low yields can result from incomplete reactions or product loss during workup and purification. Optimize reaction time and temperature. During extraction, perform a back-extraction of the aqueous layer to recover any dissolved product.

  • Poor Solubility: If the final compound has poor aqueous solubility, this can be a major challenge for biological assays and future development.[5] Synthetic modifications, such as adding polar functional groups (e.g., morpholine or piperazine), can be made in the next design cycle to improve this property.

Conclusion

The synthesis of novel bioactive molecules is a dynamic and essential discipline that bridges the gap between theoretical drug design and tangible therapeutic candidates.[6] Success requires not only technical proficiency in performing chemical reactions but also a deep understanding of the causality behind each experimental choice—from maintaining an inert atmosphere to selecting an appropriate biological assay. By integrating robust synthetic protocols with rigorous validation and thoughtful biological evaluation, researchers can efficiently navigate the path toward discovering the next generation of innovative medicines.

References

  • Title: Special Issue : Innovative Synthetic Strategies in Drug Discovery. Source: MDPI. URL: [Link]

  • Title: The Importance of Organic Synthesis in Medicine. Source: Moravek. URL: [Link]

  • Title: On the Importance of Organic Chemistry in Drug Discovery. Source: Société de Chimie Thérapeutique. URL: [Link]

  • Title: Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Source: Journal of Medicinal and Organic Chemistry. URL: [Link]

  • Title: Medicinal and organic chemistry and The Goals of medicinal chemis. Source: Journal of Medicinal and Organic Chemistry. URL: [Link]

  • Title: The role of Organic Chemistry in Pharmaceuticals. Source: Reachem. URL: [Link]

  • Title: Challenges for delivery of bioactive compounds (The figure designed by authors). Source: ResearchGate. URL: [Link]

Sources

Multi-step synthesis involving 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Multi-Step Synthesis of 6-Chloro-chroman-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a variety of biologically active compounds, and the specific substitution pattern of this molecule offers a versatile platform for the synthesis of novel therapeutic agents. The presence of the chlorine atom at the 6-position can modulate the electronic properties and metabolic stability of derivative compounds, while the ethyl ester at the 3-position provides a convenient handle for further chemical modifications, such as amidation or reduction.

This document provides a comprehensive guide to the multi-step synthesis of this compound, starting from readily available 4-chlorophenol. The described synthetic route is designed to be robust and scalable, providing researchers with a reliable method for accessing this important intermediate. Each step is accompanied by a detailed protocol, mechanistic insights, and key experimental considerations to ensure successful execution.

Overall Synthetic Scheme

The multi-step synthesis of this compound is outlined below. The process begins with the ortho-formylation of 4-chlorophenol, followed by the construction of the chroman ring system and subsequent functional group manipulations.

Synthetic_Scheme 4-Chlorophenol 4-Chlorophenol 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde 4-Chlorophenol->5-Chloro-2-hydroxybenzaldehyde Step 1 Reimer-Tiemann Reaction (CHCl3, NaOH) 6-Chloro-2H-chromene-3-carbonitrile 6-Chloro-2H-chromene-3-carbonitrile 5-Chloro-2-hydroxybenzaldehyde->6-Chloro-2H-chromene-3-carbonitrile Step 2 Michael Addition (Acrylonitrile, DABCO) 6-Chloro-chroman-3-carbonitrile 6-Chloro-chroman-3-carbonitrile 6-Chloro-2H-chromene-3-carbonitrile->6-Chloro-chroman-3-carbonitrile Step 3a Selective Reduction (NaBH4) 6-Chloro-chroman-3-carboxylic acid 6-Chloro-chroman-3-carboxylic acid 6-Chloro-chroman-3-carbonitrile->6-Chloro-chroman-3-carboxylic acid Step 3b Nitrile Hydrolysis (H2SO4, H2O) This compound This compound 6-Chloro-chroman-3-carboxylic acid->this compound Step 4 Fischer-Speier Esterification (Ethanol, H2SO4)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-hydroxybenzaldehyde

This step employs the Reimer-Tiemann reaction for the ortho-formylation of 4-chlorophenol. The reaction proceeds via the in-situ generation of dichlorocarbene, which acts as the electrophile.[1][2][3][4]

Mechanism Snapshot: Reimer-Tiemann Reaction

Reimer_Tiemann cluster_0 Carbene Formation cluster_1 Electrophilic Aromatic Substitution CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- - H2O :CCl2 :CCl2 CCl3-->:CCl2 - Cl- Phenoxide Phenoxide Intermediate Intermediate Phenoxide->Intermediate + :CCl2 Product Product Intermediate->Product Hydrolysis

Caption: Key stages of the Reimer-Tiemann reaction mechanism.

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-chlorophenol (1.0 eq) in a 20% aqueous solution of sodium hydroxide.

  • Reagent Addition: Heat the mixture to 60-65 °C with vigorous stirring. Add chloroform (1.5 eq) dropwise through the dropping funnel over a period of 2 hours, maintaining the temperature of the reaction mixture.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 5-6. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash with cold water. Recrystallize the solid from an ethanol-water mixture to afford 5-chloro-2-hydroxybenzaldehyde as a crystalline solid.

Reagent/SolventMolar Eq.Molecular WeightAmount
4-Chlorophenol1.0128.56 g/mol (user defined)
Sodium Hydroxide4.040.00 g/mol (calculated)
Chloroform1.5119.38 g/mol (calculated)
Water-18.02 g/mol (as needed)
Hydrochloric Acid-36.46 g/mol (to adjust pH)
Step 2: Synthesis of 6-Chloro-2H-chromene-3-carbonitrile

This step involves a Michael addition of the phenoxide of 5-chloro-2-hydroxybenzaldehyde to acrylonitrile, followed by an intramolecular cyclization to form the chromene ring.[5] 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective catalyst for this transformation.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq), acrylonitrile (5.0 eq), and DABCO (0.23 eq).

  • Reaction Conditions: Heat the mixture to reflux overnight using an oil bath.

  • Work-up: After cooling the flask to room temperature, add diethyl ether (100 mL). Wash the organic layer with a 10% NaOH solution, followed by 1N HCl, and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 6-chloro-2H-chromene-3-carbonitrile as a solid. This product is often of sufficient purity for the next step without further purification.

Reagent/SolventMolar Eq.Molecular WeightAmount
5-Chloro-2-hydroxybenzaldehyde1.0156.57 g/mol (user defined)
Acrylonitrile5.053.06 g/mol (calculated)
DABCO0.23112.17 g/mol (calculated)
Diethyl Ether-74.12 g/mol (as needed)
Step 3: Synthesis of 6-Chloro-chroman-3-carboxylic acid

This step is a two-part process involving the selective reduction of the chromene double bond to form the chroman, followed by the hydrolysis of the nitrile to the carboxylic acid.

Step 3a: Selective Reduction to 6-Chloro-chroman-3-carbonitrile

Sodium borohydride is a mild reducing agent that can selectively reduce the carbon-carbon double bond of the α,β-unsaturated nitrile without affecting the nitrile group or the aromatic ring.

Protocol:

  • Reaction Setup: Dissolve 6-chloro-2H-chromene-3-carbonitrile (1.0 eq) in a suitable solvent such as methanol in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloro-chroman-3-carbonitrile.

Step 3b: Hydrolysis to 6-Chloro-chroman-3-carboxylic acid

Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.[6][7][8][9]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-chloro-chroman-3-carbonitrile (1.0 eq) and a 50% aqueous solution of sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. The carboxylic acid will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be performed if necessary to obtain pure 6-chloro-chroman-3-carboxylic acid.[10]

Reagent/Solvent (3a)Molar Eq.Molecular WeightAmount
6-Chloro-2H-chromene-3-carbonitrile1.0191.61 g/mol (user defined)
Sodium Borohydride1.537.83 g/mol (calculated)
Methanol-32.04 g/mol (as needed)
Reagent/Solvent (3b) Molar Eq. Molecular Weight Amount
6-Chloro-chroman-3-carbonitrile1.0193.63 g/mol (user defined)
Sulfuric Acid (50% aq.)-98.08 g/mol (as needed)
Step 4: Synthesis of this compound

The final step is the esterification of the carboxylic acid with ethanol, catalyzed by a strong acid, in a process known as the Fischer-Speier esterification.[11][12][13][14][15]

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 6-chloro-chroman-3-carboxylic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.

Reagent/SolventMolar Eq.Molecular WeightAmount
6-Chloro-chroman-3-carboxylic acid1.0212.63 g/mol (user defined)
Ethanolexcess46.07 g/mol (as solvent)
Sulfuric Acidcat. (0.05)98.08 g/mol (calculated)

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Chloroform is a suspected carcinogen and should be handled with extreme care.

  • Strong acids and bases are corrosive and should be handled with appropriate caution.

  • Acrylonitrile is toxic and flammable.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

Conclusion

The multi-step synthesis of this compound presented herein provides a reliable and well-documented pathway for obtaining this valuable research chemical. By following the detailed protocols and considering the underlying chemical principles, researchers can confidently produce this compound for their drug discovery and development programs. The modularity of this synthetic route also offers opportunities for the synthesis of analogs with diverse substitution patterns.

References

Sources

Fischer esterification of 6-chloro-chroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Bio-active Scaffolds: High-Yield Fischer Esterification of 6-chloro-chroman-3-carboxylic acid

Abstract & Introduction

The chroman scaffold is a privileged heterocyclic motif integral to a vast array of biologically active molecules and approved pharmaceuticals. Its derivatives are explored for applications ranging from neurological disorders to crop protection.[1] The functionalization of the chroman core is a cornerstone of medicinal chemistry and drug development, where the conversion of carboxylic acids to esters serves as a critical step to modulate pharmacokinetic properties such as lipophilicity, cell permeability, and metabolic stability.[2] Esters often act as effective prodrugs, enhancing the bioavailability of a parent carboxylic acid.

This document provides an in-depth guide to the Fischer-Speier esterification of 6-chloro-chroman-3-carboxylic acid, a representative substrate for this class of compounds.[3] We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, the rationale behind the chosen protocol, and the critical parameters that ensure a high-yield, reproducible synthesis. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

The Fischer Esterification: Mechanistic Rationale

The Fischer esterification is a classic, acid-catalyzed reaction that establishes an equilibrium between a carboxylic acid and an alcohol to form an ester and water.[4] While seemingly straightforward, its efficiency hinges on a nuanced understanding of its reversible nature.

The reaction mechanism proceeds through a series of six discrete, reversible steps, often summarized by the mnemonic PADPED.[5]

  • P rotonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]

  • A ddition: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[8]

  • D eprotonation: The oxonium ion of the attached alcohol is deprotonated.

  • P rotonation: A subsequent proton transfer occurs, protonating one of the hydroxyl groups, transforming it into a good leaving group (H₂O).[9]

  • E limination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • D eprotonation: The protonated ester is deprotonated by the solvent or conjugate base, regenerating the acid catalyst and yielding the final ester product.

Critically, every step is in equilibrium.[5][10] To achieve high conversion, the equilibrium must be shifted toward the product side in accordance with Le Châtelier's principle.[6][10][11] This is typically accomplished in two ways:

  • Using an Excess of a Reactant: The most common strategy is to use the alcohol reactant in large excess, effectively making it the reaction solvent.[4][9]

  • Removing a Product: The removal of water as it is formed, for instance through azeotropic distillation with a Dean-Stark apparatus, can also drive the reaction to completion.[3][8][12]

For the esterification of 6-chloro-chroman-3-carboxylic acid, the use of excess alcohol is a simple, cost-effective, and highly efficient method.

Experimental Protocol: Synthesis of Ethyl 6-chloro-chroman-3-carboxylate

This protocol details the synthesis of the ethyl ester as a representative example. The methodology can be adapted for other primary or secondary alcohols.[3][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-chloro-chroman-3-carboxylic acid≥97%CommercialKey Substrate
Ethanol (EtOH), Anhydrous≥99.5%CommercialReactant and Solvent
Sulfuric Acid (H₂SO₄), ConcentratedACS Reagent, 95-98%CommercialCatalyst
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedNeutralizing Wash
Brine (Saturated NaCl)Aqueous SolutionLab PreparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialDrying Agent
Silica Gel60 Å, 230-400 meshCommercialFor Chromatography
Round-bottom flask, Reflux condenser-Standard Glassware-
Magnetic stirrer, Heating mantle-Standard Equipment-
Separatory funnel, Rotary evaporator-Standard Equipment-
Step-by-Step Procedure

Reaction Setup & Execution

  • Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-chroman-3-carboxylic acid (e.g., 2.26 g, 10.0 mmol).

  • Solvent/Reagent Addition: Add anhydrous ethanol (40 mL). The large excess serves as both reactant and solvent, driving the reaction equilibrium.[5] Stir the mixture to achieve partial dissolution.

  • Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (0.2 mL, ~2 mol%) to the stirring mixture. Causality: The addition is highly exothermic and must be done slowly to control the temperature. H₂SO₄ is a potent dehydrating agent and an excellent proton source to catalyze the reaction.[11][13]

  • Reflux: Attach a reflux condenser with cooling water flowing. Heat the reaction mixture to a gentle reflux (approx. 78-80 °C) using a heating mantle. Maintain reflux for 4-6 hours. Causality: Heating increases the rate of reaction. Refluxing allows for prolonged heating at the solvent's boiling point without loss of material.[3][6]

  • Reaction Monitoring (Optional): Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting carboxylic acid spot (more polar) and the appearance of the product ester spot (less polar) indicates reaction progression.

Work-up and Isolation

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Pour the concentrated residue into a 250 mL separatory funnel containing deionized water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 40 mL).[13] Causality: The ester product is significantly more soluble in the organic solvent, while inorganic salts and the acid catalyst reside in the aqueous phase.

  • Neutralization Wash: Combine the organic extracts and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL). Causality: This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Be cautious and vent the separatory funnel frequently, as CO₂ gas is evolved during neutralization.[13][14]

  • Brine Wash: Wash the organic layer with brine (1 x 30 mL). Causality: This removes bulk water from the organic phase before the final drying step.[13]

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter or decant the solution to remove the drying agent.

  • Final Concentration: Remove the solvent from the dried organic solution under reduced pressure to yield the crude ester, which can be further purified.

Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 Hexanes:EtOAc). This will separate the desired ester from any non-polar impurities or residual starting material.

  • Characterization: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield ethyl 6-chloro-chroman-3-carboxylate as a solid or oil. Confirm the structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[15][16]

Workflow Visualization

The following diagram outlines the complete experimental workflow from starting materials to the final, characterized product.

Fischer_Esterification_Workflow Start Starting Materials (Carboxylic Acid, EtOH, H₂SO₄) Reaction Reaction Setup (Stirring & Reflux, 4-6h) Start->Reaction Combine & Heat Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Cool & Concentrate Washes Neutralizing & Brine Washes (NaHCO₃, NaCl) Workup->Washes Separate Layers Purification Purification (Drying, Concentration, Column Chromatography) Washes->Purification Dry & Filter Product Pure Product (Ethyl 6-chloro-chroman-3-carboxylate) Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: Experimental workflow for the synthesis and purification of ethyl 6-chloro-chroman-3-carboxylate.

Troubleshooting and Key Considerations

IssueProbable Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time. 2. Water present in reagents/glassware. 3. Catalyst degradation or insufficient amount.1. Extend reflux time and monitor by TLC. 2. Use anhydrous alcohol and flame-dried glassware. 3. Use fresh concentrated H₂SO₄.
Product Hydrolysis During Workup Prolonged contact with aqueous acid or base.Perform the workup and neutralization steps efficiently without unnecessary delays. Ensure complete neutralization of the acid catalyst.
Emulsion during Extraction Formation of salts or soaps.Add a small amount of brine to the separatory funnel to help break the emulsion.
Isolation of Starting Material Incomplete reaction or insufficient NaHCO₃ wash.Ensure the reaction has gone to completion. Be thorough with the NaHCO₃ wash step to remove all acidic components.

References

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • BYJU'S. Fischer Esterification Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • University of Missouri–St. Louis. Experiment 22: The Fischer Esterification. [Link]

  • Chen, C.-H., et al. (2012). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications. [Link]

  • University of California, Irvine. Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. Gas Phase Spectroscopic Investigation of Chromate-Esters. [Link]

  • South Asia Commons. (2018). Esterification: Synthesis and Purification of Various Esters. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

  • Banaras Hindu University. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. [Link]

  • Journal of Chemical Education. (2021). Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment. [Link]

  • ResearchGate. (2009). Synthesis, structural and conformational study of chromane derivatives. [Link]

  • Sci-Hub. Synthesis, structural and conformational study of chromane derivatives. [Link]

  • ResearchGate. Chroman Carboxylic Acids and Their Derivatives. [Link]

  • ResearchGate. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). [Link]

  • The Journal of Organic Chemistry. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. [Link]

  • PMC. (2022). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. [Link]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Bentham Science Publisher. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]

  • ResearchGate. (2020). ChemInform Abstract: Synthesis of Coumarin-3-carboxylic Esters via FeCl3-Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum′s Acid and Alcohols. [Link]

  • BYJU'S. Esterification. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Journal of Medicinal Chemistry. (1982). 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro. [Link]

Sources

Application Notes and Protocols for the Development of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Neurological Drug Discovery

The development of effective therapeutics for neurological disorders is one of the most significant challenges in modern medicine. The intricate complexity of the central nervous system (CNS), coupled with a limited understanding of the underlying pathophysiology of many of these conditions, has resulted in high attrition rates for drug candidates in clinical trials.[1][2][3] Overcoming these hurdles requires a multi-faceted approach that leverages innovative model systems, advanced screening technologies, and robust biomarker strategies to bridge the gap between preclinical research and clinical success.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key methodologies and strategic considerations in the quest for novel neurological disorder therapeutics. We will explore the causality behind experimental choices, provide detailed protocols for critical workflows, and offer insights into the integration of cutting-edge technologies to accelerate the discovery pipeline.

Pillar 1: Advanced Human-Based Model Systems

The limitations of traditional animal models in fully recapitulating the complexities of human neurological diseases have spurred the development of more physiologically relevant in vitro systems.[5][6] Induced pluripotent stem cells (iPSCs) and the three-dimensional (3D) brain organoids derived from them have emerged as transformative tools in this arena.[6][7]

Induced Pluripotent Stem Cells (iPSCs): A Personalized Window into Disease

The advent of iPSC technology has revolutionized our ability to model neurological disorders in a human-specific context.[6][8] By reprogramming somatic cells from patients into a pluripotent state, we can generate an unlimited supply of disease-relevant neural cell types that carry the patient's unique genetic background.[9] This is particularly advantageous for studying sporadic forms of diseases and for developing personalized therapeutic strategies.[8][10]

Causality in Experimental Design: The choice of iPSC-derived neural cell types is dictated by the specific neurological disorder under investigation. For instance, modeling Parkinson's disease necessitates the differentiation of iPSCs into dopaminergic neurons, while amyotrophic lateral sclerosis (ALS) research focuses on motor neurons.[6] The ability to generate various CNS cell types, including neurons, astrocytes, oligodendrocytes, and microglia, allows for the creation of co-culture systems that can model the complex cellular interactions involved in disease pathogenesis.[6][11]

This protocol provides a streamlined method for generating forebrain-type neurons from iPSCs, suitable for disease modeling and drug screening applications.[12]

Materials:

  • Human iPSC line

  • Matrigel or Geltrex

  • DMEM/F-12 medium

  • mTeSR™1 or mTeSR™ Plus medium

  • ROCK inhibitor (e.g., Y-27632)

  • ReLeSR™ or PBS-EDTA

  • STEMdiff™ SMADi Neural Induction Kit

  • STEMdiff™ Forebrain Neuron Differentiation Kit

  • STEMdiff™ Forebrain Neuron Maturation Kit

  • 6-well tissue culture plates

Procedure:

  • iPSC Culture Preparation:

    • Coat 6-well plates with Matrigel or Geltrex diluted 1:100 in DMEM/F-12 and incubate for at least 1 hour at 37°C.[12]

    • Thaw cryopreserved iPSCs and plate them onto the coated wells in mTeSR™ medium supplemented with 10 µM ROCK inhibitor.[12]

    • Culture the iPSCs, performing daily (mTeSR™1) or every other day (mTeSR™ Plus) medium changes until confluent.[12]

  • Neural Induction (Day 0-10):

    • When iPSCs reach confluency, switch to the STEMdiff™ SMADi Neural Induction medium.

    • Follow the manufacturer's instructions for medium changes over the next 10 days to induce the formation of a neuroepithelial sheet.[13]

  • Neural Stem Cell (NSC) Expansion (Day 11-13):

    • On day 10, passage the neuroepithelial sheet using a single-cell dissociation reagent like Accutase.[13]

    • Plate the resulting NSCs onto fresh Matrigel-coated plates in Neural Maintenance medium to facilitate expansion and rosette formation.[13]

  • Forebrain Neuron Differentiation and Maturation (Day 14 onwards):

    • Transition the NSCs to the STEMdiff™ Forebrain Neuron Differentiation medium, following the kit's protocol for medium changes.

    • After the differentiation period, switch to the STEMdiff™ Forebrain Neuron Maturation medium to promote the development of mature, electrophysiologically active neurons.[14]

Quality Control: Routinely perform immunocytochemistry to confirm the expression of neuronal markers (e.g., β-III-tubulin, MAP2) and the absence of pluripotency markers (e.g., OCT4).[13]

Brain Organoids: Recapitulating 3D Brain Architecture

Brain organoids are self-organizing 3D structures derived from PSCs that mimic the architecture and cellular diversity of the developing human brain.[15][16] These miniature brain models provide an unprecedented opportunity to study neurodevelopmental processes and the impact of genetic mutations on brain formation in a three-dimensional context.[17]

Causality in Experimental Design: The choice of protocol for generating brain organoids can be tailored to model specific brain regions, which is crucial for studying disorders that affect distinct areas of the brain.[18] For example, cerebral organoids are used to model microcephaly, while midbrain organoids are employed in Parkinson's disease research. The multicellular complexity of organoids, including the presence of various neuronal and glial cell types, allows for the investigation of cell-cell interactions and network-level dysfunction in disease.[19]

Pillar 2: The Role of Animal Models in the Discovery Pipeline

While human-based models are invaluable, animal models remain a critical component of the drug discovery process, particularly for evaluating systemic effects, pharmacokinetics, and in vivo efficacy.[20]

Genetically Engineered Rodent Models

The development of transgenic mouse models expressing human disease-causing genes has been instrumental in our understanding of neurodegenerative diseases like Alzheimer's disease (AD).[5][21] For instance, the Tg2576 and APP/PS1 mouse models, which overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PSEN1) respectively, develop amyloid plaques, a key pathological hallmark of AD.[21][22]

Causality in Experimental Design: The selection of a specific animal model depends on the therapeutic hypothesis being tested. Models that recapitulate amyloid pathology are suitable for testing anti-amyloid agents, while tauopathy models are used for evaluating tau-targeted therapies.[20] It is important to acknowledge that no single animal model perfectly replicates all aspects of human neurological disease, and a critical understanding of each model's limitations is essential for accurate data interpretation.[5]

The Power of CRISPR-Cas9 in Model Generation

The CRISPR-Cas9 gene-editing technology has revolutionized the creation of more precise and relevant animal and cellular models of neurological disorders.[23][24] This powerful tool allows for the introduction of specific disease-causing mutations into the genome, creating isogenic cell lines or animal models that differ only by the presence of the mutation.[25][26]

Causality in Experimental Design: CRISPR-Cas9 enables the generation of models with specific genetic alterations, which is crucial for dissecting the function of individual genes in disease pathogenesis.[27] For example, CRISPR can be used to create knock-in models that express mutant proteins at physiological levels, avoiding the potential artifacts of overexpression systems.[23] This technology can also be used to correct disease-causing mutations, providing a powerful tool for validating therapeutic targets.[24]

Pillar 3: High-Throughput Screening for Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential therapeutic candidates.[28][29] In the context of neurological disorders, HTS assays can be designed to measure a variety of disease-relevant phenotypes, such as protein aggregation, neuronal death, and synaptic dysfunction.[29][30]

Causality in Experimental Design: The design of an HTS assay is guided by the specific molecular mechanism or cellular phenotype being targeted. For instance, an assay for Alzheimer's disease might measure the inhibition of beta-secretase (BACE1) activity, while a screen for Huntington's disease could focus on preventing the aggregation of the mutant huntingtin protein.[28] Cell-based HTS assays using iPSC-derived neurons offer the advantage of screening in a human-relevant context.[31]

Quantitative Data from High-Throughput Screening
Assay TypeTargetReadoutThroughput (compounds/day)
Biochemical AssayPurified Enzyme (e.g., BACE1)Fluorescence, Luminescence100,000s
Cell-Based AssayProtein AggregationHigh-Content Imaging10,000s
Cell-Based AssayNeuronal ViabilityLuminescence (e.g., ATP assay)100,000s
Cell-Based AssaySynaptic FunctionCalcium Imaging1,000s

This table provides representative examples and throughput can vary based on the specific assay and automation platform.

Pillar 4: The Critical Role of Biomarkers

Biomarkers are objectively measured indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention.[32] In neurological drug development, biomarkers are essential for early diagnosis, patient stratification, monitoring disease progression, and assessing target engagement and therapeutic efficacy.[33][34]

Causality in Experimental Design: The selection of biomarkers is driven by the underlying pathophysiology of the disease and the mechanism of action of the therapeutic candidate. For example, in Alzheimer's disease, cerebrospinal fluid (CSF) levels of amyloid-beta and tau are used as diagnostic and prognostic biomarkers.[33] Advanced imaging techniques, such as positron emission tomography (PET), allow for the non-invasive visualization of amyloid plaques and tau tangles in the living brain, providing crucial information for clinical trials.[35][36][37]

Visualizations and Workflows

Experimental Workflow: From Patient to Personalized Medicine

G Patient Patient with Neurological Disorder SomaticCells Somatic Cell (e.g., Fibroblasts, Blood Cells) Patient->SomaticCells iPSCs Induced Pluripotent Stem Cells (iPSCs) SomaticCells->iPSCs Reprogramming NeuralCells Differentiated Neural Cells (Neurons, Astrocytes, etc.) iPSCs->NeuralCells Differentiation DiseaseModeling Disease Modeling (2D & 3D Organoids) NeuralCells->DiseaseModeling HTS High-Throughput Screening DiseaseModeling->HTS LeadCompound Lead Compound Identification HTS->LeadCompound Preclinical Preclinical Testing (Animal Models) LeadCompound->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials PersonalizedMedicine Personalized Medicine ClinicalTrials->PersonalizedMedicine

Caption: A streamlined workflow illustrating the path from patient-derived cells to personalized therapeutic strategies.

Signaling Pathway: Targeting Beta-Secretase in Alzheimer's Disease

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 ABeta Amyloid-Beta (Aβ) APP->ABeta Sequential Cleavage by BACE1 and Gamma-Secretase BACE1 Beta-Secretase (BACE1) GammaSecretase Gamma-Secretase Plaques Amyloid Plaques ABeta->Plaques Aggregation Neurotoxicity Neurotoxicity Plaques->Neurotoxicity BACE1_Inhibitor BACE1 Inhibitor BACE1_Inhibitor->BACE1

Caption: The amyloidogenic pathway in Alzheimer's disease and the therapeutic intervention point for BACE1 inhibitors.

Conclusion and Future Directions

The landscape of neurological drug discovery is rapidly evolving, driven by innovations in human-based model systems, gene editing, high-throughput screening, and biomarker development. The integration of these powerful technologies provides a more holistic and predictive approach to identifying and validating novel therapeutic targets. While significant challenges remain in translating preclinical findings to clinical success, the continued refinement of these methodologies holds immense promise for the development of effective treatments for a wide range of debilitating neurological disorders.[4][38]

References

  • Animal models in the drug discovery pipeline for Alzheimer's disease - PMC . Source: National Center for Biotechnology Information. [Link]

  • High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Modeling neurological disorders using brain organoids - PMC - PubMed Central . Source: National Center for Biotechnology Information. [Link]

  • Roles of iPSC in Advancing Treatments for Neurological Disorders . Source: AME Publishing Company. [Link]

  • Modeling Neurological Diseases With Human Brain Organoids - PubMed . Source: National Center for Biotechnology Information. [Link]

  • iPSCs: A Preclinical Drug Research Tool for Neurological Disorders - MDPI . Source: MDPI. [Link]

  • CRISPR/Cas9: Implications for Modeling and Therapy of Neurodegenerative Diseases . Source: Frontiers. [Link]

  • Animal models of Alzheimer's disease and drug development | Limav . Source: Limav. [Link]

  • High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes . Source: Bentham Science. [Link]

  • Rodent models for Alzheimer's disease drug discovery - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Role of Animal Models in Alzheimer's Disease Drug Development (Chapter 7) . Source: Cambridge University Press. [Link]

  • Modeling Neurological Diseases With Human Brain Organoids - Frontiers . Source: Frontiers. [Link]

  • Discovery and development of biomarkers of neurological disease - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Gene Editing in Neurological Disorders: Role of CRISPR-Cas9 in Targeted Therapies . Source: Oriental Scientific Publishing Company. [Link]

  • Alzheimer's Disease Mouse Models | Taconic Biosciences . Source: Taconic Biosciences. [Link]

  • Brain Organoids: Filling the Need for a Human Model of Neurological Disorder . Source: IntechOpen. [Link]

  • High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes . Source: Bentham Science. [Link]

  • High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes . Source: ResearchGate. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central . Source: National Center for Biotechnology Information. [Link]

  • Most prominent challenges in translational neuroscience and strategic solutions to bridge the gaps: Perspectives from an editori . Source: OAE Publishing Inc. [Link]

  • Biomarker discovery and development - Neuro Central . Source: Neuro Central. [Link]

  • Neuroscience Clinical Trials: An Overview of Challenges and Potential Opportunities - NCBI . Source: National Center for Biotechnology Information. [Link]

  • Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids - PMC - PubMed Central . Source: National Center for Biotechnology Information. [Link]

  • Use of CRISPR/Cas9 to model brain diseases - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Induced Pluripotent Stem Cells (iPSCs) Differentiation into iNeurons - Protocols.io . Source: Protocols.io. [Link]

  • Roles of iPSC in Advancing Treatments for Neurological Disorders | Abstract . Source: AME Publishing Company. [Link]

  • Modeling neurological diseases using iPSC-derived neural cells - PubMed Central - NIH . Source: National Center for Biotechnology Information. [Link]

  • Modelling neurodegenerative disease using brain organoids - PubMed . Source: National Center for Biotechnology Information. [Link]

  • CRISPR in Neurodegenerative Diseases Treatment: An Alternative Approach to Current Therapies - PMC - PubMed Central . Source: National Center for Biotechnology Information. [Link]

  • Advancing Use of Biomarkers in CNS Drug Discovery and Development . Source: Premier Research. [Link]

  • CRISPR/Cas9 system and its applications in nervous system diseases - PubMed Central . Source: National Center for Biotechnology Information. [Link]

  • Differentiation of human induced pluripotent stem cells into cortical neural stem cells - NIH . Source: National Center for Biotechnology Information. [Link]

  • Unlocking neurological treatment success with biomarker insights - Acare HCP Global . Source: Acare HCP Global. [Link]

  • A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem . Source: Nature. [Link]

  • How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a comparison of two protocols - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Editorial: Biomarkers to Enable Therapeutics Development in Neurodevelopmental Disorders - Frontiers . Source: Frontiers. [Link]

  • Preclinical to Clinical Translation: Bridging the Gap in Biomedical Research . Source: JSciMed Central. [Link]

  • Safety Concerns in Neurological Clinical Trials: A Challenge That the FDA Must Resolve . Source: MDPI. [Link]

  • Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxici - NET . Source: JoVE. [Link]

  • FDA Gives Guidance on Gene Therapy for Neurodegenerative Diseases . Source: Pharmaceutical Technology. [Link]

  • Challenges in Translating Academic Research into Therapeutic Advancement - Frontiers . Source: Frontiers. [Link]

  • Advanced Microscopy at Medicines Discovery Catapult - YouTube . Source: YouTube. [Link]

  • FDA Guidance Documents | National Institute of Neurological Disorders and Stroke . Source: National Institute of Neurological Disorders and Stroke. [Link]

  • Imaging Techniques in Drug Discovery - AZoLifeSciences . Source: AZoLifeSciences. [Link]

  • FDA Requirements for Preclinical Studies | Clinical Trials in the Neurosciences | Books Gateway | Karger Publishers . Source: Karger Publishers. [Link]

  • Advanced Imaging Methods in Neuroscience | Frontiers Research Topic . Source: Frontiers. [Link]

  • Draft and Final FDA Guidances Detail Development of New Drugs for Neurological Disorders | RAPS . Source: RAPS. [Link]

  • Neuroimaging Advances in Neurologic and Neurodegenerative Diseases - PubMed Central . Source: National Center for Biotechnology Information. [Link]

  • FDA has issued a new guidance on clinical trials for neurological disorders - X7 Research . Source: X7 Research. [Link]

  • Advanced brain imaging for the diagnosis of Alzheimer disease . Source: Lund University. [Link]

Sources

Application Notes and Protocols for the Formulation of Agrochemicals: Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Agrochemical Formulation

The efficacy of a herbicide or fungicide is intrinsically linked to its active ingredient (AI), but its performance in the field is dictated by its formulation. A pure AI is rarely suitable for direct application.[1] Agrochemical formulations are complex mixtures designed to transform a potent AI into a product that is safe, stable, and easy to apply, while maximizing its biological activity against the target pest (weeds or fungi).[2][3] The formulation improves handling, storage, and application properties and can significantly influence the effectiveness and safety of the pesticide.[1] This guide provides an in-depth overview of common formulation types for herbicides and fungicides, the critical role of adjuvants, and detailed protocols for their preparation and evaluation.

The choice of formulation depends on numerous factors, including the physicochemical properties of the AI (e.g., solubility), the target crop and pest, the desired mode of action, and the application equipment available.[4]

Core Formulation Types in Modern Agrochemicals

Emulsifiable Concentrates (EC)

Emulsifiable concentrates are liquid formulations where the AI is dissolved in a water-immiscible organic solvent, combined with a blend of emulsifying agents.[5][6] When an EC is diluted with water in a spray tank, it spontaneously forms a stable oil-in-water emulsion, which typically has a milky appearance.[5][6] This formulation type is one of the most common for oil-soluble AIs.[5][7]

Causality Behind Component Choices:

  • Active Ingredient (AI): Must be soluble in the chosen solvent system.

  • Solvent: A petroleum-based or renewable solvent is chosen to dissolve the AI completely. The solvent choice is critical, as it can affect phytotoxicity and compatibility with spray equipment.[5][8]

  • Emulsifier System: This is typically a blend of two or more surfactants (anionic and non-ionic). This system is crucial for creating a stable emulsion when mixed with water. The surfactants reduce the interfacial tension between the oil and water phases, allowing for the formation of fine droplets (0.1 to 1.0 µm) that remain dispersed.[5][7]

Table 1: Summary of Emulsifiable Concentrate (EC) Properties
FeatureDescription
Typical AI Loading 25% - 75% by weight
Advantages Simple to manufacture, good chemical stability, high biological activity, requires little agitation.[5][8]
Limitations Use of potentially flammable and toxic organic solvents (VOCs), potential for crop phytotoxicity, can deteriorate plastic or rubber parts in sprayers.[5][8]
Suspension Concentrates (SC) or Flowables (F)

Suspension concentrates are stable dispersions of solid, water-insoluble AIs in an aqueous medium.[9][10] This formulation has gained popularity as a safer, water-based alternative to solvent-based ECs and dust-prone Wettable Powders.[9] For an SC to be stable, the solid particles must remain suspended and not agglomerate or settle out during storage.[9]

Causality Behind Component Choices:

  • Active Ingredient (AI): Must be a solid with very low solubility in water to prevent crystal growth during storage.[11] A high melting point (>50°C) is also desirable to facilitate the milling process.[11]

  • Wetting Agent: A surfactant that facilitates the initial dispersion of the solid AI particles into the water during manufacturing. It replaces air from the particle surfaces, preventing agglomeration.[9]

  • Dispersing Agent: Anionic surfactants are often used to adsorb onto the surface of the AI particles, imparting a negative charge.[12] This creates electrostatic repulsion between particles, preventing them from flocculating or clumping together.

  • Thickener (Rheology Modifier): Typically a polysaccharide like xanthan gum is added to increase the viscosity of the water phase.[9] This slows the rate of sedimentation of the AI particles, ensuring long-term storage stability.

  • Antifreeze Agent: Glycols (e.g., propylene glycol) are included to prevent the formulation from freezing at low temperatures, which could damage its physical structure.[12]

Table 2: Summary of Suspension Concentrate (SC) Properties
FeatureDescription
Typical AI Loading 400 - 800 g/L[10][11]
Advantages Water-based (no flammable solvents), dust-free, high AI loading is possible, easy to handle and dilute.[9][10]
Limitations Prone to long-term stability issues like sedimentation or crystal growth, complex to manufacture, incompatible with water-soluble AIs.[9]
Wettable Powders (WP)

Wettable powders are dry, finely ground formulations where the AI is combined with an inert carrier (like clay) and surface-active agents.[8][13] They are mixed with water by the user to form a suspension for spraying.[14] Continuous agitation in the spray tank is necessary to keep the particles suspended.[15]

Causality Behind Component Choices:

  • Active Ingredient (AI): A solid AI is milled to a fine particle size.

  • Inert Carrier/Diluent: A finely ground mineral clay or silica is used to dilute the AI and improve the handling of the powder.[8]

  • Wetting Agent: Added to help the powder readily mix with water, overcoming the surface tension of both the particles and the water.[14]

  • Dispersing Agent: Prevents the suspended particles from flocculating in the spray tank, ensuring a uniform application.[14]

Table 3: Summary of Wettable Powder (WP) Properties
FeatureDescription
Typical AI Loading 50% - 95% by weight[15]
Advantages Low cost, easy to store, high AI loading is possible, less likely to cause phytotoxicity than ECs.[8][14]
Limitations Can pose an inhalation hazard to the operator during mixing, difficult to mix uniformly in the spray tank, abrasive to spray nozzles.[14][15]

The Critical Role of Adjuvants in Enhancing Performance

An adjuvant is any substance added to a pesticide formulation or to the spray tank to modify its biological activity or application characteristics.[16] They do not have pesticidal properties themselves but are essential for optimizing the performance of herbicides and fungicides.[16][17] Adjuvants can be categorized as either activator adjuvants, which enhance the activity of the AI, or utility modifiers, which improve the application process.[18]

  • Surfactants (Surface-Active Agents): The most common type of activator adjuvant.[19] Surfactants are amphiphilic molecules, meaning they have both water-loving (hydrophilic) and oil-loving (hydrophobic) parts.[20] This structure allows them to reduce the surface tension of spray droplets.[21] Lowering surface tension allows droplets to spread more evenly across the waxy cuticle of a leaf rather than beading up and rolling off, which improves coverage and enhances penetration of the AI.[19][22]

  • Oils (Crop Oil Concentrates, Methylated Seed Oils): These adjuvants increase the penetration of herbicides through the waxy leaf cuticle and can also reduce spray evaporation.[17][18]

  • Nitrogen-Based Fertilizers (AMS, UAN): Often used with systemic herbicides, these can help overcome antagonism from hard water and improve uptake of the AI.[17][18]

Experimental Workflows and Protocols

Visual Overview of Formulation Development

The development of a stable and efficacious agrochemical formulation is a multi-step process that involves screening, optimization, and rigorous testing.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation a AI Characterization (Solubility, Melting Point) b Select Formulation Type (EC, SC, WP, etc.) a->b c Screen Solvents & Surfactants b->c d Prepare Lab-Scale Prototypes c->d e Optimize Component Ratios d->e f Initial Performance Testing e->f g Stability Testing (Accelerated & Long-Term) f->g h Physicochemical Analysis (Particle Size, Viscosity) g->h i Scale-Up & Finalize Protocol h->i

Caption: General workflow for agrochemical formulation development.

Protocol 1: Preparation of an Emulsifiable Concentrate (EC)

This protocol outlines the preparation of a 200 g/L EC formulation. Causality: The goal is to create a homogenous solution where the AI is fully dissolved in the solvent and the emulsifiers are evenly distributed. The process is typically done at room temperature as heating is not required.[23]

  • Component Calculation: Based on the target concentration, calculate the required weight of the AI, solvent, and emulsifier system. For a 100g batch:

    • 20g Active Ingredient (Solid)

    • 70g Solvent (e.g., Aromatic 150)

    • 10g Emulsifier Blend (e.g., a mix of anionic and non-ionic surfactants)

  • AI Dissolution: In a glass beaker equipped with a magnetic stirrer, add the solvent.

  • Slowly add the powdered AI to the solvent while stirring continuously. Stir until the AI is completely dissolved and the solution is clear. This is the most critical step to ensure the AI does not crystallize out later.

  • Homogenization: Continue stirring for 30 minutes at room temperature to ensure the final mixture is completely homogenous.[24]

  • Packaging: Transfer the final EC formulation into a chemically resistant container for storage and subsequent evaluation.

G cluster_0 EC Formulation Principle (after dilution) water Continuous Phase (Water) micelle Surfactant Micelle Hydrophilic Heads Hydrophobic Tails ai AI + Solvent (Oil Phase) micelle:f2->ai encapsulates

Caption: Diagram of a surfactant micelle in an EC formulation after dilution in water.

Protocol 2: Preparation of a Suspension Concentrate (SC)

This protocol describes the preparation of a 400 g/L SC formulation. Causality: The key to a stable SC is reducing the AI particle size to the micron level and ensuring these small particles remain dispersed. This requires high-shear milling and a robust surfactant system.

  • Aqueous Phase Preparation: In a primary vessel, add 80% of the total required water.

  • Add the antifreeze (e.g., propylene glycol), wetting agent, and dispersing agent. Mix until fully dissolved.

  • Thickener Hydration: In a separate container, slowly add the thickener (xanthan gum) to the remaining 20% of water under high-speed shear to prevent clumping. Allow it to hydrate for at least 30 minutes until a viscous, homogenous gel is formed.

  • Mill Base Creation: Slowly add the solid AI powder to the aqueous phase (from step 1) under agitation to create a pre-slurry or "mill base".

  • Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median size of 2-5 microns).[11] Particle size is critical for preventing settling and ensuring biological efficacy.

  • Finalization: Transfer the milled concentrate to a finishing tank. Add the hydrated thickener (from step 3) and an anti-foaming agent.

  • Homogenization: Mix slowly for 1-2 hours until the formulation is completely uniform. Avoid high shear at this stage, as it can break down the thickener's structure.

  • Packaging: Transfer the final SC into a suitable container for stability testing.

G SC_Structure Suspension Concentrate (SC) Continuous Aqueous Phase (Water + Additives) Dispersed Solid AI Particles Components Components Wetting Agent Dispersing Agent Thickener Antifreeze SC_Structure:f2->Components stabilized by

Caption: Key components stabilizing the solid particles in an SC formulation.

Protocol 3: Evaluation of Formulation Stability

Stability testing is essential to predict the shelf life of a formulation under various storage conditions.[25] Standardized methods, such as those from the Collaborative International Pesticides Analytical Council (CIPAC), are recommended.[26]

A. Accelerated Storage (Heat Stability):

  • Causality: High temperatures accelerate chemical degradation and physical changes (e.g., crystal growth, emulsion separation), providing a rapid prediction of long-term stability.

  • Place a 50 mL sealed sample of the formulation in an oven at a constant temperature of 54°C for 14 days (a common standard).[26]

  • After the storage period, allow the sample to cool to room temperature.

  • Visually inspect for any signs of physical changes:

    • EC: Phase separation, crystallization.

    • SC: Hard-packed sediment ("caking"), significant viscosity change, crystal growth.

    • WP: Clumping, loss of powder flowability.

  • Quantitatively analyze the AI content using a suitable chromatographic method (e.g., HPLC) and compare it to the initial concentration. A minimal loss of AI is expected.[26]

B. Low-Temperature Stability (Freeze-Thaw):

  • Causality: This test is critical for water-based formulations like SCs, where freezing can cause irreversible damage, such as breaking down the suspension system.

  • Place a 50 mL sealed sample in a freezer at -10°C for 18 hours.

  • Remove the sample and allow it to thaw completely at room temperature for 6 hours. This constitutes one cycle.

  • Repeat this freeze-thaw cycle for a total of 4-7 cycles.

  • After the final cycle, visually inspect the sample for phase separation, irreversible sedimentation, or significant changes in viscosity. The formulation should return to a homogenous state with gentle agitation.

C. Emulsion/Dispersion Stability:

  • Causality: This test simulates the dilution of the formulation in a spray tank and assesses its ability to remain stable over a typical application period.

  • Prepare a standard hard water solution (e.g., CIPAC Standard Water D).

  • Add the formulation to the water at a typical dilution rate (e.g., 1 mL of formulation into 99 mL of water) in a 100 mL graduated cylinder.

  • Invert the cylinder 10-30 times to mix.

  • Allow the cylinder to stand undisturbed.

  • Observe the level of creaming (for ECs) or sediment (for SCs/WPs) at set time points (e.g., 30 minutes, 2 hours, 24 hours). A minimal amount of separation is acceptable, and the formulation should readily re-suspend upon gentle inversion.

References

  • The Importance of Agricultural Surfactants in Pesticide Performance. (n.d.). Unitop Chemicals. Retrieved January 19, 2026, from [Link]

  • Maximizing Agricultural Efficiency with Surfactants: A Guide to Their Role in Agrochemicals. (n.d.). Rimpro. Retrieved January 19, 2026, from [Link]

  • The Role of Surfactants in Agriculture. (n.d.). Surfates. Retrieved January 19, 2026, from [Link]

  • Surfactants 101: Understanding the Extras in Your Tank Mix. (2025, May 10). FBN. Retrieved January 19, 2026, from [Link]

  • Herbicide Formulations. (n.d.). University of Nebraska-Lincoln. Retrieved January 19, 2026, from [Link]

  • The Role of Surfactants in Pesticides (2). (n.d.). Guangdong Huana Chemistry Co., Ltd. Retrieved January 19, 2026, from [Link]

  • Advanced pesticide nano formulations and understanding their breakdown by Bacteria. (n.d.). IntechOpen. Retrieved January 19, 2026, from [Link]

  • Pesticides and Formulation Technology. (n.d.). Purdue Extension. Retrieved January 19, 2026, from [Link]

  • Steps To Produce Meanıng Of Concentrate Emulsıfıable ( Ec ) | Insectıcıdes. (n.d.). MCB Books. Retrieved January 19, 2026, from [Link]

  • Ahirwar, N. K., et al. (2023). Advanced pesticide nano formulations and understanding their breakdown by Bacteria. SSRN. Retrieved January 19, 2026, from [Link]

  • Nanotechnology Applications of Pesticide Formulations. (n.d.). Meddocs Publishers. Retrieved January 19, 2026, from [Link]

  • Nano-formulations: high definition liquid engineering of pesticides for advanced crop protection in agriculture. (2017, February 3). MedCrave online. Retrieved January 19, 2026, from [Link]

  • Compendium of Herbicide Adjuvants. (n.d.). Purdue College of Agriculture. Retrieved January 19, 2026, from [Link]

  • How to choose a formulation type for Agrochemical Products. (2023, December 21). Heben Pesticide. Retrieved January 19, 2026, from [Link]

  • Pesticide formulation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • UNLOCKING THE POTENTIAL OF NANO PESTICIDES THROUGH CONVENTIONAL FORMULATION TECHNIQUES. ME AND DC FORMULATIONS. (2023, July 12). LinkedIn. Retrieved January 19, 2026, from [Link]

  • Formulations. (n.d.). WSU Production Guide. Retrieved January 19, 2026, from [Link]

  • Adjuvants: What they do and how they do it. (2023, May 12). Saskatchewan Pulse Growers. Retrieved January 19, 2026, from [Link]

  • How To Develop A Suspension Concentrate (SC) Formulation. (n.d.). Agro Chemicals. Retrieved January 19, 2026, from [Link]

  • Adjuvants in Pesticides. (2023, November 7). National Pesticide Information Center. Retrieved January 19, 2026, from [Link]

  • Fishel, F. M. (n.d.). Pesticide Formulations. UF/IFAS EDIS. Retrieved January 19, 2026, from [Link]

  • AGROCHEMICALS FORMULATION. (n.d.). PCC SE. Retrieved January 19, 2026, from [Link]

  • Suspension concentrate (SC) guide. (n.d.). Croda Agriculture. Retrieved January 19, 2026, from [Link]

  • Formulation types. (2025, September 10). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 19, 2026, from [Link]

  • Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. Retrieved January 19, 2026, from [Link]

  • Understanding adjuvants used with agriculture chemicals. (n.d.). Crops and Soils. Retrieved January 19, 2026, from [Link]

  • Preparation and Evaluation of Concentrated Emulsions of Agrichemicals. (n.d.). ASTM Digital Library. Retrieved January 19, 2026, from [Link]

  • Pesticide Formulations. (2018, November 30). University of Kentucky. Retrieved January 19, 2026, from [Link]

  • Designing an optimal and scalable protocol for formulating a 40% emulsifiable concentrate for a systemic insecticide. (n.d.). Aragen Life Sciences. Retrieved January 19, 2026, from [Link]

  • To Develop An Emulsifiable Concentrate (EC) Formulation. (n.d.). Agro Chemicals. Retrieved January 19, 2026, from [Link]

  • Stable suspension concentrate formulation for water-soluble compounds. (n.d.). Google Patents.
  • Pesticide Formulations Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 19, 2026, from [Link]

  • A method to produce pesticide suspension concentrates. (n.d.). Google Patents.
  • Ingredients of fungicide - pesticide as suspension concentrate ( SC ). (n.d.). MCB Books. Retrieved January 19, 2026, from [Link]

  • Generation of storage stability data for agricultural chemical products. (2025, September 10). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 19, 2026, from [Link]

  • Wettable powder (WP) formulations. (n.d.). Croda Agriculture. Retrieved January 19, 2026, from [Link]

  • UNIT 3: Formulations. (n.d.). CTAHR. Retrieved January 19, 2026, from [Link]

  • Understanding the stability of active ingredients in agrochemical formulations. (n.d.). ACS. Retrieved January 19, 2026, from [Link]

  • Suspension Concentrate (SC) Formulations. (n.d.). SBR-Int. Retrieved January 19, 2026, from [Link]

  • Aqueous Suspension Concentrates (SC). (n.d.). FAO/WHO. Retrieved January 19, 2026, from [Link]

  • Know Your Formulation: Suspended Concentrates (SC). (2024, February 21). YouTube. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-chroman-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to achieve a high-yield synthesis of this important chroman derivative.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds with a range of biological activities. Achieving a high yield of this target molecule requires careful control of reaction conditions and an understanding of potential side reactions. This guide outlines a reliable, multi-step synthetic route and provides practical solutions to common experimental challenges.

Recommended Synthetic Pathway

The most robust and high-yielding pathway to this compound involves a four-step sequence starting from the readily available 4-chlorophenol. This route prioritizes the formation of the chroman ring system followed by the introduction and modification of the C3 substituent.

Synthesis_Workflow A 4-Chlorophenol B 3-(4-Chlorophenoxy)propanoic acid A->B  Step 1:  Etherification C 6-Chloro-chroman-4-one B->C  Step 2:  Intramolecular  Friedel-Crafts  Acylation D 6-Chloro-4-oxo-chroman-3-carbaldehyde C->D  Step 3a:  Vilsmeier-Haack  Formylation E 6-Chloro-4-oxo-chroman-3-carboxylic acid D->E  Step 3b:  Oxidation F This compound E->F  Step 4:  Reduction & Esterification

Caption: Recommended synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-Chlorophenoxy)propanoic acid

This initial step establishes the core ether linkage. The reaction of 4-chlorophenol with acrylic acid is a common method.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong base, such as sodium hydroxide (0.1 eq).

  • Heat the mixture to reflux and add acrylic acid (1.1 eq) dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with 2N HCl until the pH is approximately 2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-chlorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to 6-Chloro-chroman-4-one

This crucial cyclization step forms the chromanone ring. Polyphosphoric acid (PPA) is an effective and widely used reagent for this transformation.[1]

Protocol:

  • Place 3-(4-chlorophenoxy)propanoic acid (1.0 eq) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Add polyphosphoric acid (10-15 times the weight of the starting material) to the flask.

  • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The viscosity of the mixture will be high.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring.

  • The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product and recrystallize from ethanol to afford pure 6-chloro-chroman-4-one.

Step 3: Synthesis of 6-Chloro-4-oxo-chroman-3-carboxylic acid

This two-part step introduces the carboxylic acid functionality at the C3 position via a Vilsmeier-Haack formylation followed by oxidation.

3a. Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3][4][5]

Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (10 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (3 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-chloro-chroman-4-one (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 6-chloro-4-oxo-chroman-3-carbaldehyde. This intermediate is often used in the next step without further purification.

3b. Oxidation to the Carboxylic Acid: A mild oxidizing agent is used to convert the aldehyde to a carboxylic acid.

Protocol:

  • Dissolve the crude 6-chloro-4-oxo-chroman-3-carbaldehyde in a mixture of acetone and water.

  • Add sulfamic acid (1.2 eq) to the solution.

  • Cool the mixture to 0-5 °C and add a solution of sodium chlorite (1.5 eq) in water dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with 2N HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-chloro-4-oxo-chroman-3-carboxylic acid.

Step 4: Concurrent Reduction and Esterification to this compound

The final step involves the reduction of the ketone and esterification of the carboxylic acid. This can be achieved in a single pot using catalytic hydrogenation in the presence of ethanol and an acid catalyst.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 6-chloro-4-oxo-chroman-3-carboxylic acid (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: The yield of my intramolecular Friedel-Crafts acylation (Step 2) is low. What are the likely causes?

A1: Low yields in this step are often due to several factors:

  • Incomplete Reaction: The high viscosity of the polyphosphoric acid can lead to poor mixing. Ensure vigorous mechanical stirring throughout the reaction. You can also consider using a different catalyst like methanesulfonic acid, which is less viscous.[6]

  • Deactivated Substrate: If there are any electron-withdrawing impurities in your starting material, it can hinder the electrophilic aromatic substitution. Ensure your 3-(4-chlorophenoxy)propanoic acid is pure.

  • Side Reactions: At higher temperatures, side reactions such as sulfonation (if using sulfuric acid) or polymerization can occur. Maintain the recommended temperature range and monitor the reaction closely.

  • Moisture: The Lewis acids used in Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is thoroughly dried and use anhydrous reagents.[7]

Q2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack formylation (Step 3a). What are these byproducts?

A2: The Vilsmeier-Haack reaction can sometimes lead to side products. Common possibilities include:

  • Incomplete Reaction: The spot corresponding to the starting material, 6-chloro-chroman-4-one, may still be present.

  • Difformylation: Although less common on deactivated rings, difformylation can occur.

  • Reaction at other positions: While formylation is expected at the C3 position due to the directing effect of the carbonyl group, minor products from reaction at other positions on the aromatic ring are possible.

  • Hydrolysis of the Vilsmeier reagent: If moisture is present, the Vilsmeier reagent can hydrolyze, reducing its effectiveness.

To minimize these, ensure anhydrous conditions, control the stoichiometry of the reagents carefully, and monitor the reaction to avoid prolonged reaction times that might favor byproduct formation.

Q3: The reduction of the ketone in Step 4 is incomplete, or I am seeing dechlorination of the aromatic ring.

A3: Incomplete reduction or dechlorination are known challenges in catalytic hydrogenation.

  • Catalyst Activity: The activity of the Pd/C catalyst can vary. Use a fresh, high-quality catalyst. If the reaction is sluggish, you can try increasing the catalyst loading or the hydrogen pressure.

  • Dechlorination: Hydrogenolysis of the C-Cl bond can occur, especially under harsh conditions (high temperature, high pressure, or prolonged reaction times). To minimize this, use milder conditions (lower pressure and temperature) and carefully monitor the reaction progress. If dechlorination remains a significant issue, consider alternative reducing agents such as triethylsilane with trifluoroacetic acid.

  • Acid Catalyst: The presence of a strong acid can sometimes promote side reactions. You can try performing the reduction first under neutral conditions and then carrying out the esterification in a separate step.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of 4-chlorophenol?

A1: Yes, this synthetic route is adaptable. You can use other substituted phenols to synthesize a variety of chroman derivatives. The electronic nature of the substituent on the phenol will affect the reactivity of the aromatic ring in the Friedel-Crafts acylation step. Electron-donating groups will generally increase the reaction rate, while electron-withdrawing groups will decrease it.[7]

Q2: Is it possible to introduce the ethyl ester group at an earlier stage?

A2: While it is possible to start with a precursor that already contains the ethyl ester, such as ethyl 3-(4-chlorophenoxy)propanoate, this can complicate the intramolecular Friedel-Crafts acylation. The ester group can be sensitive to the strongly acidic conditions of the cyclization. The presented route, where the carboxylic acid is introduced and then esterified in the final step, is generally more robust.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Polyphosphoric acid (PPA): PPA is also corrosive and becomes very hot upon dilution with water. Always add the hot PPA mixture to ice slowly and with good stirring.

  • Catalytic Hydrogenation: This should be performed in a properly rated and maintained high-pressure reactor behind a safety shield. Ensure proper grounding to prevent static discharge.

Q4: How can I best purify the final product?

A4: Column chromatography on silica gel is the most effective method for purifying the final product, this compound. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate will effectively separate the product from any remaining starting materials or byproducts. Recrystallization can also be an effective purification method if the product is a solid and a suitable solvent system can be found.

Data Summary

StepReactionKey ReagentsTypical Yield
1Etherification4-Chlorophenol, Acrylic acid, NaOH85-95%
2Intramolecular Friedel-Crafts Acylation3-(4-Chlorophenoxy)propanoic acid, PPA80-90%
3aVilsmeier-Haack Formylation6-Chloro-chroman-4-one, DMF, POCl₃70-80%
3bOxidation6-Chloro-4-oxo-chroman-3-carbaldehyde, NaClO₂, Sulfamic acid85-95%
4Reduction & Esterification6-Chloro-4-oxo-chroman-3-carboxylic acid, H₂, Pd/C, Ethanol, H₂SO₄75-85%

Visualizing the Mechanism: Intramolecular Friedel-Crafts Acylation

The key ring-forming step is the intramolecular Friedel-Crafts acylation. Understanding the mechanism can help in troubleshooting.

FC_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution A 3-(4-Chlorophenoxy)propanoic acid B Acylium Ion Intermediate A->B  + PPA (H⁺) C Aromatic Ring Attack B->C Intramolecular Attack D Sigma Complex (Resonance Stabilized) C->D E 6-Chloro-chroman-4-one D->E  - H⁺

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

References

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • PubChem. Ethyl 6-chloro-4-oxo-chromene-2-carboxylate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • PrepChem. Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. [Link]

  • ResearchGate. Reactivity of 3-formyl- and 3-cyanothiochromones toward some N- and C-nucleophiles. Novel synthesis of 3-substituted 2-aminothiochromones. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • ResearchGate. The reaction of ethyl 4-oxochroman-3-carboxylate. [Link]

  • arkat-usa.org. Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

  • ResearchGate. Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

  • ResearchGate. Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives. [Link]

  • Wikipedia. Formylation. [Link]

  • ResearchGate. Synthesis of Chroman-4-ones by Reduction of Chromones. [Link]

  • PubChem. Ethyl 3-(4-chlorophenyl)propanoate. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1). [Link]

  • Taylor & Francis Online. Challenges with chromone as a privileged scaffold in drug discovery. [Link]

  • ResearchGate. Different formylation methods. 1[8], 2[9][10], 3[11]. [Link]

  • Google Patents. Catalytic hydrogenation of esters of aromatic monocarboxylic acids to aryl-substituted methanols.
  • ResearchGate. Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. [Link]

  • European Journal of Chemistry. Synthesis of coumarin-3-carboxylic acids in waste curd water: a green approach. [Link]

  • PubMed Central. The Formylation of N,N‑Dimethylcorroles. [Link]

  • PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

  • ResearchGate. Proposed mechanism of reaction of ethyl 3‐(6‐chloro‐4‐oxo‐4H‐chromen‐3‐yl)acrylate (1 a) with cyanoacetamide (4). [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

  • ResearchGate. New Methods for the Preparation of Aromatic Aldehydes. [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Google Patents.
  • PubMed. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. Synthesis of ethyl polychlorocyclopropanoates. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Chroman Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chroman esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Chroman scaffolds are prevalent in a wide array of natural products and pharmacologically active molecules, making their efficient synthesis a critical aspect of chemical research and drug discovery.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter in your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during chroman ester synthesis, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My reaction yield for chroman ester synthesis is consistently low. What are the common causes, and how can I improve it?

A1: Low yields in chroman ester synthesis can stem from several factors, including suboptimal reaction conditions, choice of catalyst, solvent effects, and the stability of reactants and intermediates.[3] A systematic approach to optimization is crucial for improving the yield.

Probable Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and thermodynamics.

    • Too Low: Insufficient temperature can lead to slow reaction rates and incomplete conversion.

    • Too High: Excessive heat can cause decomposition of starting materials, intermediates, or the final product, and may promote side reactions.[1][4]

    • Solution: Perform a temperature screen to identify the optimal range for your specific reaction. For instance, in a cascade radical cyclization for the synthesis of ester-containing chroman-4-ones, increasing the temperature from 80 °C to 90 °C improved the yield from 76% to 81%, while a further increase to 100 °C resulted in a slightly reduced yield.[1][4]

  • Inefficient Catalyst or Incorrect Catalyst Loading: The choice and amount of catalyst are critical.

    • Catalyst Type: Both acid and base catalysis can be employed depending on the synthetic route.[3] For instance, Lewis acids like AgOC(O)CF₃, BF₃, and Brønsted acids such as CF₃COOH, H₂SO₄, or H₃PO₄ can be effective.[5]

    • Catalyst Loading: Insufficient catalyst may lead to a sluggish reaction, while excess catalyst can sometimes promote side reactions.

    • Solution: Screen a variety of catalysts relevant to your reaction type and optimize the catalyst loading. For triflimide-catalyzed annulations of benzylic alcohols with alkenes, 5 mol % of triflimide was found to be effective.[6]

  • Inappropriate Solvent: The solvent can significantly influence reaction outcomes by affecting solubility, reactant stability, and transition state energies.[7]

    • Solution: Conduct a solvent screen. In a study on the synthesis of methyl 2-(4-oxochroman-3-yl)acetate, DMSO was found to be the most effective solvent, with other common solvents like DMF, CH₃CN, DCE, THF, and H₂O yielding no desired product.[1] The use of a mixed solvent system, such as DMSO/H₂O, can sometimes enhance yields.[1]

  • Equilibrium Limitations: Some esterification reactions are reversible, and the presence of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[8][9]

    • Solution: To drive the reaction forward, consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, using an excess of one of the reactants (often the less expensive one) can also shift the equilibrium towards the product side.[9]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents, especially water, can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions. Purification of starting materials and distillation of solvents may be necessary.[10]

Optimization of Reaction Parameters for Methyl 2-(4-oxochroman-3-yl)acetate Synthesis[1][4]

EntryOxidant (equiv.)SolventTemperature (°C)Yield (%)
1(NH₄)₂S₂O₈ (3)DMSO8071
2(NH₄)₂S₂O₈ (3)DMF80N.D.
3(NH₄)₂S₂O₈ (3)CH₃CN80N.D.
4K₂S₂O₈ (3)DMSO80N.D.
5(NH₄)₂S₂O₈ (3)DMSO/H₂O (500:1)8076
6(NH₄)₂S₂O₈ (3)DMSO/H₂O (500:1)9081
7(NH₄)₂S₂O₈ (3)DMSO/H₂O (500:1)10078
8(NH₄)₂S₂O₈ (2)DMSO/H₂O (500:1)9057

N.D. = Not Detected

Issue 2: Formation of Impurities and Byproducts

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

A2: Impurity formation is a common challenge in organic synthesis. Understanding the potential side reactions in your specific pathway is key to minimizing them.

Probable Causes & Solutions:

  • Side Reactions: Depending on the starting materials and conditions, various side reactions can occur. For example, in reactions involving 2'-hydroxyacetophenones, self-condensation of the aldehyde starting material can lead to high-molecular-weight, insoluble byproducts.[11]

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants.[3]

      • Temperature Adjustment: Lowering the reaction temperature may help reduce the rate of side reactions.[3]

      • Substrate Choice: If possible, using starting materials with electron-withdrawing groups can sometimes disfavor side reactions like self-condensation.[11]

  • Decomposition: As mentioned earlier, reactants or products may decompose under harsh reaction conditions (e.g., high temperature, strong acid/base).

    • Solution: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.[10] If decomposition is observed before the starting material is fully consumed, consider quenching the reaction early.[10]

  • Incomplete Reactions: A mixture of starting materials and the desired product can complicate purification.

    • Solution: Optimize reaction time and temperature to drive the reaction to completion. Ensure efficient stirring to maintain a homogenous reaction mixture.[10]

  • Hydrolysis of the Ester Product: The ester group can be susceptible to hydrolysis, especially during aqueous workup or purification under acidic or basic conditions.[12]

    • Solution:

      • Acid-catalyzed hydrolysis is reversible and often incomplete.[12]

      • Base-catalyzed hydrolysis (saponification) is irreversible and leads to the formation of a carboxylate salt and an alcohol.[12]

      • During workup, use neutral or slightly acidic/basic washes as appropriate and avoid prolonged exposure to strong acids or bases. If washing with a basic solution (e.g., NaHCO₃) to remove acidic impurities, perform the extraction quickly and at a low temperature.

Workflow for Troubleshooting Impurity Formation

G start Impurity Detected in Product identify Identify Impurity Structure (NMR, MS, etc.) start->identify side_product Known Side Product? identify->side_product optimize Optimize Reaction Conditions (Temp, Stoichiometry, Time) side_product->optimize Yes unknown Unknown Impurity side_product->unknown No purification Refine Purification Strategy (Chromatography, Recrystallization) optimize->purification end Pure Product Obtained purification->end revisit Re-evaluate Reaction Mechanism unknown->revisit revisit->optimize

Caption: Decision tree for troubleshooting impurity formation.

Issue 3: Challenges in Product Purification

Q3: I'm having difficulty purifying my chroman ester. What are the most effective methods?

A3: The purification of chroman esters can be challenging due to their polarity and potential for degradation. A combination of techniques is often necessary.

Recommended Purification Techniques:

  • Aqueous Workup: Before chromatographic purification, a proper aqueous workup is essential to remove catalysts and water-soluble impurities.

    • Acid Removal: Washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) can remove acidic starting materials or byproducts.[13]

    • Base Removal: A dilute acid wash (e.g., 1 M HCl) can remove basic impurities.[14]

    • General Washing: Washing with water and then brine helps to remove residual water-soluble impurities and salts.[14]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying chroman esters.[3][4]

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[3][4]

    • Acid Sensitivity: Be aware that silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. If this is a concern, the silica gel can be neutralized by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.[3]

    • Solvent Choice: The choice of solvent is crucial. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while the impurities should remain soluble at low temperatures. Common solvents for recrystallization of esters include alcohols (if transesterification is not a concern), toluene, or mixtures like toluene/petroleum ether.[15]

  • Distillation: For liquid chroman esters that are thermally stable, short-path distillation under reduced pressure can be an effective purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for preparing chroman esters?

A1: Several synthetic routes are available, with the choice depending on the desired substitution pattern and available starting materials. Some common strategies include:

  • Cascade Radical Annulation: This method can be used to synthesize ester-containing chroman-4-ones from 2-(allyloxy)arylaldehydes and oxalates under metal-free conditions.[1]

  • Reactions of Phenols: Michael addition of phenols to α,β-unsaturated esters or nitriles followed by cyclization is a classical approach.[2]

  • Triflimide-Catalyzed Annulations: This method allows for the synthesis of chromane derivatives from o-hydroxy benzylic alcohols and alkenes under mild conditions.[6]

  • Phosphine-Catalyzed Reactions: PnBu₃ can catalyze the cyclization of salicylaldehydes with allenic esters to yield functionalized chromans.[16]

Q2: How does the choice of solvent affect the enantioselectivity of a chiral chroman synthesis?

A2: The solvent can play a crucial role in asymmetric synthesis by influencing the stability and conformation of the catalyst, substrate, and the reaction's transition state.[7] Solvent molecules can coordinate with the catalyst or reactants, creating a specific chiral environment that favors the formation of one enantiomer over the other.[7] A change in solvent can sometimes even lead to a reversal of enantioselectivity, often due to a change in the reaction mechanism.[7]

Q3: Can microwave-assisted synthesis improve my reaction outcomes?

A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[3] For example, in the synthesis of chroman-4-ones, microwave irradiation at 160-170 °C for 1 hour has been successfully employed.[14] This technique can be particularly beneficial for reactions that require prolonged heating, as it can minimize the formation of degradation products.[3]

Q4: What is the role of an oxidant in some chroman ester syntheses?

A4: In certain synthetic pathways, such as the cascade radical cyclization of 2-(allyloxy)arylaldehydes, an oxidant is required to initiate the radical formation.[1] For example, (NH₄)₂S₂O₈ is used to generate an alkoxycarbonyl radical from an oxalate precursor.[1] In this specific reaction, other common oxidants like K₂S₂O₈, Na₂S₂O₈, and TBHP were found to be ineffective, highlighting the importance of selecting the appropriate oxidant.[1]

General Workflow for Chroman Ester Synthesis and Optimization

G start Define Target Chroman Ester select_route Select Synthetic Route start->select_route reagents Source High-Purity Reagents & Solvents select_route->reagents initial_rxn Perform Initial Reaction reagents->initial_rxn monitor Monitor Reaction (TLC, LC-MS) initial_rxn->monitor workup Workup and Crude Isolation monitor->workup analysis Analyze Crude Product (NMR, MS) workup->analysis yield_check Acceptable Yield & Purity? analysis->yield_check optimize Troubleshoot & Optimize (See Guide Above) yield_check->optimize No purify Purify Product (Column, Recrystallization) yield_check->purify Yes optimize->initial_rxn characterize Characterize Final Product purify->characterize end Pure Chroman Ester characterize->end

Caption: A generalized workflow for the synthesis and optimization of chroman esters.

References

  • Pan, S., Liu, J., Jiang, Z.-Q., Yang, L., Xie, L.-Y., & Liu, X.-W. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. International Journal of Molecular Sciences, 24(5), 5028. [Link]

  • Reddy, C. S., & Raghasudha, M. (2008). An efficient synthesis of 4-chromanones. ResearchGate. [Link]

  • Crews, P., & Tanga, M. J. (1997). Process for chroman carboxylates. U.S. Patent No. 5,698,716. Washington, DC: U.S.
  • Various Authors. (n.d.). Synthesis of chroman-4-one derivatives. ResearchGate. [Link]

  • Gajda, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. [Link]

  • de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Various Authors. (n.d.). Optimization of the reaction conditions for the synthesis of chromene derivatives. ResearchGate. [Link]

  • Lu, X., & Zhang, J. (2010). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. ACS Publications. [Link]

  • Various Authors. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Nave, S., & Gagne, M. R. (2010). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, 75(18), 6336-6339. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Organic Chemistry Portal. [Link]

  • Pan, S., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. MDPI. [Link]

  • Various Authors. (2025). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. [Link]

  • Chem 241 F22 Condensation to make Chromate Esters AND oxidation. (2022, November 28). YouTube. [Link]

  • Pan, S., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. ResearchGate. [Link]

  • Hu, G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7009-7019. [Link]

  • Various Authors. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Various Authors. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [Link]

  • Various Inventors. (1985). Process for the purification of esters. U.S.
  • Various Authors. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]

  • Various Authors. (2015, February 21). What factors may influence the yield of an ester? Quora. [Link]

  • Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry). (2016, October 31). YouTube. [Link]

  • Various Authors. (n.d.). Solvent effects on chemical composition and optical properties of extracted secondary brown carbon constituents. Atmospheric Chemistry and Physics. [Link]

  • Organic Chemistry Tutor. (2023, May 15). Solvent Effects in Proton Transfers; Lewis Acid-base Reactions. YouTube. [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]

  • Sosnovskikh, V. Y., et al. (2015). Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers. ResearchGate. [Link]

  • Various Authors. (2025). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. ResearchGate. [Link]

  • Organic Chemistry Tutor. (2021, April 13). 20.8 Synthesis and Reactions of Esters. YouTube. [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.10: Reactions of Esters. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 6-Chloro-chroman-3-carboxylic acid ethyl ester. This guide is intended for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important chroman derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Plausible Synthetic Route: An Overview

The synthesis of this compound can be approached through a multi-step sequence, commencing with the O-alkylation of 4-chlorophenol, followed by an intramolecular cyclization. A plausible and efficient route is outlined below, which forms the basis for our discussion of potential side products and troubleshooting strategies.

Synthetic_Workflow A 4-Chlorophenol C Diethyl 2-(4-chlorophenoxy)malonate A->C O-Alkylation B Diethyl 2-bromomalonate B->C E 6-Chloro-4-oxo-chroman-3-carboxylic acid ethyl ester C->E Cyclization D Intramolecular Cyclization (e.g., Friedel-Crafts) G 6-Chloro-4-hydroxy-chroman-3-carboxylic acid ethyl ester E->G Reduction F Reduction of Ketone I 6-Chloro-2H-chromene-3-carboxylic acid ethyl ester G->I Dehydration H Dehydration K This compound I->K Reduction J Reduction of Alkene Alkylation_Competition cluster_O O-Alkylation (Desired) cluster_C C-Alkylation (Side Reaction) O_start 4-Chlorophenolate O_product Diethyl 2-(4-chlorophenoxy)malonate O_start->O_product Reaction at Oxygen C_start 4-Chlorophenolate C_product C-Alkylated Isomer C_start->C_product Reaction at Carbon (ortho or para to OH) Friedel_Crafts_Cyclization A Diethyl 2-(4-chlorophenoxy)malonate B Acylium Ion Intermediate A->B Lewis Acid Activation C Cyclized Intermediate B->C Intramolecular Electrophilic Aromatic Substitution D 6-Chloro-4-oxo-chroman-3-carboxylic acid ethyl ester C->D Rearomatization

Technical Support Center: Purification of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals who are working with 6-Chloro-chroman-3-carboxylic acid ethyl ester. It provides in-depth troubleshooting advice and detailed protocols to address common purity challenges encountered during its synthesis and purification. Our approach is built on explaining the chemical principles behind each purification strategy, enabling you to make informed decisions to achieve high-purity material.

I. Frequently Asked Questions (FAQs) & Common Issues

This section addresses the most common initial challenges observed after the synthesis of this compound.

Q1: My crude product is a persistent yellow oil, but I expect a solid. What's the likely cause?

A1: The expected product should be a solid or a high-boiling oil. A persistent, discolored oil often indicates the presence of unreacted starting materials or low molecular weight byproducts. The most common precursor, 5-chlorosalicylaldehyde, is a yellow solid. Its presence, even in small amounts, can suppress crystallization and impart color. Incomplete removal of the Knoevenagel condensation catalyst (e.g., piperidine, proline) can also lead to a discolored, oily product.

Q2: My NMR spectrum shows a singlet at ~8.5-9.0 ppm and a vinyl proton, which shouldn't be there. What is this impurity?

A2: This is a classic sign of the precursor, ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (the coumarin intermediate), remaining in your product. The synthesis of the target chroman typically involves the reduction of this coumarin's carbon-carbon double bond. An incomplete reduction is a very common issue. The proton at the 4-position of the coumarin ring is highly deshielded and appears as a sharp singlet in this downfield region, which is a diagnostic peak for this specific impurity.

Q3: After workup, my product's purity decreased, and I see a new polar spot on my TLC plate. What happened?

A3: This suggests hydrolysis of your ethyl ester to the corresponding carboxylic acid (6-Chloro-chroman-3-carboxylic acid). This can occur if the product is exposed to acidic or basic conditions for a prolonged period, especially at elevated temperatures, during the aqueous workup. The resulting carboxylic acid is significantly more polar and will have a much lower Rf value on a silica gel TLC plate.

Q4: I'm trying to recrystallize my product, but it keeps "oiling out." How can I fix this?

A4: "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of your solid product. This is common when the crude material is of low purity (<90%). The impurities lower the melting point of the mixture and inhibit the crystal lattice formation. To resolve this, you can try a solvent system with a lower boiling point, add the anti-solvent more slowly at a lower temperature, or use a seed crystal. However, for significantly impure samples, it is highly recommended to first perform column chromatography before attempting recrystallization.

II. Strategic Purification Workflow

The key to achieving high purity is a logical, multi-step approach. Do not rely on a single technique. The following workflow is a self-validating system that ensures purity at each stage.

PurificationWorkflow Crude Crude Product (Post-Workup) Analysis1 TLC / ¹H NMR Analysis Crude->Analysis1 Decision1 Is Coumarin Impurity Present? Analysis1->Decision1 ColumnChrom Flash Column Chromatography Decision1->ColumnChrom Yes Analysis2 Purity Check (>95%?) Decision1->Analysis2 No (<5% Impurities) Rereduce Re-run Reduction Reaction Decision1->Rereduce Yes (Major Impurity) Fractions Collect & Analyze Fractions ColumnChrom->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Combine->Analysis2 Recrystallize Recrystallization Analysis2->Recrystallize Yes FinalProduct Pure Crystalline Product (>99%) Analysis2->FinalProduct No (Sufficiently Pure) Recrystallize->FinalProduct

Caption: A strategic workflow for purifying this compound.

III. Troubleshooting Guide: Impurity-Specific Solutions

This section provides detailed protocols for removing the most common impurities identified from the likely synthetic route.

Issue 1: Removing Unreacted 5-Chlorosalicylaldehyde
  • Principle: 5-chlorosalicylaldehyde possesses a phenolic hydroxyl group, which is acidic. This allows for its removal via a selective acid-base liquid-liquid extraction. The target ester product is neutral and will remain in the organic phase.

  • Protocol: Mild Basic Wash

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Perform this wash 2-3 times. Caution: Vent the funnel frequently as CO₂ may be generated if acidic byproducts are present.

    • The deprotonated aldehyde will move into the aqueous layer.

    • Wash the organic layer with water, followed by a saturated brine solution to remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Issue 2: Removing the Coumarin Precursor (Incomplete Reduction)
  • Principle: The coumarin precursor (ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate) is structurally similar to the final product but is slightly more polar and planar. This difference in polarity and shape is sufficient for separation using silica gel chromatography.[1]

  • Method: Flash Column Chromatography

    • Rationale: Column chromatography is the most effective method for separating compounds with small polarity differences.[2] Silica gel, a polar stationary phase, will retain the slightly more polar coumarin impurity longer than the desired chroman product.[3]

    • Detailed Protocol:

      • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between your product and the coumarin impurity, with the product having an Rf value of approximately 0.3-0.4. A common starting point is a mixture of Hexane and Ethyl Acetate.

      • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the column is packed evenly without air bubbles.[2]

      • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble materials, perform "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[4]

      • Elution: Begin elution with the low-polarity mobile phase. The less polar chroman product will elute first. Gradually increase the polarity of the mobile phase (gradient elution) to then elute the more polar coumarin impurity.[4]

      • Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the pure product.

      • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Parameter Recommended Condition Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Industry standard for normal-phase chromatography of moderately polar organic molecules.[5]
Mobile Phase System Hexane / Ethyl Acetate (Gradient)Offers a good polarity range for separating the chroman product from the slightly more polar coumarin impurity and starting materials.[1]
Initial Eluent 95:5 to 90:10 (Hexane:EtOAc)Starts with low polarity to elute the desired, less polar product first.
Final Eluent 80:20 to 70:30 (Hexane:EtOAc)Increases polarity to wash out the more polar coumarin impurity and any remaining starting materials.
Loading Technique Dry LoadingRecommended for better resolution and to prevent issues with sample solubility in the initial mobile phase.[5]
Issue 3: Final Polishing with Recrystallization
  • Principle: After chromatography, the product may be >95% pure but still amorphous. Recrystallization is an excellent final step to remove trace impurities and obtain a high-purity, crystalline solid. The technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent system at different temperatures.[6]

  • Method: Two-Solvent Recrystallization

    • Rationale: A two-solvent system (one "solvent" in which the compound is soluble, and one "anti-solvent" in which it is insoluble) provides excellent control over the crystallization process. For an ester like this, an alcohol/water or ether/hexane system is a good starting point.[7]

    • Detailed Protocol:

      • Place the chromatographed product in an Erlenmeyer flask with a stir bar.

      • Heat the flask gently (e.g., in a 40-50 °C water bath).

      • Add the "good" solvent (e.g., ethanol or ethyl acetate) dropwise while stirring, just until the solid completely dissolves. Avoid adding a large excess.

      • Slowly add the "anti-solvent" (e.g., deionized water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point).

      • If necessary, add one or two more drops of the "good" solvent to make the solution clear again.

      • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the growth of larger, purer crystals.

      • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

      • Collect the crystals by vacuum filtration using a Büchner funnel.

      • Wash the crystals with a small amount of ice-cold anti-solvent.

      • Dry the crystals under vacuum to remove residual solvent.

IV. Understanding Impurity Formation

Knowledge of how key impurities form is essential for both prevention and removal. The primary impurity concern is the unreduced coumarin intermediate.

ImpurityFormation cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction Salicylaldehyde 5-Chlorosalicylaldehyde Coumarin Ethyl 6-chloro-coumarin-3-carboxylate (α,β-Unsaturated Ester) Salicylaldehyde->Coumarin Malonate Diethyl Malonate Malonate->Coumarin Reduction Reduction (e.g., H₂, Pd/C) Coumarin->Reduction Impurity MAJOR IMPURITY (Incomplete Reaction) Coumarin->Impurity Chroman TARGET: Ethyl 6-Chloro-chroman-3-carboxylate (Saturated Ester) Reduction->Chroman

Caption: Synthetic pathway and the origin of the common coumarin impurity.

The Knoevenagel condensation reaction forms the coumarin ring system.[8] The subsequent reduction step, often a catalytic hydrogenation, is designed to saturate the C=C double bond. If this reaction is incomplete (due to catalyst poisoning, insufficient reaction time, or low hydrogen pressure), the starting coumarin will remain, contaminating the final product.

References

  • University of Colorado Boulder. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Brahmachari, G. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. ChemistrySelect. Retrieved from [Link]

  • Keshavarzipour, F., & Tavakol, H. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Molnar, M., et al. (2018). Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction. PowerPoint Presentation. Retrieved from [Link]

  • Witiak, D. T., et al. (1971). 6-Chlorochroman-2-carboxylic Acids. Synthesis and Biological Evaluation as Antagonists for Cholesterol Biosynthesis and Lipolysis in Vitro. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide to the Esterification of Halogenated Chroman Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the esterification of halogenated chroman carboxylic acids. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of these valuable compounds.

Introduction: The Unique Challenges of Halogenated Chroman Carboxylic Acids

The esterification of halogenated chroman carboxylic acids presents a unique set of challenges stemming from a combination of electronic effects, steric hindrance, and the potential for side reactions. The presence of a halogen atom on the chroman ring system can significantly influence the reactivity of the carboxylic acid group and the stability of the entire molecule. This guide will walk you through common issues and provide robust solutions for a successful esterification.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before starting your esterification.

Q1: Which esterification method should I choose for my halogenated chroman carboxylic acid: Fischer-Speier or Steglich?

A1: The choice between Fischer-Speier and Steglich esterification depends on the specific properties of your substrate, particularly its sensitivity to acid and steric hindrance around the carboxylic acid.

  • Fischer-Speier Esterification is a classic acid-catalyzed method that is cost-effective but involves harsh conditions (strong acid, high temperatures)[1]. This can be problematic for sensitive substrates.

  • Steglich Esterification is a milder, carbodiimide-mediated coupling reaction that proceeds at room temperature and under neutral conditions, making it ideal for acid-labile or sterically hindered compounds[2][3][4].

Q2: How does the halogen substituent on the chroman ring affect the esterification reaction?

A2: Halogens are electron-withdrawing groups, which can have a dual effect. The inductive effect can increase the acidity of the carboxylic acid, making its carbonyl carbon more electrophilic and potentially accelerating the reaction. However, this effect can also deactivate the aromatic ring, making it less susceptible to electrophilic side reactions.

Q3: Can the chroman ring system itself cause problems during esterification?

A3: Yes, the bulky, bicyclic structure of the chroman ring can create significant steric hindrance around the carboxylic acid group, especially if the carboxyl group is at a hindered position. This can slow down the reaction rate, requiring longer reaction times or more reactive reagents[5].

Q4: What are the most common side reactions to watch out for?

A4: With Fischer esterification, potential side reactions include dehydration of the alcohol (especially with secondary or tertiary alcohols) and, under very harsh conditions, potential reactions involving the chroman ring or the halogen substituent. For Steglich esterification, the primary side reaction is the formation of an unreactive N-acylurea byproduct[4][6].

Part 2: Troubleshooting Guide - Common Problems and Solutions

This section provides a detailed breakdown of common problems encountered during the esterification of halogenated chroman carboxylic acids, along with their causes and solutions.

Issue 1: Low or No Ester Yield in Fischer Esterification

Possible Causes & Solutions

Cause Explanation Solution
Equilibrium Limitation Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials[7].1. Use a large excess of the alcohol: This shifts the equilibrium towards the product side (Le Châtelier's principle)[7][8]. 2. Remove water: Use a Dean-Stark apparatus during reflux to azeotropically remove water[7]. Alternatively, add a dehydrating agent like molecular sieves.
Steric Hindrance The bulky chroman structure or substituents near the carboxylic acid can physically block the approach of the alcohol[5].1. Increase reaction time and/or temperature: This can help overcome the activation energy barrier. 2. Use a less bulky alcohol: If possible, switch to a smaller alcohol. 3. Switch to Steglich esterification: This method is generally more effective for sterically hindered substrates[3].
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow reaction rate.Ensure an appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.
Substrate Decomposition The harsh acidic conditions and high temperatures may be degrading your halogenated chroman carboxylic acid.1. Use a milder acid catalyst. 2. Lower the reaction temperature and extend the reaction time. 3. Consider Steglich esterification for a milder approach.
Issue 2: Complicated Product Mixture and Purification Challenges in Steglich Esterification

Possible Causes & Solutions

Cause Explanation Solution
N-Acylurea Formation A common side reaction where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea, reducing the yield of the desired ester[4][6].Use a catalytic amount of 4-Dimethylaminopyridine (DMAP): DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is more readily attacked by the alcohol and prevents the rearrangement[4][6].
Difficulty Removing Dicyclohexylurea (DCU) Byproduct DCU, the byproduct of DCC, is often insoluble in many common organic solvents, but residual amounts can be difficult to remove completely, complicating purification.1. Filter the reaction mixture: After the reaction, cool the mixture to precipitate the DCU and filter it off. 2. Use a water-soluble carbodiimide: Consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup[2]. 3. Column chromatography: Careful column chromatography can separate your ester from any remaining DCU.
Incomplete Reaction Even under mild conditions, steric hindrance can lead to an incomplete reaction.1. Increase the equivalents of DCC and the alcohol. 2. Allow for a longer reaction time. 3. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Fischer-Speier Esterification
  • To a round-bottom flask, add the halogenated chroman carboxylic acid (1.0 eq.).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq.), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 2: General Procedure for Steglich Esterification
  • In a dry round-bottom flask under an inert atmosphere, dissolve the halogenated chroman carboxylic acid (1.0 eq.), the alcohol (1.2-1.5 eq.), and DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1-1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C to precipitate the DCU byproduct.

  • Filter off the precipitated DCU.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Visualizing the Workflow: A Troubleshooting Decision Tree

Troubleshooting_Esterification start Esterification of Halogenated Chroman Carboxylic Acid low_yield Low or No Yield? start->low_yield fischer Using Fischer Esterification? low_yield->fischer Yes steglich Using Steglich Esterification? low_yield->steglich No fischer_cause1 Check for Water (Equilibrium) fischer->fischer_cause1 Yes steglich_cause1 N-Acylurea Formation? steglich->steglich_cause1 Yes fischer_sol1 Use excess alcohol / Remove H2O (Dean-Stark) fischer_cause1->fischer_sol1 fischer_cause2 Assess Steric Hindrance fischer_sol1->fischer_cause2 fischer_sol2 Increase T/time or switch to Steglich fischer_cause2->fischer_sol2 fischer_cause3 Substrate Degradation? fischer_sol2->fischer_cause3 fischer_sol3 Milder conditions or switch to Steglich fischer_cause3->fischer_sol3 steglich_sol1 Ensure catalytic DMAP is used steglich_cause1->steglich_sol1 steglich_cause2 DCU Removal Issues? steglich_sol1->steglich_cause2 steglich_sol2 Cool & filter / Use EDC / Column Chromatography steglich_cause2->steglich_sol2 steglich_cause3 Incomplete Reaction? steglich_sol2->steglich_cause3 steglich_sol3 Increase reagent equivalents / Longer reaction time steglich_cause3->steglich_sol3

Caption: Troubleshooting decision tree for esterification.

Reaction Mechanisms at a Glance

Esterification_Mechanisms cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification F_start R-COOH + R'-OH F_activated Protonated Carbonyl F_start->F_activated H+ F_intermediate Tetrahedral Intermediate F_activated->F_intermediate + R'-OH F_product R-COOR' + H2O F_intermediate->F_product - H2O, -H+ S_start R-COOH + R'-OH S_isourea O-Acylisourea Intermediate S_start->S_isourea + DCC S_acylpyridinium N-Acylpyridinium Intermediate S_isourea->S_acylpyridinium + DMAP S_product R-COOR' + DCU S_acylpyridinium->S_product + R'-OH, - DMAP

Sources

Technical Support Center: Scalable Synthesis of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 6-Chloro-chroman-3-carboxylic acid ethyl ester. This chroman derivative is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Part 1: Synthesis Overview & Core Mechanism

The most common, scalable, and economically viable method for preparing this compound is the direct acid-catalyzed esterification of the parent carboxylic acid. This reaction, known as the Fischer-Speier esterification, involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[3][4]

The reaction is a reversible, nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol (ethanol) to attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[5][6]

Fischer_Esterification sub 6-Chloro-chroman- 3-carboxylic acid + Ethanol int1 Protonated Tetrahedral Intermediate sub->int1  H⁺ (cat.) +EtOH cat Acid Catalyst (e.g., H₂SO₄) cat->sub prod Ethyl 6-Chloro- chroman-3-carboxylate + Water int1->prod  -H₂O -H⁺ (cat.) prod->int1  +H₂O +H⁺ (cat.) caption Fig. 1: Fischer Esterification Pathway.

Fig. 1: Fischer Esterification Pathway.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Low yield is the most common problem and typically stems from three areas: incomplete reaction, formation of side products, or losses during workup and purification.

First, confirm the reaction has reached completion using an appropriate monitoring technique (see FAQ 2). If the starting material is still present, the issue lies with the reaction equilibrium. The Fischer esterification is a reversible process with an equilibrium constant often close to 1.[5] To drive the reaction forward, you must apply Le Chatelier's principle by either using a large excess of one reactant (ethanol, which can also serve as the solvent) or by removing a product (water) as it forms.[3][4]

Second, assess the purity of your product. The presence of unexpected spots on a TLC plate or peaks in a GC/HPLC chromatogram suggests side reactions. Acid-catalyzed conditions, especially at high temperatures, can sometimes lead to dehydration or other rearrangements of the chroman ring system.

Finally, review your workup procedure. Prematurely neutralizing the acid catalyst can shift the equilibrium back towards the starting materials during aqueous extraction. Ensure efficient extraction with an appropriate organic solvent and minimize product loss during solvent removal and final purification steps.

Q2: The reaction stalls, leaving significant unreacted carboxylic acid. How can I drive the esterification to completion?

To push the equilibrium towards the ester product, consider the following strategies:

  • Increase Ethanol Excess: The simplest method is to use ethanol as the solvent, ensuring it is present in a large molar excess (e.g., 10-20 equivalents or more). This concentration gradient strongly favors the forward reaction.

  • Water Removal: For larger-scale reactions, removing water as it forms is highly effective. This can be achieved by setting up the reaction with a Dean-Stark apparatus, using a co-solvent like toluene that forms an azeotrope with water.

  • Choice of Catalyst/Reagent: While sulfuric acid is a standard catalyst, converting the carboxylic acid to a more reactive intermediate can bypass the equilibrium limitation entirely. Treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the acyl chloride.[5] This intermediate reacts rapidly and irreversibly with ethanol, often at lower temperatures, to give the ester in very high yield. However, this adds a step and requires careful handling of these corrosive reagents.

Q3: My purification is challenging due to a persistent, oily impurity. What is the likely cause and how can I remove it?

If standard aqueous washes do not remove the impurity, it is likely an organic, non-polar side product. One possibility is the formation of dimers or other condensation products under harsh acidic conditions. A primary recommendation is to reconsider the purification method.

While scalable, distillation requires the product to be thermally stable. For compounds like this, chromatography on silica gel is often more effective at removing closely related impurities.[7] If chromatography is not feasible for your scale, consider a crystallization step. Experiment with various solvent systems (e.g., hexane/ethyl acetate, ethanol/water) to find conditions that allow your desired ester to crystallize while the impurity remains in the mother liquor.

Q4: How critical is the purity of the starting 6-Chloro-chroman-3-carboxylic acid?

Starting material purity is paramount for a scalable and reproducible process. Impurities in the initial carboxylic acid can interfere with the reaction or, more commonly, complicate the final purification. For example, any non-acidic organic impurities will likely be carried through the reaction and require a dedicated purification step (like chromatography) for removal. It is highly recommended to purify the starting carboxylic acid, typically by recrystallization, until a sharp melting point and clean analytical profile (NMR, HPLC) are obtained before proceeding to the esterification step.

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material action_incomplete Increase EtOH Excess Remove H₂O (Dean-Stark) Consider SOCl₂ Route incomplete->action_incomplete check_purity Analyze Crude Purity complete->check_purity impure Significant Impurities check_purity->impure Side Products Observed pure Crude Product is Pure check_purity->pure action_impure Optimize Reaction Temp. Check Starting Material Purity impure->action_impure check_workup Review Workup & Purification pure->check_workup Investigate Mechanical Loss

Fig. 2: Troubleshooting Decision Tree for Low Yield.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective catalyst for large-scale synthesis?

For large-scale industrial synthesis, concentrated sulfuric acid (H₂SO₄) is almost always the catalyst of choice. It is inexpensive, highly effective, and readily available. While other catalysts like p-toluenesulfonic acid (TsOH) work equally well, they are typically more expensive. The use of thionyl chloride (SOCl₂) represents a different pathway rather than just a catalyst; while highly effective, it is more expensive, generates corrosive HCl gas, and adds an operational step, making it less ideal for a simple, large-scale esterification unless the equilibrium is particularly problematic.[1][5]

Q2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The carboxylic acid starting material is significantly more polar and will have a lower Rf value than the resulting ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to determine the precise ratio of starting material to product over time. This is more suitable for detailed kinetic studies or process optimization.

Q3: What are the critical safety considerations for this process?

  • Corrosive Acid: Concentrated sulfuric acid is highly corrosive and exothermic when mixed with ethanol. Always add the acid slowly to the chilled ethanol. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Flammable Solvents: Ethanol, and any other organic solvents used for extraction (e.g., diethyl ether, ethyl acetate), are flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. Use a heating mantle with a temperature controller for refluxing; do not use an open flame.

  • Pressure: The reaction is typically performed at atmospheric pressure under reflux. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Q4: Is it possible to perform this synthesis under "greener" conditions?

Yes, several strategies can make this synthesis more environmentally friendly. One approach is to use a solid acid catalyst, such as an acidic resin (e.g., Amberlyst-15) or a zeolite. These catalysts can be easily filtered off at the end of the reaction, simplifying the workup, reducing aqueous waste from neutralization, and allowing for catalyst recycling. Additionally, minimizing the use of organic solvents during extraction by optimizing the reaction for high conversion aligns with green chemistry principles.

Part 4: Scalable Experimental Protocol

This protocol describes the synthesis of this compound from its parent acid via Fischer esterification.

Reagents & Equipment

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
6-Chloro-chroman-3-carboxylic acid226.6450.0 g1.0
Ethanol (anhydrous)46.07500 mL~38.6
Sulfuric Acid (conc., 98%)98.085.0 mL~0.42
Saturated Sodium Bicarbonate Solution (aq.)-~400 mL-
Brine (Saturated NaCl solution)-~200 mL-
Ethyl Acetate88.11~600 mL-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)-~20 g-
1L Round-bottom flask, Reflux condenser, Heating mantle, Separatory funnel

Step-by-Step Methodology

  • Reaction Setup: To a 1L round-bottom flask, add 6-Chloro-chroman-3-carboxylic acid (50.0 g) and anhydrous ethanol (500 mL). Stir the mixture to dissolve the solid as much as possible.

  • Catalyst Addition: Place the flask in an ice-water bath to cool the solution to 0-5 °C. While stirring, slowly add concentrated sulfuric acid (5.0 mL) dropwise, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 78-80 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring.

  • Workup - Neutralization & Extraction: Carefully add saturated sodium bicarbonate solution to the aqueous mixture in portions until gas evolution ceases and the pH is neutral (~7-8). Transfer the entire mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (1 x 200 mL) and then brine (1 x 200 mL) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a pale yellow oil or low-melting solid.

  • Purification: For high purity, the crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

References

  • Gordon, A. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Carboxylic Acids. [Link]

  • OpenStax. (2023). Chemistry of Esters. [Link]

  • Google Patents. (n.d.).
  • Hassner, A., & Stumer, C. (1994). Organic Syntheses Based on Name Reactions and Unnamed Reactions. Pergamon.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. [Link]

Sources

Technical Support Center: Chiral Separation of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of 6-Chloro-chroman-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based answers to common challenges encountered during the chiral separation of this compound. We will cover frequently asked questions, detailed troubleshooting guides, and a validated starting protocol to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of this compound.

Q1: What is the most effective type of chromatography for separating the enantiomers of this compound?

A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this type of separation.[1][2] Specifically, polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability and high success rates for resolving chroman derivatives and other cyclic esters.[3][4] These columns operate based on forming transient diastereomeric complexes with the analyte enantiomers, which have different stabilities, leading to different retention times.[5]

Q2: I am analyzing an acidic compound. Do I need to add an additive to my mobile phase?

A2: Yes, for acidic compounds like a carboxylic acid ester, adding a small amount of an acidic modifier to the mobile phase is often necessary.[2][6] An additive like trifluoroacetic acid (TFA) or formic acid, typically at 0.1% (v/v), helps to suppress the ionization of the analyte.[7][8] This ensures a consistent interaction with the chiral stationary phase and significantly improves peak shape by preventing tailing caused by secondary interactions with the silica support.[3][7]

Q3: Can I use the same chiral column for both normal-phase and reversed-phase chromatography?

A3: This depends entirely on the type of chiral column. Traditional "coated" polysaccharide CSPs can be irreversibly damaged by certain solvents. However, modern "immobilized" CSPs, such as the Daicel CHIRALPAK® IA, IB, and IC series, have the chiral selector covalently bonded to the silica support.[9][10] This robust chemistry allows for the use of a much wider range of solvents, making these columns compatible with both normal-phase and reversed-phase conditions, which greatly enhances method development flexibility.[10][11]

Q4: My resolution is poor. What is the first parameter I should adjust?

A4: The composition of the mobile phase, specifically the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol), is the most critical parameter to adjust for improving resolution.[12][13] The alcohol competes with the analyte for hydrogen bonding sites on the CSP. Reducing the alcohol percentage often increases retention and improves resolution, while increasing it can shorten run times at the cost of selectivity. A systematic screening of different alcohols and concentrations is a standard first step in optimization.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Issue 1: Poor Resolution (Resolution, Rs < 1.5)

Poor separation between the two enantiomer peaks is the most common challenge in chiral chromatography.

  • Potential Cause 1: Suboptimal Mobile Phase Composition.

    • Explanation: The selectivity of a chiral separation is highly sensitive to the mobile phase composition. The type and concentration of the polar modifier (alcohol) directly influence the enantioselective interactions.[12]

    • Solution:

      • Adjust Modifier Concentration: Decrease the percentage of the alcohol modifier (e.g., from 10% ethanol to 5% ethanol) in your mobile phase. This typically increases retention time but provides more opportunity for interaction with the CSP, often enhancing resolution.

      • Screen Different Modifiers: Test different alcohols. The hierarchy of elution strength is typically Methanol > Ethanol > Isopropanol. Switching to a less polar alcohol (e.g., from ethanol to isopropanol) can significantly alter selectivity and improve resolution.[12]

      • Verify Additive Concentration: Ensure the acidic additive (e.g., 0.1% TFA) is present and at the correct concentration to maintain good peak shape.[7]

  • Potential Cause 2: Inappropriate Chiral Stationary Phase (CSP).

    • Explanation: Not all CSPs are created equal. The specific chiral selector on the column may not provide sufficient stereoselective interactions for your molecule.[3]

    • Solution: Screen a set of columns with different chiral selectors. For chroman derivatives, columns like Daicel's CHIRALPAK® IA (amylose-based) and CHIRALPAK® IB (cellulose-based) are excellent starting points due to their complementary separation mechanisms.[4][14]

  • Potential Cause 3: Temperature Fluctuations.

    • Explanation: Chiral recognition is a thermodynamic process. Inconsistent column temperature can lead to shifting retention times and variable resolution.[3][13]

    • Solution: Use a thermostatted column compartment and set it to a constant temperature (e.g., 25 °C). If resolution is still poor, screen temperatures between 15 °C and 40 °C, as changing the temperature can alter the thermodynamics of the interaction and sometimes dramatically improve separation.

Troubleshooting Decision Tree for Poor Resolution

G Start Problem: Poor Resolution (Rs < 1.5) Q1 Is the mobile phase optimized? Start->Q1 Sol1a Decrease % of alcohol modifier (e.g., Ethanol from 10% to 5%) Q1->Sol1a No Q2 Is the column appropriate? Q1->Q2 Yes Sol1b Switch to a different alcohol (e.g., Ethanol -> Isopropanol) Sol1a->Sol1b End Resolution Improved Sol1b->End Sol2 Screen alternative CSPs (e.g., CHIRALPAK IA, IB, IC) Q2->Sol2 No Q3 Is temperature controlled? Q2->Q3 Yes Sol2->End Sol3 Use a column thermostat. Screen temperatures (15-40 °C). Q3->Sol3 No Q3->End Yes

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks compromise resolution and lead to inaccurate quantification.

  • Potential Cause 1: Secondary Interactions (Tailing).

    • Explanation: The carboxylic acid moiety can interact with residual acidic silanol groups on the silica surface of the column, causing peak tailing.[3]

    • Solution: Ensure an acidic modifier (0.1% TFA or Formic Acid) is added to the mobile phase. This protonates the silanol groups, minimizing these unwanted interactions.[7]

  • Potential Cause 2: Column Overload (Fronting or Tailing).

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. Chiral columns are particularly sensitive to overloading.[15]

    • Solution: Reduce the sample concentration or the injection volume. Dilute your sample by a factor of 5 or 10 and re-inject. The ideal concentration is typically in the range of 0.1 - 1.0 mg/mL.[3]

  • Potential Cause 3: Sample Solvent Mismatch.

    • Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to distort upon injection.[3]

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

Issue 3: Inconsistent Retention Times

Drifting retention times make peak identification unreliable and indicate an unstable system.

  • Potential Cause 1: Insufficient Column Equilibration.

    • Explanation: Chiral stationary phases, especially in normal-phase mode, can take a long time to fully equilibrate with the mobile phase. Premature injection will lead to drifting retention times.

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) before the first injection. When changing mobile phases, always flush the column thoroughly.[3]

  • Potential Cause 2: Mobile Phase Composition Change.

    • Explanation: The volatile components of the mobile phase (e.g., hexane) can evaporate over time, changing the composition and affecting retention.

    • Solution: Prepare fresh mobile phase daily, keep the solvent reservoir bottles capped, and ensure thorough mixing before use.[3]

  • Potential Cause 3: Column "Memory Effect".

    • Explanation: Additives, especially basic ones, can strongly adsorb to the CSP and alter its properties over time, affecting subsequent analyses even after changing the mobile phase.[16]

    • Solution: If you suspect a memory effect, flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 2-propanol for coated columns or DMF/THF for immobilized columns) to reset the stationary phase.[11] Dedicating columns to specific methods (e.g., acidic vs. basic additives) is a best practice.

Part 3: Validated Starting Protocol & Workflow

This section provides a detailed, step-by-step methodology for the chiral separation of this compound. This protocol should be considered a starting point for further optimization.

Overall Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 1. Prepare Mobile Phase (e.g., Hexane/Ethanol/TFA) P2 2. Prepare Sample (1 mg/mL in Mobile Phase) P1->P2 H1 3. Install Chiral Column & Equilibrate (30 min) P2->H1 H2 4. System Suitability Test (SST) Inject Racemic Standard H1->H2 H3 5. Analyze Samples H2->H3 D1 6. Integrate Peaks H3->D1 D2 7. Calculate Resolution (Rs) & Enantiomeric Excess (% ee) D1->D2

Caption: General workflow for chiral HPLC analysis.

Recommended HPLC Method Parameters

The following table summarizes a robust starting method for the separation.

ParameterRecommended ConditionRationale & Expert Notes
Column Daicel CHIRALPAK® IB (5 µm, 4.6 x 250 mm)A cellulose tris(3,5-dimethylphenylcarbamate) phase known for its high success rate with a wide range of compounds.[4][10]
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)A standard normal-phase condition. The Hexane/Ethanol ratio is the primary lever for adjusting retention and resolution. TFA ensures good peak shape.[2]
Flow Rate 1.0 mL/minA typical analytical flow rate. Lowering to 0.5-0.8 mL/min may improve resolution if needed.[3]
Column Temp. 25 °CProvides stable and reproducible thermodynamic conditions for chiral recognition.
Detection UV at 230 nmChromans typically have strong UV absorbance at this wavelength. Adjust based on your specific compound's UV spectrum.
Injection Vol. 5 µLA small volume to prevent column overload. Adjust based on sample concentration and detector response.
Sample Prep. 1.0 mg/mL in mobile phaseDissolving the sample in the mobile phase is crucial for optimal peak shape.[3]
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of 200-proof Ethanol.

    • Add 1.0 mL of Trifluoroacetic Acid (TFA).

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the racemic this compound standard.

    • Dissolve in 10.0 mL of the mobile phase to create a 1.0 mg/mL stock solution.

  • System Setup and Equilibration:

    • Install the CHIRALPAK® IB column into the HPLC system.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to pump through the system for at least 30 minutes to ensure full column equilibration. Monitor the baseline until it is stable.

  • System Suitability Test (SST):

    • Before analyzing unknown samples, perform an injection of the racemic standard solution.

    • This step is critical to verify that the chromatographic system is performing adequately.[1][17]

    • Acceptance Criteria:

      • Resolution (Rs): Must be ≥ 2.0 between the two enantiomer peaks.[18]

      • Tailing Factor (Tf): Should be between 0.8 and 1.5 for both peaks.

      • Peak Area Ratio: Should be 50:50 (±2%) for the racemic standard.

  • Sample Analysis:

    • Once the SST criteria are met, proceed with injecting your prepared samples.

  • Data Processing:

    • Integrate the chromatograms to determine the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

References

  • Wrezel, P. W., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Mitrović, M., et al. (2019). Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Springer Nature. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]

  • Hichrom. (n.d.). Daicel and ChromTech columns. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • MZ-Analysentechnik. (n.d.). Chiral Technologies - Daicel - Manufacturer. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Daicel Corporation. (n.d.). Chiral Columns. [Link]

  • Hichrom. (n.d.). Daicel CHIRALPAK IB HPLC Analytical Column. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

Sources

Preventing degradation of chroman derivatives during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust synthesis of chroman derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of these valuable scaffolds during chemical reactions. Chroman derivatives are sensitive structures, and their stability is paramount for achieving high yields and purity. This resource addresses common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Section 1: Troubleshooting Common Degradation Issues

This section tackles the most frequent observable problems during chroman synthesis, providing immediate troubleshooting advice.

Q1: My reaction mixture is turning brown/black. What is happening and how can I stop it?

A1: A brown or black coloration is a classic indicator of oxidation. Chromans, especially those with electron-rich aromatic rings or phenolic hydroxyl groups (similar to Vitamin E), are highly susceptible to oxidation. The phenolic proton is easily abstracted, leading to a radical that can be oxidized to form highly colored quinone-type byproducts.

Immediate Troubleshooting Steps:

  • Inert Atmosphere: Oxygen from the air is the most common culprit. Ensure your reaction is performed under a rigorously maintained inert atmosphere, such as nitrogen or argon.[1][2] Even trace amounts of oxygen can initiate degradation pathways.

  • Solvent Purity: Check your solvents. Ethers like THF or dioxane can form explosive peroxides over time, which are potent oxidizing agents. Test for peroxides and purify solvents if necessary.

  • Antioxidant Addition: Consider adding a radical scavenger. A small amount (0.1-1 mol%) of an antioxidant like Butylated Hydroxytoluene (BHT) can terminate the radical chain reactions that lead to colored impurities.[3][4] BHT is effective because it scavenges peroxy radicals, stopping the autocatalytic oxidation process.[3]

Q2: My yield is low, and I'm isolating unexpected isomers or ring-opened products. What is the likely cause?

A2: This issue often points to acid or base instability. The ether linkage within the dihydropyran ring of the chroman scaffold can be susceptible to cleavage under harsh pH conditions.[5] Many common synthetic steps, such as intramolecular Friedel-Crafts acylations or condensations, use strong acids or bases that can promote unwanted side reactions.[6][7]

Immediate Troubleshooting Steps:

  • Reagent Stoichiometry: Carefully control the stoichiometry of your acid or base catalyst. Use the minimum effective amount.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Acid/base-catalyzed degradation is often highly temperature-dependent.

  • Milder Reagents: Explore using milder acids (e.g., p-toluenesulfonic acid instead of polyphosphoric acid) or bases (e.g., K₂CO₃ instead of NaH) if your reaction chemistry allows.

  • Work-up Caution: Be mindful of your work-up procedure. Quenching a reaction can cause sudden and drastic pH changes.[8] Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous layers.

Q3: My product appears pure by NMR, but its activity/potency is lower than expected, and it degrades upon storage. What could be wrong?

A3: This subtle issue is often caused by photochemical degradation, especially if the chroman derivative has a strong chromophore.[9] UV light from ambient laboratory lighting or sunlight can provide the energy to excite electrons and initiate bond cleavage or radical formation, leading to decomposition over time.[10] This degradation might not be immediately obvious in the reaction mixture but can affect the long-term stability and biological activity of the final compound.

Immediate Troubleshooting Steps:

  • Protect from Light: Conduct the reaction in an amber glass flask or wrap the reaction vessel with aluminum foil.

  • Storage Conditions: Store the purified compound in amber vials, protected from light, and preferably at a low temperature under an inert atmosphere.

  • Photostability Test: If you suspect photosensitivity, dissolve a small amount of your compound in a suitable solvent, expose it to ambient light for several hours, and re-analyze by TLC or LC-MS to check for the appearance of new impurities.

Section 2: Proactive Prevention Strategies & Protocols

Preventing degradation starts with a robust experimental design. This section provides detailed protocols and data to help you proactively protect your chroman derivatives.

The Critical Role of an Inert Atmosphere

Many organometallic reagents and sensitive organic compounds are reactive toward oxygen and water.[2] An inert atmosphere, typically created using nitrogen or argon gas, is essential for preventing oxidative degradation and ensuring the stability of reagents.[1] Reactions carried out under an inert atmosphere often result in higher purity and yield by preventing unwanted side reactions.[1]

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)

This protocol is a standard and effective method for maintaining an inert atmosphere in a teaching or standard research lab setting.[11]

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Balloons (helium-quality).

  • Needles (e.g., 21 gauge).

  • Inert gas (Nitrogen or Argon) cylinder with a regulator.

Procedure:

  • Flask Preparation: Secure the hot, dried flask to a stand and immediately fold a rubber septum over the joint. Allow it to cool to room temperature.[12]

  • Balloon Preparation: Fill a balloon with inert gas to a diameter of 7-8 inches. Twist the balloon to prevent gas from escaping, then securely attach a needle.[11][12] Insert the needle into a spare rubber stopper to keep it plugged temporarily.[11][12]

  • Purging the Flask: Insert the needle from the gas-filled balloon into the septum of your reaction flask. To displace the air, insert a second, "exit" needle into the septum.[12]

  • Flushing: Allow the inert gas to flush through the flask for at least 5 minutes. The gentle positive pressure from the balloon will push the air out through the exit needle.[11][12]

  • Establishing Positive Pressure: After 5 minutes, remove the exit needle first. The balloon will then maintain a positive pressure of inert gas inside the flask, preventing air from entering.

  • Reagent Addition: Liquid reagents can now be added via syringe through the septum. Ensure the syringe is flushed with inert gas before drawing up the reagent.[12]

Troubleshooting Workflow for Reaction Degradation

G Start Reaction Issue Observed Color Discoloration? (Brown/Yellow/Black) Start->Color Yield Low Yield or Unexpected Products? Start->Yield Storage Degradation on Storage or Low Potency? Start->Storage Color->Yield Color->Yield No Oxidation Suspect OXIDATION Color->Oxidation Yes Yield->Storage Yield->Storage No Instability Suspect ACID/BASE INSTABILITY Yield->Instability Yes Photo Suspect PHOTOCHEMICAL DEGRADATION Storage->Photo Yes Sol_Ox 1. Implement Inert Atmosphere 2. Check Solvent Purity (Peroxides) 3. Add Antioxidant (e.g., BHT) Oxidation->Sol_Ox Sol_Inst 1. Check pH & Reagent Stoichiometry 2. Lower Reaction Temperature 3. Use Milder Reagents 4. Careful Work-up Instability->Sol_Inst Sol_Photo 1. Protect Reaction from Light (Amber Flask/Foil) 2. Store Product in the Dark Photo->Sol_Photo

Caption: A decision tree for troubleshooting chroman degradation.

The Power of Antioxidants

Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are highly effective at preventing oxidative degradation.[3] They function as free-radical scavengers, interfering with the chain reactions involved in lipid and organic molecule oxidation.[4] By donating a hydrogen atom, they convert reactive peroxy radicals into more stable hydroperoxides, terminating the degradation cascade.[3]

Data Table: Efficacy of Protective Measures

Chroman SubstrateConditionDegradation (%) after 24hReference
α-Tocopherol (Vitamin E)Air, Ambient Light, 25°C~ 25%Synthesized Data
α-Tocopherol (Vitamin E)N₂ Atmosphere, Ambient Light, 25°C~ 8%Synthesized Data
α-Tocopherol (Vitamin E)Air, Ambient Light, 25°C, 0.5 mol% BHT~ 5%Synthesized Data
α-Tocopherol (Vitamin E)N₂ Atmosphere, Dark, 25°C, 0.5 mol% BHT< 1%Synthesized Data
6-HydroxychromanpH 3, 50°C~ 15% (Ring Opening)Synthesized Data
6-HydroxychromanpH 7, 50°C< 2%Synthesized Data

*This table presents synthesized, illustrative data based on general chemical principles and published findings on chroman and tocopherol stability. Actual degradation rates are highly substrate- and condition-dependent.

Mechanism Spotlight: Oxidative Degradation

The primary pathway for the oxidative degradation of a phenol-containing chroman involves the formation of a phenoxyl radical, which can then be oxidized to a quinone. This process is often initiated by light, heat, or trace metal impurities.

G Chroman Chroman (with -OH group) p1 Chroman->p1 - H• (Initiation) Radical Phenoxyl Radical (Resonance Stabilized) p2 Radical->p2 [O] (Oxidation) Quinone Quinone-type Byproduct (Colored) p1->Radical p2->Quinone

Caption: Simplified mechanism of chroman oxidation.

Section 3: Frequently Asked Questions (FAQs)

Q4: Can I use a Schlenk line instead of a balloon for the inert atmosphere? A4: Absolutely. A Schlenk line provides a more rigorous inert atmosphere by allowing for multiple cycles of evacuating the flask under vacuum and refilling it with inert gas.[2] This technique is superior for highly air- and moisture-sensitive reactions.[2]

Q5: My solvent is supposed to be anhydrous. Do I still need to worry about it? A5: Yes. "Anhydrous" solvents from commercial suppliers contain very low but non-zero amounts of water. More importantly, improper handling (e.g., opening the bottle frequently in a humid lab) can introduce moisture. For extremely sensitive reactions, it is best to freshly distill solvents over an appropriate drying agent. Furthermore, solvents like THF and diethyl ether can form peroxides upon storage, which are potent oxidants.[13]

Q6: How much BHT should I add? Will it interfere with my reaction? A6: Typically, a catalytic amount of BHT, around 0.1 to 1 mol%, is sufficient. At this low concentration, it is unlikely to interfere with most reactions. However, if your synthesis involves radical intermediates as part of the desired mechanism, adding a radical scavenger like BHT would be counterproductive. Always consider the mechanism of your own reaction.

Q7: I performed a reaction using a literature procedure, but it's not working. What should I check? A7: Reproducibility can be a challenge.[8] First, double-check the purity of your starting materials and solvents, as trace impurities are a common source of failure.[13][14] Second, ensure that your reaction setup, particularly the maintenance of an inert atmosphere and temperature control, is as rigorous as the one described. Small deviations can have a significant impact on sensitive reactions.[2] Finally, consider that subtle differences in reagent quality or source may play a role.

References

  • troubleshooting unexpected side products in chroman synthesis - Benchchem. (URL: )
  • Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. (URL: )
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (URL: )
  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (URL: )
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (URL: )
  • Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence - MDPI. (URL: )
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. (URL: )
  • Comparing Antioxidant Cosmetic Preserv
  • Antioxidants Added to Fat and Oil Containing Food to Prevent Rancidity - Wellt Chemicals. (URL: )
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: )
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Pigment Degradation Pathways → Term - Fashion → Sustainability Directory. (URL: )
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (URL: )
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

Sources

Catalyst Selection for Efficient Chroman Ester Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of chroman esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for this important structural motif. Chroman scaffolds are central to a wide array of biologically active molecules, and their efficient synthesis is a critical step in many research and development pipelines.[1][2][3] This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental success.

I. The Cornerstone of Success: Strategic Catalyst Selection

The choice of catalyst is paramount in achieving high yield, selectivity, and efficiency in chroman ester synthesis. The optimal catalyst is highly dependent on the desired outcome, whether it be the synthesis of a racemic mixture or a specific enantiomer, and the nature of the starting materials.

Core Principles of Catalyst Selection:
  • Reaction Type and Mechanism: The fundamental reaction mechanism dictates the type of catalyst required. Common routes to chroman esters involve intramolecular oxa-Michael additions, reductive cyclizations, or annulation reactions.[4][5] For instance, asymmetric intramolecular oxa-Michael additions often employ chiral organocatalysts to induce stereoselectivity.[4]

  • Substrate Scope and Functional Group Tolerance: The chosen catalyst must be compatible with the functional groups present in your starting materials. Some catalysts are sensitive to steric hindrance or electronic effects, which can impact their efficacy.

  • Stereochemical Control: For the synthesis of chiral chroman esters, a chiral catalyst is essential.[1][6] Options include chiral metal complexes (e.g., Ru- or Rh-based catalysts) and a variety of organocatalysts, such as those derived from cinchona alkaloids.[1][4]

  • Catalyst Loading and Cost-Effectiveness: In a drug development setting, catalyst loading and cost are significant considerations. An ideal catalyst is highly active, allowing for low loading, and is economically viable for scale-up.

II. Troubleshooting Guide: From Frustration to Fruition

This section addresses common challenges encountered during chroman ester synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a frequent hurdle and can be attributed to several factors.[7][8][9] A systematic approach to troubleshooting is key.

  • Suboptimal Reaction Conditions:

    • Causality: Many chroman syntheses are sensitive to temperature and reaction time.[7] For instance, some reactions require elevated temperatures to overcome activation energy barriers, while others may suffer from decomposition at higher temperatures.

    • Solution: Systematically screen reaction temperatures and monitor the reaction progress by TLC or LC-MS to determine the optimal balance between reaction rate and product stability. Consider microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.[7]

  • Inefficient Catalysis:

    • Causality: The chosen catalyst may not be optimal for your specific substrate. Catalyst deactivation by impurities in the starting materials or solvent can also lead to low conversion.

    • Solution: If using a metal catalyst, ensure all reagents and solvents are anhydrous and degassed, as many catalysts are sensitive to air and moisture.[10] For organocatalyzed reactions, ensure the catalyst is of high purity. It may be necessary to screen a panel of catalysts to identify the most effective one for your substrate.

  • Poor Quality of Starting Materials:

    • Causality: Impurities in starting materials can interfere with the catalyst or lead to the formation of side products.[8]

    • Solution: Purify starting materials before use. Ensure reagents like aldehydes are free from acidic impurities that can arise from oxidation.

Q2: I'm observing the formation of significant side products. How can I identify and minimize them?

A2: The formation of impurities can complicate purification and reduce the yield of the desired product.[7][11]

  • Self-Condensation of Starting Materials:

    • Causality: In reactions involving aldehydes, self-condensation can be a significant competing reaction, particularly with electron-rich acetophenones.[11]

    • Solution: Carefully control the stoichiometry of your reactants. Lowering the reaction temperature may also help to disfavor the self-condensation pathway.[7][11]

  • Formation of Isomeric Products:

    • Causality: In some catalytic systems, rearrangement or isomerization of intermediates can lead to the formation of unexpected isomers.[11]

    • Solution: The choice of catalyst and solvent can influence the reaction pathway. For example, in triflimide-catalyzed annulations, the solvent can play a crucial role in product distribution.[5] A thorough understanding of the reaction mechanism can help in selecting conditions that favor the desired isomer.

Q3: My asymmetric synthesis is resulting in low enantioselectivity (ee). What factors influence stereocontrol?

A3: Achieving high enantioselectivity is critical in the synthesis of chiral pharmaceuticals.

  • Catalyst Structure and Loading:

    • Causality: The structure of the chiral ligand or organocatalyst directly influences the stereochemical outcome of the reaction. Insufficient catalyst loading can also lead to a background uncatalyzed reaction, which will be racemic.

    • Solution: Screen a variety of chiral ligands or organocatalysts to find the optimal one for your substrate. Ensure that the catalyst loading is sufficient to outcompete any background reaction. Cinchona-alkaloid-based organocatalysts have shown excellent enantioselectivities in the synthesis of functionalized chromanes.[12]

  • Reaction Temperature:

    • Causality: Asymmetric reactions are often performed at lower temperatures to enhance enantioselectivity. At higher temperatures, the energy difference between the transition states leading to the two enantiomers is smaller, resulting in a lower ee.

    • Solution: Conduct the reaction at a lower temperature, for example, -20 °C or even lower, and monitor the effect on both reaction rate and enantioselectivity.[4]

III. Frequently Asked Questions (FAQs)

Q: Which type of catalyst is best for the asymmetric synthesis of (S)-Ethyl chroman-2-carboxylate?

A: For the asymmetric synthesis of (S)-Ethyl chroman-2-carboxylate, bifunctional organocatalysts, particularly those derived from cinchona alkaloids, are highly effective for the intramolecular oxa-Michael addition of a phenolic precursor.[4] Alternatively, asymmetric hydrogenation of a chromone precursor using a chiral ruthenium or rhodium catalyst, such as Ru(OAc)₂[(S)-BINAP], can also yield the desired product with high enantioselectivity.[4]

Q: Can I use a metal-free approach for chroman ester synthesis?

A: Yes, metal-free synthetic routes are available. For instance, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates, mediated by an oxidant like ammonium persulfate, can produce ester-containing chroman-4-ones.[13][14][15] Organocatalytic methods are also a prominent class of metal-free synthesis.[12][16]

Q: What are the key considerations for scaling up a chroman ester synthesis?

A: When scaling up, several factors become critical:

  • Catalyst Cost and Availability: The cost of the catalyst per gram of product is a major consideration.

  • Reaction Safety: Exothermic reactions need to be carefully controlled on a larger scale.

  • Workup and Purification: The workup and purification procedures should be scalable and efficient. Column chromatography is often not feasible for large-scale production, so crystallization or distillation are preferred.

  • Regulatory Compliance: For pharmaceutical applications, the catalyst and reagents must meet regulatory standards.

IV. Experimental Protocols and Data

Protocol 1: Asymmetric Organocatalytic Synthesis of (S)-Ethyl Chroman-2-carboxylate[4]

This protocol describes the synthesis via an intramolecular oxa-Michael addition.

Step 1: Synthesis of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate

  • To a solution of salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq) and sodium hydride (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Step 2: Intramolecular Oxa-Michael Addition

  • To a solution of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in toluene or dichloromethane at -20 °C, add the cinchona-alkaloid-based bifunctional organocatalyst (0.1 eq).

  • Stir the reaction mixture at this temperature for 24-48 hours, monitoring by chiral HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (S)-Ethyl chroman-2-carboxylate.[4]

Data Summary: Catalyst Performance in Asymmetric Chroman Synthesis
Catalyst TypeCatalyst ExampleReaction TypeTypical Yield (%)Typical ee (%)Reference
OrganocatalystCinchona-alkaloid-ureaIntramolecular oxa-Michael85-95>95[4]
Metal CatalystRu(OAc)₂[(S)-BINAP]Asymmetric Hydrogenation90-98>98[4]
OrganocatalystDiphenylprolinol silyl etherTandem oxo-Michaelup to 96>99[16]

V. Visualizing the Process: Workflows and Mechanisms

Decision-Making Workflow for Catalyst Selection

catalyst_selection start Define Synthetic Goal racemic Racemic Synthesis start->racemic asymmetric Asymmetric Synthesis start->asymmetric organocatalysis Organocatalysis racemic->organocatalysis e.g., Acid/Base metal_catalysis Metal Catalysis racemic->metal_catalysis e.g., Pd, Ru asymmetric->organocatalysis High ee, mild conditions asymmetric->metal_catalysis High turnover, broad scope metal_free Metal-Free Synthesis radical_cyclization Radical Cyclization metal_free->radical_cyclization sub_choice Consider Substrate Scope & Functional Groups organocatalysis->sub_choice metal_catalysis->sub_choice end Optimized Catalyst System radical_cyclization->end sub_choice->metal_free Metal-sensitive groups sub_choice->end Final Selection

Caption: A workflow for selecting the appropriate catalyst system.

Generalized Reaction Mechanism: Organocatalytic Oxa-Michael Addition

oxa_michael sub Phenolic Precursor enamine Enamine Intermediate sub->enamine + Catalyst cat Chiral Organocatalyst product Chiral Chroman Ester enamine->product Intramolecular Cyclization product->cat - Catalyst

Caption: A simplified mechanism for organocatalytic oxa-Michael addition.

VI. References

  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (n.d.). National Institutes of Health.

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(36), 7995–8008. [Link]

  • An In-depth Technical Guide to the Synthesis of (S)-Ethyl Chroman-2-carboxylate. (n.d.). Benchchem.

  • Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. (2018).

  • Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Royal Society of Chemistry.

  • Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (n.d.). National Institutes of Health.

  • Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. (2014). Journal of Organic Chemistry.

  • Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate. (n.d.). Benchchem.

  • Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate.

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). Molecules. [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). ResearchGate.

  • How to avoid common pitfalls in chromone synthesis. (n.d.). Benchchem.

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). National Institutes of Health. [Link]

  • Synthesis of Chromans by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (n.d.). The Journal of Organic Chemistry. [Link]

  • troubleshooting unexpected side products in chroman synthesis. (n.d.). Benchchem.

  • Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. (n.d.). Benchchem.

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro- vs. 6-Bromo-Chroman-3-Carboxylic Acid Ethyl Ester for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the chroman scaffold stands out as a privileged structure, forming the core of numerous bioactive molecules.[1][2] Halogenated derivatives of this heterocyclic system are particularly valuable as versatile intermediates, offering a reactive handle for molecular elaboration through various synthetic transformations. This guide provides an in-depth comparison of two key building blocks: 6-chloro-chroman-3-carboxylic acid ethyl ester and 6-bromo-chroman-3-carboxylic acid ethyl ester. We will explore their synthesis, physicochemical properties, and, most critically, their comparative reactivity in key synthetic reactions, supported by mechanistic insights and generalized experimental protocols. This analysis aims to equip researchers with the knowledge to make informed decisions when selecting the appropriate starting material for their synthetic campaigns.

Physicochemical Properties: A Foundation for Reactivity

While specific experimental data for both compounds is not extensively documented in publicly available literature, we can infer their properties based on related structures and general chemical principles.[3] Both the 6-chloro and 6-bromo derivatives are expected to be white to off-white crystalline solids with good solubility in common organic solvents.[4][5]

PropertyThis compound6-Bromo-chroman-3-carboxylic acid ethyl ester
Molecular Formula C₁₂H₁₃ClO₃C₁₂H₁₃BrO₃
Molecular Weight 240.68 g/mol 285.13 g/mol
Predicted Boiling Point ~380-400 °C at 760 mmHg~405 °C at 760 mmHg[3]
Predicted Melting Point Likely lower than the bromo analog157-159 °C (for the corresponding carboxylic acid)[3]
Purity Typically ≥95%[6]Typically ≥95%

The key difference lies in the nature of the halogen substituent, which directly influences the electronic properties and bond strengths, thereby dictating the reactivity of the aromatic ring.

Comparative Reactivity in Key Synthetic Transformations

The primary site of differential reactivity between the 6-chloro and 6-bromo analogs is the carbon-halogen bond on the aromatic ring. We will focus on two of the most synthetically valuable reaction classes for aryl halides: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[7][8][9][10] The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the catalyst.[9][10][11]

DOT Script for a Generalized Palladium-Catalyzed Cross-Coupling Cycle

G Aryl-X Aryl-X Oxidative_Addition Oxidative Addition Aryl-X->Oxidative_Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Organometallic_Reagent Organometallic_Reagent Organometallic_Reagent->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Aryl-R Aryl-R Reductive_Elimination->Aryl-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity Comparison:

The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity trend for this step generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F. Consequently, 6-bromo-chroman-3-carboxylic acid ethyl ester is expected to be significantly more reactive than its 6-chloro counterpart in most palladium-catalyzed cross-coupling reactions.

This increased reactivity of the bromo derivative often translates to:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times.

  • Lower Catalyst Loadings: Achieving high yields with less catalyst.

  • Broader Substrate Scope: Successful coupling with a wider range of organometallic reagents.

However, the higher cost and lower stability of some bromo compounds can be a consideration. The chloro derivative, while less reactive, is often more cost-effective and may be preferred when harsh reaction conditions are tolerable or when chemoselectivity is a concern in multifunctional molecules.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Note the likely adjustments needed for the chloro- versus the bromo-substrate.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 6-halo-chroman-3-carboxylic acid ethyl ester (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction Execution:

    • For 6-bromo-chroman-3-carboxylic acid ethyl ester: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • For this compound: Higher temperatures (100-120 °C) and longer reaction times (12-24 hours) are likely required. The use of more specialized ligands (e.g., SPhos, XPhos) may be necessary to achieve good conversion.

  • Workup and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important transformation for aryl halides.[12][13][14] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[14][15] The leaving group is then expelled to restore aromaticity.

DOT Script for a Generalized Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism reactant Aryl-X Nu⁻ intermediate Meisenheimer Complex [Aryl(X)(Nu)]⁻ reactant:f0->intermediate:f0 Addition (rate-determining) product Aryl-Nu X⁻ intermediate:f0->product:f0 Elimination

Caption: A simplified representation of the two-step addition-elimination mechanism in SNAr reactions.

Reactivity Comparison:

The reactivity in SNAr reactions is primarily governed by two factors: the electronegativity of the halogen and the stability of the Meisenheimer complex.

  • Electronegativity: The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Chlorine is more electronegative than bromine.

  • Leaving Group Ability: The stability of the halide anion as a leaving group also plays a role. Bromide is a better leaving group than chloride.

In many SNAr reactions, the initial attack of the nucleophile is the rate-determining step. Therefore, the increased electrophilicity of the carbon attached to the more electronegative chlorine atom often leads to a faster reaction rate. Thus, This compound is generally expected to be more reactive than the 6-bromo analog in SNAr reactions .

The chroman ring itself is not strongly activated towards SNAr. The presence of the ester group at the 3-position will have a modest electron-withdrawing effect, but for efficient SNAr, strong electron-withdrawing groups (like nitro groups) are typically required ortho or para to the halogen.[12][13] Consequently, forcing conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) will likely be necessary for both substrates.

Generalized Experimental Protocol: SNAr with an Amine

  • Reaction Setup: In a sealed tube, combine the 6-halo-chroman-3-carboxylic acid ethyl ester (1.0 equiv.), the amine nucleophile (2-5 equiv.), and a suitable base if necessary (e.g., K₂CO₃ or a non-nucleophilic organic base).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP.

  • Reaction Execution:

    • For this compound: Heat the reaction mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS.

    • For 6-bromo-chroman-3-carboxylic acid ethyl ester: Similar or slightly higher temperatures and longer reaction times may be required due to the lower electrophilicity of the C-Br bond.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Conclusion and Recommendations

The choice between 6-chloro- and 6-bromo-chroman-3-carboxylic acid ethyl ester is a strategic one that depends on the intended synthetic route.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira): The 6-bromo derivative is the superior choice due to its higher reactivity, which allows for milder reaction conditions, lower catalyst loadings, and potentially higher yields.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions: The 6-chloro derivative is generally preferred as the higher electronegativity of chlorine enhances the electrophilicity of the aromatic carbon, leading to a faster rate of nucleophilic attack.

This guide provides a framework for understanding the reactivity differences between these two valuable synthetic intermediates. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific transformation.

References

  • ChemBK. (2024, April 9). 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid ethyl ester - Physico-chemical Properties.
  • ChemBK. (2024, April 9). 6-Bromocoumarin-3-carboxylic Acid Ethyl Ester.
  • Benchchem. An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Chemicalbook. 6-CHLORO-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER | 68281-66-3.
  • Echemi. 6-CHLORO-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Benchchem. 6-Chloro-chroman-3-carboxylic acid methyl ester | 68281-66-3.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ChemBK. (2024, April 9). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
  • Tetrahedron Letters. (2016, May). Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives.
  • Chemicalbook. 6-BROMO-2H-CHROMENE-3-CARBOXYLIC ACID ETHYL ESTER | 66670-55-1.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoindolin-4-ol.
  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed. (2006, May 1). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[3][4]oxazinane-3-carboxylic acid ethyl esters. Retrieved from

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. Cross-coupling reaction.
  • Chem-Impex. 6-Chloro-chroman-3-carboxylic acid.
  • ResearchGate. (2025, October 16). (PDF) Palladium Catalysts for Cross-Coupling Reaction.
  • Google Patents. US5698716A - Process for chroman carboxylates.
  • ResearchGate. Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide | Request PDF.
  • ResearchGate. Chroman Carboxylic Acids and Their Derivatives.
  • Physics & Maths Tutor. 6.1.3 Carboxylic Acids and Esters MS - OCR (A) Chemistry A-level.
  • RSC Publishing. Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions.
  • Benchchem. An In-depth Technical Guide to the Synthesis of (S)-Ethyl Chroman-2-carboxylate.
  • RSC Publishing. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • ResearchGate. (2025, October 15). (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.

Sources

A Comparative Guide to the Biological Activities of 6-Chloro-chroman-3-carboxylic acid ethyl ester and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman scaffold is a privileged heterocyclic motif, recognized in medicinal chemistry for its presence in a multitude of biologically active compounds, including natural products like flavonoids and tocopherols.[1][2][3] This structural framework serves as a versatile template for the development of novel therapeutic agents.[3] Among its many derivatives, 6-Chloro-chroman-3-carboxylic acid ethyl ester represents a molecule of significant interest due to the strategic placement of a halogen and an ester functional group, which can modulate its physicochemical and biological properties.[4][5]

While direct and extensive biological data for this compound is emerging, a comprehensive analysis of its structural analogs provides critical insights into its potential therapeutic applications. This guide offers an in-depth comparison of the biological activities of chroman-3-carboxylic acid derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial properties. By examining the structure-activity relationships (SAR) of these analogs, we can extrapolate the potential efficacy of the target compound and guide future research and drug development efforts. The narrative will explain the causality behind experimental choices, present validating protocols, and ground all claims in authoritative references.

Synthetic Strategy Overview

The synthesis of chroman-3-carboxylic acid esters and their analogs is a well-established process in organic chemistry, often beginning with substituted phenols or salicylaldehydes. A common route involves the Knoevenagel condensation of a 2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization and subsequent modifications.[6][7] The carboxylic acid and ester functionalities at the 3-position provide a reactive handle for a wide array of chemical transformations, enabling the creation of diverse compound libraries for screening.[2]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Substituted_2-Hydroxyacetophenone Substituted_2-Hydroxyacetophenone Formylation Vilsmeier-Haack Formylation Substituted_2-Hydroxyacetophenone->Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylation Chromone-3-carbaldehyde Chromone-3-carbaldehyde Formylation->Chromone-3-carbaldehyde Yields aldehyde intermediate Oxidation Pinnick Oxidation (NaClO2, Sulfamic Acid) Chromone-3-carbaldehyde->Oxidation Oxidizes aldehyde to acid Chromone-3-carboxylic_acid Chromone-3-carboxylic acid Oxidation->Chromone-3-carboxylic_acid Acid_Chloride_Formation Activation with Thionyl Chloride (SOCl2) Chromone-3-carboxylic_acid->Acid_Chloride_Formation Creates reactive intermediate Amine_Reaction Reaction with Amine/Alcohol Acid_Chloride_Formation->Amine_Reaction Final_Product Chroman/Chromone-3-carboxamide or Ester Analog Amine_Reaction->Final_Product

Caption: Generalized synthetic workflow for chromone/chroman-3-carboxamides and esters.[8]

Comparative Biological Activity

The chroman scaffold's versatility is evident in the broad spectrum of biological activities exhibited by its derivatives. The nature and position of substituents on the chroman ring system profoundly influence their pharmacological effects.

Anticancer Activity

Chroman and its analogs, particularly coumarin-3-carboxylic acid derivatives, have demonstrated significant potential as anticancer agents.[9] Their mechanisms are often multifaceted, targeting key pathways in cancer cell proliferation and survival.

One notable mechanism is the inhibition of lactate transport. Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased lactate production. This lactate is exported from the cell by monocarboxylate transporters (MCTs), and inhibiting this process can lead to intracellular acidification and cell death.[10][11] Several coumarin-3-carboxylic acid derivatives have shown significant cytotoxicity against cancer cell lines with high MCT1 expression, such as HeLa and HCT116.[10]

Another key mechanism is the induction of apoptosis. For instance, certain chromone derivatives isolated from marine fungi have been shown to induce apoptosis in human colon carcinoma (HT-29) cells through the modulation of Bcl-2 and Bax protein levels and the activation of caspase-3 signaling cascades.[12]

The substitution on the chroman ring is critical. A comparative study on chroman-3-amine analogs revealed that the presence of a chlorine atom at the 6-position (an analog of the target compound) increased cytotoxic activity against the MCF-7 breast cancer cell line compared to the unsubstituted parent compound.[1]

Table 1: Comparative Anticancer Activity of Chroman and Coumarin Analogs

Compound ID Core Structure Key Substituents Cell Line IC50 (µM) Reference
1a Chroman-3-amine Unsubstituted MCF-7 45.2 [1]
1b Chroman-3-amine 6-Cl MCF-7 28.7 [1]
1c Chroman-3-amine 6-OCH3 MCF-7 35.1 [1]
1d Chroman-3-amine N-Phenyl MCF-7 15.8 [1]
Compound 3 Chromone 4-methyl, 11-hydroxyl HT-29 21.17 ± 4.89 [12]
Compound 3 Chromone 4-methyl, 11-hydroxyl A549 31.43 ± 3.01 [12]
Coumarin-3-hydrazide 5o Coumarin-3-carboxylic acid Hydrazide HeLa, HCT116 Potent Activity [10][11]

| Compound 14b | Coumarin-3-carboxamide | 4-fluoro benzamide | HeLa | 0.39 ± 0.03 |[13] |

G Compound Chroman/Chromone Analog Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway modulated by some chromone analogs.[12]

Anti-inflammatory Activity

Inflammation is a key biological process implicated in a wide range of diseases. Chroman derivatives have been investigated as potent anti-inflammatory agents.[14] A primary method for evaluating this activity is by measuring the inhibition of inflammatory mediators.

One study synthesized a series of novel chroman derivatives and screened them for their ability to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1) on human endothelial cells, a key process in the inflammatory response.[14] Another approach involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[15] In this assay, several chromone amide derivatives exhibited potent inhibitory activity, with some compounds showing lower EC50 values than the standard drug, ibuprofen.[15]

Structure-activity relationship studies revealed that for chromone amides, the presence of electron-withdrawing groups at certain positions can enhance anti-inflammatory activity.[15]

Table 2: Comparative Anti-inflammatory Activity of Chroman and Chromone Analogs

Compound ID Core Structure Assay Metric Value (µM) Reference
Compound 14 Amidochroman TNF-α-induced ICAM-1 Inhibition - Most Potent in Series [14]
Compound 5-9 Chromone Amide LPS-induced NO Inhibition EC50 5.33 ± 0.57 [15]
Ibuprofen - LPS-induced NO Inhibition EC50 >10 [15]
Compound 2 Chromone fMLP-induced Superoxide Anion Generation IC50 31.68 ± 2.53 [12]

| Compound 3 | Chromone | fMLP-induced Superoxide Anion Generation | IC50 | 33.52 ± 0.42 |[12] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Coumarin and chroman derivatives have long been recognized for their antibacterial and antifungal properties.[16][17] The introduction of a halogen atom, such as chlorine, into the coumarin scaffold has been reported to enhance antimicrobial activity.[6]

Studies have evaluated these compounds against a panel of Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Acidovorax citrulli).[6][17][18] For example, coumarin-3-carboxylic acid (3-CCA) was found to have strong, broad-spectrum activity against various plant pathogenic bacteria, with Acidovorax citrulli being particularly sensitive.[17] Other studies on chroman carboxamide derivatives found that compounds showed high potency against Gram-negative bacteria, with some analogs also displaying significant antifungal activity compared to the standard drug fluconazole.[18]

Table 3: Comparative Antimicrobial Activity of Chroman and Coumarin Analogs

Compound/Analog Target Organism Assay Metric (µg/mL) Reference
6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester Bacillus cereus (Gram +) MIC - [6]
6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester Staphylococcus aureus (Gram +) MIC - [6]
6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester Pseudomonas aeruginosa (Gram -) MIC - [6]
Coumarin-3-carboxylic acid (3-CCA) Acidovorax citrulli (Gram -) EC50 26-41 [17]
Chroman Carboxamide 4a Fungal Strains MIC 25 [18]
Chroman Carboxamide 4b Fungal Strains MIC 25 [18]

| Fluconazole (Standard) | Fungal Strains | MIC | - |[18] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below. These protocols are standard in the field and serve as self-validating systems for assessing the activities described.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality: The choice of the MTT assay is based on its reliability and high throughput for screening cytotoxic compounds. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases occurs only in metabolically active, viable cells.

Step-by-Step Methodology: [12]

  • Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5 × 10³ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3.125 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like 5-Fluorouracil.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing a quantitative measure of antimicrobial potency.

Step-by-Step Methodology: [19]

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Serial_Dilution 1. Prepare serial dilutions of compound in 96-well plate Inoculation 3. Inoculate all wells (except negative control) Serial_Dilution->Inoculation Inoculum_Prep 2. Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation 4. Incubate plate (37°C, 18-24h) Inoculation->Incubation Visual_Inspection 5. Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Result 6. Determine MIC: Lowest concentration with no growth Visual_Inspection->MIC_Result

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Conclusion and Future Outlook

The comparative analysis of chroman-3-carboxylic acid ethyl ester and its analogs reveals a scaffold of immense therapeutic potential. The evidence strongly suggests that derivatives of this core structure possess significant anticancer, anti-inflammatory, and antimicrobial properties. Structure-activity relationship studies consistently highlight that substitutions on the chroman ring, such as the 6-chloro group, are not merely decorative but are crucial for modulating biological potency, often enhancing it.[1]

While the broader class of coumarin and chroman derivatives is well-explored, this compound itself remains a relatively understudied compound. The data from its analogs—particularly the enhanced anticancer activity of 6-chloro substituted chromans—provides a compelling rationale for its further investigation.[1] Future research should focus on the direct synthesis and rigorous biological evaluation of this specific ester to confirm its activity profile. Elucidating its precise mechanisms of action and evaluating its in vivo efficacy and safety will be critical steps in determining its potential as a lead compound for drug development.

References

  • BenchChem. (2025).
  • Elsevier. (n.d.). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. DOI.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed.
  • National Center for Biotechnology Information. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed.
  • National Center for Biotechnology Information. (2021).
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Coumarin-3-Carboxylic Acid Derivatives in Preclinical Research. BenchChem.
  • Royal Society of Chemistry. (n.d.).
  • Taylor & Francis Online. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Physics @ Manasagangotri.
  • ResearchGate. (n.d.). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors | Request PDF.
  • MDPI. (n.d.). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI.
  • Revue Roumaine de Chimie. (n.d.).
  • ResearchGate. (2020). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs.
  • Indian Journal of Pharmaceutical Education and Research. (2021).
  • BenchChem. (2025).
  • Der Pharma Chemica. (n.d.). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity.
  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. PubMed Central.
  • Semantic Scholar. (n.d.).
  • Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli.
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). 6-Chloro-chroman-3-carboxylic acid methyl ester | 68281-66-3. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central.
  • Molbase. (n.d.). Synthesis of 6,7-Bis(ethoxycarbonyloxy)
  • ResearchGate. (2025). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF.
  • ResearchGate. (2025).
  • MDPI. (2021).
  • ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.
  • ACG Publications. (2014).
  • ResearchGate. (2023).
  • IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)
  • ResearchGate. (n.d.). (PDF)

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Substituted Chroman-3-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Chroman-3-Carboxylic Esters

Chroman derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique heterocyclic structure that imparts significant biological and physical properties.[1][2] Among these, chroman-3-carboxylic esters are particularly noteworthy as versatile intermediates in the synthesis of complex therapeutic agents.[2] The precise characterization of these molecules is paramount, as minor structural modifications—specifically, the nature and position of substituents on the chroman scaffold—can dramatically alter their function.

Spectroscopic analysis provides the foundational dataset for unambiguous structural elucidation. This guide offers a comparative framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of substituted chroman-3-carboxylic esters. By understanding how substituents electronically influence the core structure, researchers can confidently identify and differentiate these high-value compounds. The principles discussed herein are grounded in established spectroscopic theory and supported by empirical data from peer-reviewed literature.[3][4][5][6]

Overall Analytical Workflow

A robust characterization of a novel chroman-3-carboxylic ester derivative involves a multi-technique approach to assemble a complete structural profile. Each technique provides a unique piece of the puzzle, from the carbon-hydrogen framework to functional groups and overall mass.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Purified Chroman Ester (>95% purity via HPLC/TLC) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Analyze aliquots IR IR Spectroscopy Prep->IR Analyze aliquots MS Mass Spectrometry (HRMS) Prep->MS Analyze aliquots Data_Int Integrate & Correlate Data NMR->Data_Int IR->Data_Int MS->Data_Int Struct_Elucid Propose Structure Data_Int->Struct_Elucid Validation Confirm with Theoretical Data (optional) Struct_Elucid->Validation

Caption: A typical workflow for the structural elucidation of chroman esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for defining the carbon-hydrogen framework of organic molecules. For chroman esters, ¹H and ¹³C NMR provide direct insight into the electronic environment of each atom, which is heavily influenced by the substituents on the aromatic ring.[3]

Causality of Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it is aprotic and effectively solubilizes most chroman esters.[7] For compounds with poor solubility, DMSO-d₆ can be used, though it is crucial to note that solvent effects can cause minor shifts in proton and carbon signals.[8]

  • Internal Standard: Tetramethylsilane (TMS) is the universal reference standard (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical range for organic compounds.[8]

Comparative ¹H NMR Analysis

The protons on the chroman scaffold serve as sensitive probes for substituent-induced electronic effects. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase electron density on the aromatic ring, causing an upfield (lower ppm) shift of nearby protons due to increased shielding. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -Br) decrease electron density, leading to a downfield (higher ppm) shift (deshielding).[3]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 6-Substituted Methyl Chroman-3-carboxylates

Proton PositionUnsubstituted (-H)6-Methoxy (-OCH₃) (EDG)6-Chloro (-Cl) (EWG)Rationale for Shift
H-5~7.80 (d)~7.35 (d)~7.90 (d)Most sensitive to substituent due to ortho position. EDG shields, EWG deshields.
H-7~6.95 (dd)~6.80 (s)~7.05 (dd)para position to substituent, showing significant electronic influence.
H-8~6.85 (d)~6.88 (d)~6.90 (d)meta position, less affected by resonance but still shows inductive effects.
H-2 (CH₂)~4.50 (m)~4.48 (m)~4.55 (m)Minor downfield shift with EWG due to weak inductive pull through the system.
H-3 (CH)~3.30 (m)~3.28 (m)~3.35 (m)Similar weak inductive effect from the aromatic ring.
Ester (-OCH₃)~3.75 (s)~3.75 (s)~3.76 (s)Generally unaffected by aromatic ring substituents.

Data synthesized from typical values reported in the literature.[3][7]

Comparative ¹³C NMR Analysis

The trends observed in ¹H NMR are mirrored and often magnified in ¹³C NMR spectra. The effect of substituents on the chemical shifts of aromatic carbons is particularly pronounced and predictable.[3][9]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 6-Substituted Methyl Chroman-3-carboxylates

Carbon PositionUnsubstituted (-H)6-Methoxy (-OCH₃) (EDG)6-Chloro (-Cl) (EWG)Rationale for Shift
C-4a~121.5~115.0~123.0Sensitive to inductive effects from the substituent.[3]
C-5~128.0~114.5~129.5Strong shielding by EDG and deshielding by EWG at the ortho position.
C-6~120.0~155.0~128.0Direct attachment of substituent causes the largest shift.
C-7~129.0~115.5~128.5para position shows strong resonance effects.
C=O (Ester)~171.0~170.8~171.2Minimally affected by remote substituents on the aromatic ring.

Data synthesized from typical values reported in the literature.[3][7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For chroman-3-carboxylic esters, the most diagnostic peaks are the carbonyl (C=O) and C-O stretches of the ester group.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid chroman ester directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

This protocol is self-validating as it requires a clean background scan before sample analysis, ensuring that atmospheric H₂O and CO₂ are computationally removed from the final spectrum.

Comparative IR Analysis

The primary influence of substituents in IR is on the ester's carbonyl (C=O) stretching frequency.

  • Ester C=O Stretch: For a typical aliphatic ester, this intense band appears around 1735-1750 cm⁻¹.[11]

  • Ester C-O Stretches: Two characteristic bands appear in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches.[10][11]

Substituents on the aromatic ring have a minimal effect on these frequencies as they are electronically isolated from the ester functional group by the saturated heterocyclic ring. However, conjugation directly with the ester, such as in a chromone-3-carboxylic ester (an unsaturated analog), would lower the C=O frequency to ~1715-1730 cm⁻¹ due to resonance.[11]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeObservations for Substituted Chroman-3-Carboxylic Esters
C=O (Ester carbonyl)1735 - 1750 cm⁻¹Intense, sharp peak. Position is largely insensitive to substituents on the distant aromatic ring.[12]
C-O (Ester single bond)1300 - 1000 cm⁻¹Two distinct, strong bands confirming the ester functional group.[10]
C-H (Aromatic)3100 - 3000 cm⁻¹Medium to weak bands.
C-H (Aliphatic)3000 - 2850 cm⁻¹Medium intensity bands from the CH₂ and CH groups on the heterocyclic ring.
C=C (Aromatic)~1600 & ~1475 cm⁻¹Characteristic overtone/combination bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. The fragmentation pattern observed under techniques like Electron Ionization (EI) offers corroborating structural evidence.[13]

Fragmentation Pathways

The fragmentation of chroman derivatives is often initiated by the cleavage of bonds within the heterocyclic ring. A common pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the dihydropyran ring.[14]

MS_Fragmentation M Molecular Ion (M⁺˙) [Substituted Chroman Ester] F1 Fragment 1 [Loss of •OCH₃] M->F1 - 31 F2 Fragment 2 [Loss of •COOCH₃] M->F2 - 59 F3 Fragment 3 [Retro-Diels-Alder Fragment] M->F3 RDA F4 Fragment 4 [Substituted Benzofuran Ion] F3->F4 - CO

Caption: Common fragmentation pathways for chroman esters in MS.

Comparative MS Analysis

The key diagnostic feature in the mass spectrum is the molecular ion peak (M⁺˙). Substituents will predictably alter this value.

Table 4: Predicted Molecular Ion (M⁺˙) for Substituted Methyl Chroman-3-carboxylates

Substituent at C-6Molecular FormulaExact Mass (m/z)Key Fragments (m/z)
-HC₁₁H₁₂O₃192.0786161 (M-OCH₃), 133 (M-COOCH₃), 118 (RDA fragment)
-OCH₃C₁₂H₁₄O₄222.0892191 (M-OCH₃), 163 (M-COOCH₃), 148 (RDA fragment)
-ClC₁₁H₁₁ClO₃226.0397195 (M-OCH₃), 167 (M-COOCH₃), 152/154 (RDA fragment, showing ³⁵Cl/³⁷Cl isotope pattern)

The presence of a chlorine or bromine substituent is easily confirmed by the characteristic isotopic pattern of the molecular ion and its fragments (e.g., an M+2 peak with ~1/3 the intensity of M for chlorine).[15] The fragmentation pattern itself, particularly the RDA cleavage, is a hallmark of the chroman core, while the mass of the resulting fragments will reflect the specific substituent attached to the aromatic portion.[14]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating toolkit for the analysis of substituted chroman-3-carboxylic esters. ¹H and ¹³C NMR serve to elucidate the precise connectivity and electronic environment of the molecule, showing predictable chemical shifts based on the electron-donating or -withdrawing nature of substituents. IR spectroscopy provides rapid confirmation of the key ester functional group, while HRMS confirms the elemental composition and offers structural clues through characteristic fragmentation patterns. By systematically comparing the data against an unsubstituted reference, researchers can confidently deduce the structure of new derivatives in this important class of compounds.

References

  • Molecules. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Available at: [Link]

  • Canadian Science Publishing. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD).... Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Substituent Effects in Heterocyclic Systems. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, structural and conformational study of chromane derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH. Available at: [Link]

  • Sci-Hub. (2009). Synthesis, structural and conformational study of chromane derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. NIH. Available at: [Link]

  • Wiley Online Library. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles. Available at: [Link]

  • Semantic Scholar. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available at: [Link]

  • Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Available at: [Link]

  • LibreTexts. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available at: [Link]

  • ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic and Electrochemical Characterization of a New Chromium (III) Substituted Dawson Polyoxometalate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Chroman Derivative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the analytical validation of High-Performance Liquid Chromatography (HPLC) methods is not merely a regulatory checkbox; it is the bedrock of reliable data.[1][2] This is particularly true for emerging classes of compounds like chroman derivatives, whose therapeutic potential is actively being explored. This guide provides an in-depth, experience-driven comparison of HPLC method validation, moving beyond rote procedural lists to explain the causality behind experimental choices. Our focus is to empower you with the knowledge to develop and validate robust, self-validating HPLC methods that are fit for their intended purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

The 'Why' Before the 'How': A Logical Approach to Validation

A successful HPLC method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended use.[2][4] The core of this process is not just executing a series of tests, but understanding why each test is critical to ensuring data integrity.

Pillar 1: Specificity and the Power of Forced Degradation

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6] For chroman derivatives, which may have multiple chiral centers or be prone to oxidation, demonstrating specificity is paramount. The most rigorous way to prove this is through forced degradation studies.[7][8][9]

Trustworthiness: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products. By intentionally stressing the drug substance (e.g., with acid, base, oxidation, heat, and light), we generate these potential degradants.[4][9] If the HPLC method can separate the intact drug from these newly formed peaks, it proves its specificity.

Forced Degradation Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze via HPLC-PDA Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60-80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API Chroman Derivative (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Purity Assess Peak Purity (e.g., PDA Detector) Analysis->Purity Mass Calculate Mass Balance Purity->Mass

Caption: Workflow for forced degradation studies.

Pillar 2: Linearity, Range, and the Calibration Curve

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10][11] For an assay of a drug substance, this range is typically 80% to 120% of the test concentration.[10][12]

Trustworthiness: A linear relationship, typically confirmed by a correlation coefficient (r²) value of ≥0.999, ensures that as the amount of your chroman derivative changes, the detector response changes predictably. This allows for the reliable calculation of unknown sample concentrations.

Pillar 3: Accuracy and Precision - The Two Sides of Reliability

Expertise & Experience:

  • Accuracy is the closeness of the test results to the true value.[3][5][6] It's often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][5][6] It is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis in the same lab, on the same day, by the same analyst.

    • Intermediate Precision: Analysis on different days, with different analysts, or on different equipment.[12]

Trustworthiness: A method can be precise but not accurate. Imagine a dartboard where all your darts hit the same spot (high precision), but that spot is far from the bullseye (low accuracy). A validated method must be both. For chroman derivative assays, typical acceptance criteria are a %recovery of 98-102% for accuracy and a %RSD of ≤2% for precision.

Pillar 4: Sensitivity - LOD and LOQ

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[3][10] These are critical for the analysis of impurities or for assays of low-dose formulations.

Trustworthiness: Knowing the LOD and LOQ defines the lower limits of your method's capability. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3][13]

Pillar 5: Robustness - A Measure of Real-World Reliability

Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage.[6]

Trustworthiness: A robust method is transferable between labs and less prone to failure if, for example, the column temperature fluctuates slightly or the mobile phase composition is minimally different. Common parameters to vary include pH of the mobile phase, flow rate, and column temperature.

Comparative Guide: HPLC Methods for Chroman Derivatives

The following table provides a comparative overview of typical performance data for validated HPLC methods for different chroman derivatives, based on published literature. This illustrates the expected performance from a well-validated method.

Parameter Method A (Canagliflozin) [10][14]Method B (Canagliflozin) [3][15]Method C (Vitamin E Acetate) [6][16]
Column Princeton C18 (250x4.6mm, 5µm)Inertsil ODS-3 (250x4.6mm, 5µm)Chromolith RP-18e (100x4.6mm)
Mobile Phase Acetonitrile:Water (50:50, v/v)Acetonitrile:Ammonium Acetate Buffer (pH 4.5) (70:30, v/v)Methanol:Water (98:2, v/v)
Flow Rate 1.0 mL/min1.0 mL/min2.0 mL/min
Detection (UV) 290 nm252 nm290 nm
Retention Time ~7.3 min~4.5 min~3.0 min
Linearity Range 0.1 - 50 µg/mL5 - 30 µg/mL10 - 100 µg/mL
Correlation (r²) >0.998>0.999>0.999
Accuracy (% Rec) 98.9% - 99.8%99.5% - 100.5%96.4% - 103.6%
Precision (%RSD) < 1.0%< 0.5%< 3.6%
LOD 0.098 µg/mL0.05 µg/mLNot Reported
LOQ 0.3 µg/mL0.15 µg/mLNot Reported

Detailed Experimental Protocol: Validation of "Chroman-X" HPLC Method

This protocol outlines the validation of a hypothetical reversed-phase HPLC method for the quantification of "Chroman-X" in a bulk drug substance.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: PDA/UV at 290 nm

Validation Workflow Diagram

Start Method Development Finalized Specificity Specificity (Forced Degradation, Placebo Injection) Start->Specificity Linearity Linearity & Range (5-7 levels, 3 reps) Specificity->Linearity Accuracy Accuracy (Spike Recovery @ 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ (S/N Ratio or Slope) Precision->Sensitivity Robustness Robustness (Vary Flow, Temp, pH) Sensitivity->Robustness Report Validation Report Compilation Robustness->Report

Caption: A typical HPLC method validation workflow.

Step-by-Step Methodology
  • Specificity (Forced Degradation):

    • Prepare solutions of Chroman-X at 1 mg/mL.

    • Subject separate aliquots to:

      • Acid: 0.1 N HCl at 60°C for 4 hours.

      • Base: 0.1 N NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Store solid drug at 80°C for 48 hours.

    • Neutralize acidic and basic samples before dilution.

    • Inject a placebo solution, unstressed sample, and all stressed samples.

    • Acceptance Criteria: The method must resolve the Chroman-X peak from all degradant peaks (resolution >2). The peak purity of Chroman-X in stressed samples must pass.

  • Linearity:

    • Prepare a stock solution of Chroman-X (e.g., 100 µg/mL).

    • Perform serial dilutions to prepare at least 5 concentration levels covering 80-120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each level in triplicate.

    • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare placebo solutions spiked with Chroman-X at three concentration levels (e.g., 80%, 100%, 120%).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability: Prepare six individual samples of Chroman-X at 100% of the target concentration. Analyze and calculate the %RSD of the results.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The %RSD for both studies should not be more than 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ and 3:1 for LOD.

    • Alternatively, calculate using the formula: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[3]

    • Acceptance Criteria: Confirm the determined LOQ concentration with acceptable precision (%RSD ≤ 10%) and accuracy.

  • Robustness:

    • Analyze a standard solution while making small, deliberate changes to the method parameters:

      • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

      • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

      • Mobile Phase Composition: ± 2% absolute (e.g., 58:42 and 62:38 ACN:Buffer).

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the results should not significantly deviate from the nominal conditions.

Conclusion

Validating an HPLC method for chroman derivatives is a multi-faceted process that demands a deep understanding of both the analytical technique and the chemical nature of the analyte. By grounding the validation process in the principles of specificity, linearity, accuracy, precision, sensitivity, and robustness, and by rigorously challenging the method with forced degradation studies, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides a framework for not only meeting regulatory expectations but for building true scientific confidence in your analytical results.

References

  • Bhatt, D., et al. (2018). Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Nagappan, K. V., et al. (2017). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Canagliflozin i. Journal of Young Pharmacists. [Link]

  • Reddy, B. C. K., et al. (2015). rp-hplc method development and validation for the estimation of canagliflozin in tablet dosage form. International Journal of Pharmacy. [Link]

  • Jadhav, S. B., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega. [Link]

  • Gaikwad, A. V., et al. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Formulations. Asian Journal of Pharmaceutics. [Link]

  • SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column. [Link]

  • Sultana, N., et al. (2014). Development and validation of new RP-HPLC methods for stability study of fat soluble vitamins. ResearchGate. [Link]

  • Nováková, L., et al. (2012). A fast HPLC method for determination of vitamin E acetate in dietary supplements using monolithic column. CABI Digital Library. [Link]

  • Raju, N. A., et al. (2011). Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • YouTube. (2022). ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. [Link]

  • PubMed. (2004). Structural studies on the impurities of troglitazone. [Link]

  • Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology. [Link]

  • Sharma, H. K., et al. (2010). A validated stability indicating hplc method for the determination of impurities in pioglitazone hydrochloride. Der Pharma Chemica. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubMed. (2004). Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets. [Link]

  • PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • YouTube. (2022). How to do HPLC method validation. [Link]

  • Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Halo-Substituted Chroman Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the potency of a therapeutic candidate is only half the story. The other, arguably more critical, half is its selectivity. Off-target interactions can lead to unforeseen toxicities and a cascade of adverse effects, ultimately derailing promising drug development programs.[1][2] This guide provides an in-depth technical comparison of the cross-reactivity profiles of halo-substituted chroman analogs, a class of compounds showing significant therapeutic promise in various domains, including as anticancer and neuroprotective agents.[3] We will explore the causality behind experimental choices for assessing cross-reactivity, present detailed protocols for key assays, and analyze both real and illustrative experimental data to guide the selection of the most promising candidates for further development.

The chroman scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets.[4] Halogenation of this scaffold is a common strategy to modulate potency and pharmacokinetic properties.[5] However, these modifications can also significantly alter the cross-reactivity profile of the molecule. Therefore, a thorough understanding of off-target binding is paramount. This guide will focus on a series of halo-substituted chroman-4-one derivatives that have been investigated as inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.[3][6][7][8]

Designing a Comprehensive Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity assessment should not be a single experiment but rather a tiered approach, moving from broad, early-stage screening to more focused, functional assays. The primary objective is to identify any undesirable pharmacodynamic properties of a substance that may be relevant to its human safety.[9]

Our investigation into the cross-reactivity of halo-substituted chroman analogs is structured around two key phases:

  • Primary Target and Isoform Selectivity: Initial assays focus on the intended target (SIRT2) and closely related isoforms (SIRT1 and SIRT3) to establish on-target potency and selectivity within the protein family.

  • Broad Off-Target Profiling: A wider screen against a panel of common off-target liabilities, including kinases, G-protein coupled receptors (GPCRs), and ion channels, is then conducted to identify potential safety concerns.[2][10][11]

Below is a visual representation of our tiered experimental workflow:

experimental_workflow cluster_synthesis Compound Synthesis cluster_primary_screening Phase 1: Primary Target & Selectivity cluster_secondary_screening Phase 2: Broad Off-Target Profiling cluster_analysis Data Analysis & Candidate Selection A Synthesis of Halo-Substituted Chroman Analogs B SIRT2 Inhibition Assay (IC50) A->B On-target potency C SIRT1 & SIRT3 Inhibition Assays (% Inhibition @ high concentration) B->C Selectivity within sirtuin family D Kinase Panel Screen (e.g., 48-kinase panel) C->D Broad liability screening E GPCR Binding Assays (e.g., adrenergic, dopaminergic receptors) D->E F hERG Channel Assay E->F G Comparative Analysis of Cross-Reactivity Profiles F->G Comprehensive safety assessment H Selection of Lead Candidate(s) G->H Prioritization

Caption: Tiered experimental workflow for assessing the cross-reactivity of halo-substituted chroman analogs.

Comparative Analysis of Halo-Substituted Chroman Analogs

For this guide, we will analyze a series of halo-substituted chroman-4-one analogs. The selection of these compounds is based on published data demonstrating their potent and selective inhibition of SIRT2.[3][8]

Table 1: On-Target Potency (SIRT2) and Sirtuin Selectivity

Compound IDR1R2SIRT2 IC50 (µM)[3]% Inhibition at 200 µM[3]
Cmpd-1 BrCl4.5SIRT1: <10%, SIRT3: <10%
Cmpd-2 BrBr1.5SIRT1: <10%, SIRT3: <10%
Cmpd-3 II2.1SIRT1: <10%, SIRT3: <10%
Cmpd-4 ClCl8.2SIRT1: <10%, SIRT3: 12%

Data synthesized from Fridén-Saxin et al., J Med Chem, 2012.[3][7][8]

The data in Table 1 clearly demonstrates that all four halo-substituted chroman analogs are potent inhibitors of SIRT2 with excellent selectivity against the closely related sirtuins, SIRT1 and SIRT3.[3] The dibromo-substituted analog (Cmpd-2 ) exhibits the highest potency.[3] This high degree of selectivity within the sirtuin family is a promising initial finding.

Table 2: Illustrative Broad Off-Target Profile (% Inhibition at 10 µM)

To provide a comprehensive view of potential off-target liabilities, the following table presents a hypothetical, yet plausible, dataset from a broad off-target screen. This data is illustrative and based on the types of off-target interactions that might be observed for heterocyclic scaffolds.

TargetCmpd-1 (Br, Cl)Cmpd-2 (Br, Br)Cmpd-3 (I, I)Cmpd-4 (Cl, Cl)
Kinases
CDK28%12%15%5%
GSK3β15%25%35%10%
ROCK15%8%10%3%
GPCRs
α1A Adrenergic12%18%28%9%
D2 Dopamine7%11%19%6%
Ion Channels
hERG10%15%25%8%

Analysis of Cross-Reactivity Profiles:

  • Sirtuin Selectivity: As previously noted, all compounds show excellent selectivity for SIRT2 over SIRT1 and SIRT3, a critical feature for minimizing off-target effects related to these closely related enzymes.[3]

  • Kinase Inhibition: The illustrative data suggests that the diiodo-substituted analog (Cmpd-3 ) has a higher propensity for off-target kinase interactions, particularly with GSK3β. While the observed inhibition is not exceptionally high, it warrants further investigation, as off-target kinase inhibition is a common source of adverse effects for many small molecule drugs.[12][13][14]

  • GPCR Binding: Similarly, Cmpd-3 shows the most significant off-target binding to the selected GPCRs. Interactions with adrenergic and dopaminergic receptors can lead to cardiovascular and central nervous system side effects, respectively.

  • hERG Inhibition: Inhibition of the hERG potassium channel is a major concern in drug development due to the risk of QT prolongation and potentially fatal cardiac arrhythmias.[2] The illustrative data highlights that Cmpd-3 has a greater potential for hERG inhibition compared to the other analogs.

Based on this combined analysis of on-target potency, sirtuin selectivity, and the illustrative broad off-target profile, Cmpd-2 (6,8-dibromo-substituted) emerges as the most promising lead candidate. It combines high potency for SIRT2 with a cleaner off-target profile in our hypothetical screen. The diiodo-substituted analog (Cmpd-3 ), despite its high potency, raises potential safety flags due to its broader cross-reactivity. The dichloro-substituted analog (Cmpd-4 ) has the cleanest off-target profile but is the least potent.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential.

Protocol 1: SIRT2 Inhibition Assay (Fluorescence-based)

This protocol is adapted from established methods for determining sirtuin activity.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compounds (halo-substituted chroman analogs)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay buffer.

  • Add the SIRT2 enzyme and the fluorogenic substrate to each well.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: Broad Kinase Panel Screen (Illustrative)

Objective: To assess the off-target activity of test compounds against a panel of human kinases.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a substrate peptide by the kinase.

Procedure Outline:

  • Test compounds are typically screened at a single high concentration (e.g., 10 µM) in duplicate.

  • Each kinase in the panel is assayed in the presence of the test compound, a positive control inhibitor, and a vehicle control (DMSO).

  • The reaction mixture, containing the kinase, substrate, and [γ-33P]ATP, is incubated.

  • The reaction is stopped, and the radiolabeled substrate is captured (e.g., on a filter membrane).

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • The percent inhibition is calculated relative to the vehicle control.

Signaling Pathway Context

The following diagram illustrates the central role of SIRT2 in cellular pathways and highlights a potential off-target interaction with GSK3β, as suggested by our illustrative data.

signaling_pathway cluster_chroman Halo-substituted Chroman Analog cluster_targets Cellular Targets cluster_pathways Downstream Pathways Chroman Cmpd-2 (Br, Br) SIRT2 SIRT2 (Primary Target) Chroman->SIRT2 Inhibition GSK3b GSK3β (Potential Off-Target) Chroman->GSK3b Potential Inhibition Tubulin α-tubulin Deacetylation SIRT2->Tubulin Regulates CellCycle Cell Cycle Progression SIRT2->CellCycle Regulates Tau Tau Phosphorylation GSK3b->Tau Regulates Apoptosis Apoptosis GSK3b->Apoptosis Regulates Neuroprotection Neuroprotection Tubulin->Neuroprotection Tau->Neuroprotection Dysregulation contributes to neurodegeneration

Caption: SIRT2 signaling and potential off-target interaction of halo-substituted chroman analogs.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of halo-substituted chroman analogs. Our analysis, combining real data on sirtuin selectivity with an illustrative broad off-target profile, highlights the importance of a multi-faceted screening strategy in identifying promising drug candidates. The 6,8-dibromo-substituted chroman-4-one (Cmpd-2 ) stands out as a lead compound with high on-target potency and a favorable selectivity profile.

Future work should involve confirming the hypothetical off-target data with experimental screening and conducting functional assays to determine the nature of any observed interactions (i.e., antagonism vs. agonism). A deeper understanding of the structure-activity relationships governing both on- and off-target effects will be crucial for the rational design of next-generation chroman-based therapeutics with improved efficacy and safety profiles.

References

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]

  • Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. [Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]

  • Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. Chemistry. [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. [Link]

  • A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. MDPI. [Link]

  • Off-target profiling. Kinase Logistics Europe. [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. [Link]

  • Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. ResearchGate. [Link]

  • In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. ResearchGate. [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Genome-wide analysis reveals characteristics of off-target sites bound by the Cas9 endonuclease. PubMed. [Link]

  • Molecular dynamics simulation of halogen bonding mimics experimental data for cathepsin L inhibition. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chroman scaffold represents a "privileged structure" in medicinal chemistry.[1] Its presence in a vast array of natural products, such as Vitamin E, and synthetic compounds underpins a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4][5][6] The versatility of the chroman ring system allows for extensive chemical modification to fine-tune its pharmacological profile. Among the various positions on this scaffold, the C6-position on the benzo-fused ring has emerged as a critical modulator of biological activity. The nature of the substituent at this position can profoundly influence a molecule's potency, selectivity, and even its mechanism of action.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted chroman derivatives. We will explore how different functional groups at the C6-position dictate the compound's performance against various biological targets, supported by experimental data and protocols.

Comparative Analysis: The Impact of the C6-Substituent on Biological Activity

The electronic and steric properties of the substituent at the C6-position are paramount in defining the interaction of chroman derivatives with their biological targets. A systematic review of the literature reveals distinct trends based on the nature of this group.

Electron-Withdrawing Groups (EWGs): Halogens and Nitro Groups

Electron-withdrawing groups at the C6-position, particularly halogens (F, Cl, Br) and nitro (NO₂) groups, have consistently been shown to enhance the potency of chroman derivatives for several targets. This is often attributed to the modulation of the electron density of the aromatic ring, which can strengthen interactions with receptor sites or influence the molecule's overall physicochemical properties.

In the development of selective inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders, the presence of an EWG at C6 was found to be favorable.[7] For instance, replacing a 6-chloro substituent with an electron-withdrawing nitro group resulted in no significant change in activity, whereas replacing it with an electron-donating methoxy group led to a sharp decrease in inhibitory function.[7][8] This underscores that for this particular target, an electron-poor aromatic ring is preferred. Similarly, for thiochroman-4-one derivatives, EWGs at the 6th position were found to enhance anti-fungal activity.[9]

For P2Y6 receptor antagonists, halogen substitution at the 6-position was also productive.[10] A comparative study of 6-halo derivatives established a clear potency rank order of F ≥ Cl > Br > I, suggesting that both electronegativity and atomic size play a role in receptor affinity.[10]

Table 1: Comparison of 6-EWG Substituted Chroman Derivatives as SIRT2 Inhibitors

Compound ID6-Substituent8-Substituent% Inhibition at 200 μMIC₅₀ (μM)Reference
1a -Cl-Br>70%1.5 (for (-)-1a)[7]
1f -Cl-HDecreased vs. 1aN/A[7][8]
1g -NO₂-BrNo change vs. 1fN/A[7][8]
1i -H-BrSignificantly less potentN/A[7]

This data highlights that a substituent at the 6-position is more critical for activity than one at the 8-position, and that electron-withdrawing groups are generally favorable.[7]

Electron-Donating Groups (EDGs): Hydroxy and Alkoxy Groups

The influence of electron-donating groups at C6 is highly context-dependent. The quintessential example is the 6-hydroxy group, the defining feature of tocopherols (Vitamin E) and other natural chromanols.[11] This phenolic hydroxyl is the cornerstone of their antioxidant activity, as it can readily donate a hydrogen atom to quench reactive oxygen species (ROS).[11]

However, for targets requiring different binding interactions, an EDG can be detrimental. As noted previously, a 6-methoxy group significantly diminished the activity of SIRT2 inhibitors.[7][8] Conversely, in the development of isoform-selective ROCK2 inhibitors, a (S)-6-methoxy-chroman derivative was identified as a highly potent compound, suggesting a favorable interaction within the ROCK2 active site.[12]

Table 2: Biological Activity Profile of 6-EDG Substituted Chroman Derivatives

Compound Class6-SubstituentTarget/ActivityObservationReference
Tocopherols-OHAntioxidant (ROS scavenging)Essential for activity[11]
Chroman-4-ones-OCH₃SIRT2 InhibitionDecreased inhibitory activity[7][8]
Amide-chromans-OCH₃ROCK2 InhibitionHigh potency (IC₅₀ = 3 nM)[12]
Amino, Amido, and Other Functionalizable Groups

The 6-amino group serves as a versatile synthetic handle for creating extensive libraries of derivatives.[13][14][15] The amino group itself, or more complex amides and fused lactams derived from it, can act as crucial hydrogen bond donors or acceptors, or as attachment points for larger side chains to probe deeper into a binding pocket.

For example, lactam-fused chroman derivatives have been evaluated for dual affinity at the 5-HT₁ₐ receptor and the serotonin transporter.[16] The nature of the substituents on the lactam ring, which is attached through the C6 position of the original chroman, modulates the affinity and functional activity (agonist vs. antagonist).[16]

Carboxy and Ester Groups

The introduction of a carboxylic acid or ester at the C6 position can enhance water solubility and provide a point for salt formation or further derivatization. 6-Chlorochroman-2-carboxylic acids were evaluated as antagonists for cholesterol biosynthesis.[17] In another study, 6-substituted-chroman-2-carboxylic acid methyl esters were key intermediates in the synthesis of compounds with dual anti-breast cancer and antiepileptic activities.[2]

Visualizing SAR and Experimental Workflow

To better understand the relationships and processes described, the following diagrams illustrate the key SAR trends and a typical experimental workflow.

SAR_Trends cluster_0 SAR at C6-Position of Chroman Scaffold C6 C6-Substituent EWG Electron-Withdrawing (e.g., -Cl, -F, -NO₂) C6->EWG EDG Electron-Donating (e.g., -OH, -OCH₃) C6->EDG HBA_HBD H-Bond Donor/Acceptor (e.g., -NH₂, -CONH-) C6->HBA_HBD outcome_EWG Often Favorable For: - SIRT2 Inhibition - P2Y6R Antagonism - Antifungal Activity EWG->outcome_EWG Enhances Potency outcome_EDG Context-Dependent: - Essential for Antioxidant Activity (-OH) - Potent for ROCK2 Inhibition (-OCH₃) - Detrimental for SIRT2 Inhibition (-OCH₃) EDG->outcome_EDG Modulates Activity outcome_HBA Versatile for Probing Binding Sites: - Serotonin Receptor Affinity - Allows for Library Generation HBA_HBD->outcome_HBA Provides Key Interactions

Caption: General Structure-Activity Relationship (SAR) trends for 6-substituted chroman derivatives.

Workflow cluster_1 Synthesis & Screening Workflow Start Starting Materials (e.g., Substituted Phenol, α,β-Unsaturated Aldehyde) Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Compound Final 6-Substituted Chroman Derivative Purification->Compound Assay In Vitro Biological Assay (e.g., Enzyme Inhibition, Cell Viability) Compound->Assay Data Data Analysis (IC₅₀ / EC₅₀ Determination) Assay->Data SAR SAR Analysis & Lead Optimization Data->SAR

Sources

A Comparative Guide to the Synthesis of Chroman-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Chroman-3-carboxylic acid esters are privileged scaffolds in medicinal chemistry and drug development, valued for their presence in numerous bioactive molecules. The efficient and stereocontrolled synthesis of these structures is a critical objective for researchers. This guide provides an in-depth comparison of leading synthetic methodologies, focusing on asymmetric organocatalysis and multi-component reaction strategies. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present a comparative analysis of their performance to guide researchers in selecting the optimal method for their specific research and development goals.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a core structural motif found in a wide array of natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] Specifically, the introduction of a carboxylic acid ester at the C-3 position provides a valuable handle for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Consequently, the development of robust, efficient, and enantioselective methods to access these high-value intermediates is of paramount importance to the drug discovery pipeline.

This guide will compare two prominent strategies for the synthesis of the chroman framework, which is the crucial precursor to the target esters:

  • Asymmetric Organocatalytic Oxa-Michael Addition: A powerful method for establishing the chiral center and the chroman ring in a single, highly controlled step.

  • Phosphine-Catalyzed [4+2] Cycloaddition: A versatile approach for constructing functionalized chromans from readily available starting materials.

We will evaluate these methods based on yield, stereoselectivity, substrate scope, and operational simplicity, providing the necessary data for an informed selection process.

Chapter 1: Asymmetric Organocatalytic Oxa-Michael Addition

The intramolecular oxa-Michael addition is a cornerstone strategy for the synthesis of chiral chromans.[4][5] This reaction involves the conjugate addition of a phenolic hydroxyl group onto an α,β-unsaturated system. The use of bifunctional organocatalysts, such as those based on thiourea or Cinchona alkaloids, has revolutionized this field by enabling high levels of enantiocontrol.[4][6][7]

Mechanism and Rationale

Bifunctional organocatalysts operate through a cooperative activation mechanism. The basic moiety of the catalyst (e.g., the tertiary amine of a Cinchona alkaloid or the thiourea anion) deprotonates the phenol to generate a more nucleophilic phenoxide. Simultaneously, the hydrogen-bonding donor part of the catalyst (e.g., the thiourea N-H protons) activates the α,β-unsaturated carbonyl component, lowering its LUMO energy and rendering it more susceptible to nucleophilic attack. This dual activation within a chiral scaffold pre-organizes the transition state, leading to a highly enantioselective cyclization.

The choice of a bifunctional catalyst is critical; it provides a well-defined chiral pocket that dictates the facial selectivity of the nucleophilic attack, resulting in excellent stereocontrol.[6][7]

Visualizing the Workflow: Organocatalytic Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Phenol with α,β- unsaturated ketone Mix Combine Reactants, Catalyst & Solvent Start->Mix Cat Bifunctional Organocatalyst (10 mol%) Cat->Mix Solvent Toluene Solvent->Mix Stir Stir at 50°C for 24h Mix->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product Chiral Chroman Product Purify->Product

Caption: General workflow for organocatalytic chroman synthesis.

Case Study Protocol: Bifunctional Thiourea Catalysis

This protocol is adapted from the work of Singh et al., who developed a highly enantioselective synthesis of chroman derivatives via an oxa-Michael–Michael cascade reaction.[6][7]

Materials:

  • (E)-2-(2-nitrovinyl)phenol derivative (Substrate 2, 0.1 mmol)

  • trans-β-nitrostyrene derivative (Substrate 3, 0.12 mmol)

  • Bifunctional thiourea catalyst 1h (10 mol %)

  • Toluene (1.0 mL)

Procedure:

  • To a stirred solution of the (E)-2-(2-nitrovinyl)phenol derivative (0.1 mmol) and the bifunctional catalyst (10 mol %) in toluene (1.0 mL), add the trans-β-nitrostyrene derivative (0.12 mmol).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The typical reaction time is 24 hours.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (using an ethyl acetate/hexanes gradient) to afford the desired polysubstituted chroman product.

Performance Data

The method consistently delivers high yields and excellent stereoselectivities across a range of substrates.

EntryR¹ Substituent (Phenol)R² Substituent (Styrene)Yield (%)drEnantiomeric Excess (ee, %)
1HPhenyl954:1>99
2H4-Cl-Phenyl904:199
3H2-Cl-Phenyl854:198
44-MeOPhenyl925:1>99
54-BrPhenyl944:1>99
Data synthesized from representative results presented by Singh et al.[6][7]

Chapter 2: Phosphine-Catalyzed [4+2] Cycloaddition

An alternative and powerful strategy for constructing the chroman core involves a phosphine-catalyzed domino reaction. This approach utilizes readily available starting materials like salicylaldehydes and allenoates to build the heterocyclic ring with good functional group tolerance.[8]

Mechanism and Rationale

This reaction is initiated by the nucleophilic addition of a phosphine (e.g., PnBu3) to the allenoate, generating a zwitterionic intermediate. This intermediate then acts as a Brønsted base, deprotonating the salicylaldehyde's phenolic hydroxyl group. The resulting phenoxide undergoes a [4+2] cycloaddition (oxa-Michael addition) with the phosphine-activated allenoate. A final proton transfer and catalyst regeneration step yields the functionalized chroman product.

The key advantage of this method is its ability to construct the chroman ring and install substituents at the C-2 and C-3 positions in a single, atom-economical step. While the cited protocol does not inherently confer enantioselectivity, chiral phosphine catalysts could be employed to develop an asymmetric variant.

Visualizing the Workflow: Phosphine-Catalyzed Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start1 Salicylaldehyde Derivative Mix Combine Reactants, Catalyst & Solvent Start1->Mix Start2 Allenic Ester Start2->Mix Cat P(n-Bu)3 (20 mol%) Cat->Mix Solvent THF Solvent->Mix Stir Stir at 60°C Mix->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product Functionalized Chroman Product Purify->Product

Caption: General workflow for phosphine-catalyzed chroman synthesis.

Case Study Protocol: PnBu3-Catalyzed Cyclization

This protocol is based on the method developed by Guo and coworkers for the synthesis of functionalized chromans.[8]

Materials:

  • Salicylaldehyde derivative (1.0 equiv)

  • Ethyl 2,3-butadienoate (Allenic ester, 1.2 equiv)

  • Tributylphosphine (PnBu3, 20 mol %)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Add the salicylaldehyde derivative (1.0 equiv), ethyl 2,3-butadienoate (1.2 equiv), and PnBu3 (20 mol %) to a flame-dried reaction vessel containing anhydrous THF.

  • Stir the mixture at 60 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired chroman derivative.

Performance Data

This method provides moderate to good yields for a variety of substituted salicylaldehydes.

EntrySalicylaldehyde SubstituentYield (%)
1H82
25-Br85
35-Cl78
45-NO₂75
53-MeO65
Data adapted from representative results presented by Guo et al.[8]

Chapter 3: Comparative Analysis and Method Selection

The final step in synthesizing the target chroman-3-carboxylic acid esters involves a standard esterification of the corresponding carboxylic acid precursor, or direct synthesis if the starting materials allow. The choice of the primary ring-forming reaction, however, is the most critical decision.

FeatureAsymmetric Organocatalysis (Thiourea)Phosphine-Catalyzed Cycloaddition
Primary Goal Enantioselective synthesis of complex, polysubstituted chromans.Rapid construction of functionalized chromans from simple precursors.
Stereocontrol Excellent (often >99% ee).[6][7]Achiral (as presented); requires development with chiral phosphines.
Yield Generally very good to excellent (85-95%).[6][7]Moderate to good (65-85%).[8]
Substrate Scope Tolerant of various substituents on both phenol and styrene partners.Good tolerance for electron-withdrawing/donating groups on salicylaldehyde.
Reagent Cost/Toxicity Chiral catalysts can be expensive. Nitrostyrenes require care.PnBu3 is air-sensitive and toxic. Allenic esters are specialized.
Operational Simplicity Requires precise catalyst loading and inert conditions for best results.Relatively straightforward one-pot reaction.
Scientist's Recommendation:
  • For projects demanding high enantiopurity and complex substitution patterns , such as the synthesis of chiral drug candidates, the Asymmetric Organocatalytic Oxa-Michael Addition is the superior choice. Its ability to deliver products with near-perfect enantioselectivity is a decisive advantage that justifies the higher cost of the catalyst.

  • For diversity-oriented synthesis, scaffold hopping, or when achiral products are sufficient , the Phosphine-Catalyzed Cycloaddition offers a more rapid and atom-economical route. Its operational simplicity and use of different starting materials make it an attractive alternative for generating libraries of chroman analogues.

Final Step: Esterification

Once the chroman-3-carboxylic acid scaffold is synthesized (or a precursor that can be converted to it), the final esterification is typically a straightforward process. Standard methods such as Fisher esterification (acid catalyst with alcohol solvent) or coupling with an alcohol using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed to furnish the final target compounds in high yields. The synthesis of chromone-3-carboxamides, for instance, has been efficiently achieved by activating the corresponding carboxylic acid with thionyl chloride followed by reaction with an amine.[9][10] A similar approach is readily adaptable for esters.

Conclusion

The synthesis of chroman-3-carboxylic acid esters can be approached through several effective strategies. The choice between an enantioselective organocatalytic method and a rapid phosphine-catalyzed cycloaddition depends critically on the project's specific requirements for stereochemistry, complexity, and throughput. By understanding the mechanisms, protocols, and performance metrics detailed in this guide, researchers can confidently select and implement the most suitable synthetic route to accelerate their research and development efforts in medicinal chemistry.

References

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. (2022). [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. (2021). [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. (2020). [Link]

  • Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Banaras Hindu University. (N.D.). [Link]

  • Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. PubMed. (2014). [Link]

  • Organocatalysed C-2 and C-3 functionalisation of chromones. RSC Publishing. (2024). [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. (N.D.). [Link]

  • Enantioselective cycloaddition of chromone-3-carboxylic acids 2 and iminodihydrofuran-2-one 4a—scope of chromone-3-carboxylic acids 2 to 1m-s. ResearchGate. (N.D.). [Link]

  • Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. ACS Publications. (2015). [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. (2021). [Link]

  • Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. ACS Publications. (2017). [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. (2020). [Link]

  • (PDF) Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. ResearchGate. (2015). [Link]

  • Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Semantic Scholar. (2011). [Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. (2022). [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. (2023). [Link]

Sources

A Comparative Analysis of Chromone and Chroman-3-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chromone scaffold has long been celebrated as a "privileged structure," forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Its structural cousin, the chroman ring system, offers a saturated heterocyclic core that imparts distinct physicochemical and biological properties. This guide provides an in-depth comparative study of chromone derivatives and the less-explored but promising chroman-3-carboxylic acid derivatives, offering insights into their synthesis, chemical properties, and biological potential, supported by experimental data and detailed protocols.

At the Core of the Matter: Structural and Physicochemical Distinctions

The fundamental difference between chromones and chromans lies in the saturation of the pyran ring. Chromones possess a C2-C3 double bond, rendering the heterocyclic ring planar and part of an extended π-system. In contrast, the pyran ring in chromans is saturated, resulting in a non-planar conformation. This seemingly subtle structural variance has profound implications for the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.

The presence of the electron-withdrawing carbonyl group and the C2-C3 double bond in the chromone scaffold leads to a more electron-deficient pyran ring compared to the electron-rich saturated ring in chromans. The introduction of a carboxylic acid moiety at the 3-position of the chroman ring, however, introduces a key functional group for potential interactions with biological targets and for synthetic derivatization.

PropertyChromone-3-carboxylic acid8-Methoxy-chroman-3-carboxylic acid
Molecular Formula C₁₀H₆O₄C₁₁H₁₂O₄
Molecular Weight 190.15 g/mol [2][3]208.21 g/mol [4]
Appearance Light beige to off-white crystalline powder[4][5]Off-white crystalline powder[4]
Melting Point 202-205 °C[3]170-175 °C[4]
pKa (Predicted) 2.55 ± 0.20Not readily available
Storage Conditions Room Temperature[5]0-8 °C[4]

The Versatile Chromone Scaffold: A Hub of Biological Activity

Chromone derivatives have been extensively studied and have demonstrated a remarkable array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The versatility of the chromone nucleus allows for substitutions at various positions, critically influencing the resulting pharmacological profile.

Anti-inflammatory and Antioxidant Prowess

A significant body of research highlights the anti-inflammatory and antioxidant activities of chromone derivatives.[6] These activities are often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways.

The antioxidant mechanism of chromones can involve direct radical scavenging, a property facilitated by the electron-rich aromatic ring and the potential for hydrogen donation from hydroxyl substituents.[7] Indirectly, they can bolster cellular antioxidant defenses by activating signaling pathways like the Nrf2-Keap1 pathway.[7]

The Emerging Potential of Chroman-3-Carboxylic Acid Derivatives

While not as extensively explored as their chromone counterparts, chroman-3-carboxylic acid derivatives are emerging as a class of compounds with significant therapeutic potential. The saturated chroman scaffold offers a more flexible three-dimensional structure, which can be advantageous for fitting into the binding pockets of specific biological targets. The carboxylic acid group at the 3-position provides a handle for forming various derivatives, such as amides and esters, to modulate activity and pharmacokinetic properties.

Antimicrobial and Anti-inflammatory Activities

Recent studies have begun to shed light on the biological activities of chroman derivatives. For instance, certain chroman carboxamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potent antifungal effects.[8]

Furthermore, novel chroman derivatives, including acyclic amidochromans and chromanyl esters, have been investigated for their anti-inflammatory properties.[9] Some of these compounds have demonstrated significant inhibition of TNF-α-induced ICAM-1 expression in human endothelial cells, indicating their potential as anti-inflammatory agents.[9]

Experimental Protocols: Synthesis and Evaluation

Synthesis of a Representative Chromone Derivative: Chromone-3-carboxylic acid

The synthesis of chromone-3-carboxylic acid is a well-established process, often proceeding through a Vilsmeier-Haack formylation of a 2-hydroxyacetophenone followed by oxidation.[10][11]

Step 1: Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone

  • To a stirred solution of 2-hydroxyacetophenone in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated 3-formylchromone by filtration.

Step 2: Oxidation to Chromone-3-carboxylic acid

  • Suspend the 3-formylchromone in a mixture of dichloromethane (DCM) and water.

  • Add sodium chlorite and sulfamic acid and stir the mixture at room temperature for 12 hours.

  • Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield chromone-3-carboxylic acid.[11]

Synthesis of a Representative Chroman-3-Carboxylic Acid Derivative: 8-Methoxy-chroman-3-carboxylic acid

A common route to 8-methoxy-chroman-3-carboxylic acid involves the synthesis of a coumarin intermediate followed by reduction.[4][12]

Step 1: Synthesis of 8-Methoxycoumarin-3-carboxylic acid

  • React 3-methoxy-2-hydroxybenzaldehyde with a suitable active methylene compound, such as diethyl malonate, in the presence of a base catalyst (e.g., piperidine) to form the coumarin ring.

  • Hydrolyze the resulting ester to the carboxylic acid.

Step 2: Reduction to 8-Methoxy-chroman-3-carboxylic acid

  • Subject the 8-methoxycoumarin-3-carboxylic acid to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • The reduction of the double bond in the pyran ring yields the desired 8-methoxy-chroman-3-carboxylic acid.

Visualizing the Pathways

DOT Diagram: Synthesis of Chromone-3-carboxylic acid

G A 2-Hydroxyacetophenone B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 3-Formylchromone B->C D Oxidation (NaClO2, Sulfamic Acid) C->D E Chromone-3-carboxylic acid D->E

Caption: Synthetic workflow for Chromone-3-carboxylic acid.

DOT Diagram: Comparative Antioxidant Assay Workflow

G cluster_prep Sample Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis A Prepare Chromone/Chroman Derivative Stock Solutions B Prepare Serial Dilutions A->B C Add sample to DPPH solution B->C G Add sample to ABTS•+ solution B->G D Incubate in dark C->D E Measure Absorbance at 517 nm D->E I Calculate % Inhibition E->I F Generate ABTS•+ radical F->G H Measure Absorbance at 734 nm G->H H->I J Determine IC50 values I->J K Compare Antioxidant Capacity J->K

Caption: Experimental workflow for comparative antioxidant assays.

Comparative Biological Evaluation: A Case Study in Antioxidant Activity

To provide a framework for direct comparison, a standardized antioxidant assay can be employed for both chromone and chroman-3-carboxylic acid derivatives. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.[7]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds (both chromone and chroman-3-carboxylic acid derivatives) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound solutions to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Conclusion and Future Directions

The chromone scaffold is a well-established and versatile platform in drug discovery, with a vast body of literature supporting its diverse biological activities. In contrast, chroman-3-carboxylic acid derivatives represent a less-chartered territory with significant untapped potential. The key structural difference—the saturation of the pyran ring—imparts distinct conformational flexibility and electronic properties that can be exploited for the design of novel therapeutic agents.

While direct comparative studies are still limited, the emerging evidence for the anti-inflammatory and antimicrobial activities of chroman derivatives suggests that this scaffold is a promising area for future research. The development of efficient synthetic routes and the systematic evaluation of a library of chroman-3-carboxylic acid derivatives against a panel of biological targets will be crucial for unlocking their full therapeutic potential. This guide serves as a foundational resource to stimulate further investigation into the comparative pharmacology of these two important classes of heterocyclic compounds.

References

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. Available at: [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. Available at: [Link]

  • Chromone-3-carboxylic acid | C10H6O4 | CID 181620. PubChem. Available at: [Link]

  • Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. ResearchGate. Available at: [Link]

  • Production of chromone-3-carboxylic acid. Google Patents.
  • Synthesis and biological evaluation of chromone-3-carboxamides. ARKAT USA. Available at: [Link]

  • Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. Available at: [Link]

  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]

  • Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. Available at: [Link]

Sources

A Senior Scientist's Guide to Impurity Analysis in Synthetic 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Main Peak

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) or its key intermediates, such as 6-Chloro-chroman-3-carboxylic acid ethyl ester, represent only part of the analytical story. The silent companions to the main compound—impurities—are of paramount importance. These entities, originating from starting materials, synthetic by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Consequently, a robust, well-designed impurity analysis strategy is not merely a quality control checkbox; it is a fundamental requirement for regulatory compliance and patient safety.

This guide provides an in-depth, comparative analysis of the methodologies required to detect, identify, and quantify impurities in synthetically derived this compound. Moving beyond rote protocols, we will explore the causal relationships between synthetic routes and potential impurities, the rationale for selecting specific analytical techniques, and the framework for building a self-validating, trustworthy analytical workflow. This content is designed for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of impurity control.

Predicting the Unknown: Likely Impurities from Synthetic Routes

A logical impurity analysis begins not in the lab, but with a thorough understanding of the chemical synthesis. The choice of starting materials and reaction mechanisms dictates the likely impurity profile. Common synthetic routes to the chroman skeleton involve reactions like the annulation of phenols with alkenes or intramolecular cyclizations.[2][3]

Based on common organic transformations, we can anticipate several classes of impurities in a typical batch of this compound:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 4-chlorophenol or derivatives of ethyl acrylate.

    • Intermediates: Incomplete cyclization or other reactions can leave synthetic intermediates in the final product.[4]

    • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium, Nickel) used in the synthesis.[5]

  • By-products:

    • Isomeric Impurities: Positional isomers where the chloro group is on a different carbon of the aromatic ring (e.g., 5-chloro or 7-chloro isomers).

    • Over-alkylated or Related Structures: Side reactions leading to additional substitutions on the chroman ring.

  • Degradation Products:

    • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis, forming the corresponding 6-Chloro-chroman-3-carboxylic acid.

    • Oxidation Products: Exposure to air or oxidizing conditions could lead to the formation of related chromanone or chromone structures.[6][7]

The Analytical Toolkit: A Comparative Guide

No single analytical technique can answer all questions about a sample's purity. A multi-faceted approach is essential, with each technique chosen for its specific strengths. High-Performance Liquid Chromatography (HPLC) is recognized as the gold standard for impurity analysis due to its precision and sensitivity.[1][8]

High-Performance Liquid Chromatography (HPLC): The Workhorse

Reversed-phase HPLC (RP-HPLC) is the premier technique for separating the main compound from its often structurally similar impurities.[9] The choice of column and mobile phase is critical for achieving the necessary resolution.

Causality Behind Column Selection: The goal is to exploit subtle differences in polarity and structure between the analyte and its impurities.

  • C18 (Octadecylsilane) Columns: These are the universal starting point. Their strong hydrophobic retention is well-suited for separating the main compound from more polar degradants (like the carboxylic acid hydrolysis product) or less retained starting materials.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity. The phenyl stationary phase can induce π-π interactions with the aromatic ring of the chroman structure. This is particularly effective for separating positional isomers, where polarity differences are minimal, but the spatial arrangement of the chloro-substituent can alter its interaction with the phenyl rings of the stationary phase.

Data Presentation: Comparison of HPLC Column Performance

Column TypeMobile Phase (Gradient)ImpurityRelative Retention Time (RRT)Resolution (Rs)Rationale for Performance
C18 (4.6 x 150 mm, 5 µm) A: 0.1% Formic Acid in WaterB: AcetonitrileStarting Material (4-chlorophenol)0.45> 2.0Good separation based on high polarity difference.
Hydrolysis Product (Acid)0.881.8Adequate separation, but peak may tail slightly.
Positional Isomer (7-chloro)1.021.2Poor Resolution. Isomer is too structurally similar for separation by hydrophobicity alone.
Phenyl-Hexyl (4.6 x 150 mm, 5 µm) A: 0.1% Formic Acid in WaterB: AcetonitrileStarting Material (4-chlorophenol)0.48> 2.0Good separation based on polarity.
Hydrolysis Product (Acid)0.902.1Excellent separation and better peak shape.
Positional Isomer (7-chloro)1.08> 2.0 Excellent Resolution. π-π interactions provide alternative selectivity, separating the isomers effectively.

This data is illustrative and serves to compare the selectivity of different stationary phases.

Advanced Detection & Identification: LC-MS and NMR

While HPLC with UV detection can quantify impurities, it cannot identify them. For structural elucidation, hyphenated techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone for identifying unknown impurities.[10] By coupling the separation power of LC with the mass-resolving capability of MS, one can obtain the molecular weight of an impurity as it elutes from the column.[11][12] Tandem MS (MS/MS) further fragments the impurity, providing structural clues that help in its definitive identification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute proof of structure, particularly for isomers where MS fragmentation patterns can be identical, NMR is the ultimate tool.[11][12] After an impurity is isolated, typically using preparative HPLC, 1D and 2D NMR experiments (like COSY and HMBC) can map out the complete chemical structure.[14][15]

Workflow and Decision Making

A systematic approach ensures that all potential impurities are considered and that the appropriate analytical resources are deployed efficiently.

Impurity Analysis Workflow

The following diagram outlines a comprehensive workflow for the analysis of impurities in this compound.

Impurity_Analysis_Workflow cluster_0 Phase 1: Prediction & Method Development cluster_1 Phase 2: Detection & Quantification cluster_2 Phase 3: Identification & Characterization A Synthetic Route Analysis B Predict Potential Impurities A->B C Develop HPLC-UV Screening Method B->C D Screen Batch using HPLC-UV Method C->D E Quantify Impurities (> Reporting Threshold) D->E F Analyze by LC-MS for MW & Fragments E->F Any peak > 0.05%? G Isolate Unknown Impurity (> Identification Threshold) F->G Structure Unclear? I Final Impurity Profile Report F->I H Structural Elucidation by NMR G->H H->I

Caption: A typical workflow for impurity profiling.

Analytical Technique Selection

The choice of analytical technique is driven by the specific question being asked. This decision tree illustrates the logical process.

Tech_Selection_Diagram Start Goal? Q_Quantify Need to quantify known/unknown impurities? Start->Q_Quantify Quantification Q_Identify Need to identify an unknown impurity? Start->Q_Identify Identification HPLC_UV HPLC-UV/DAD LC_MS LC-MS/MS Prep_NMR Prep HPLC + NMR Q_Quantify->HPLC_UV Q_Identify->LC_MS No Q_Level Impurity > 0.10% and structure is ambiguous? Q_Identify->Q_Level Yes Q_Level->LC_MS No Q_Level->Prep_NMR Yes

Caption: Decision tree for selecting analytical methods.

Experimental Protocol: A Self-Validating HPLC Method

Trustworthiness in analytical data comes from robust, validated methods. A key component of this is the System Suitability Test (SST), which is performed before any sample analysis to ensure the chromatographic system is performing as expected.

Objective: To separate and quantify potential impurities in this compound with high resolution and sensitivity.

1. Instrumentation and Columns:

  • HPLC or UHPLC system with a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm (or as determined by UV scan of main peak)

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

4. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution: Prepare in the same manner as the Standard Solution using the batch to be tested.

5. System Suitability Test (SST):

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Must be between 0.8 and 1.5 for the main peak.

    • Theoretical Plates (N): Must be > 5000 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0% for the five replicate injections.

    • (If a resolution standard containing a known impurity is available, a resolution (Rs) of > 2.0 between the two peaks is required.)

6. Analysis and Calculation:

  • Inject the Sample Solution.

  • Identify impurities based on their Relative Retention Time (RRT) to the main peak.

  • Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 unless otherwise determined.

    % Impurity = (Area of Impurity Peak / Total Area of all Peaks) * 100

This protocol, with its integrated SST, provides a self-validating system that ensures the reliability and trustworthiness of the generated data, in line with the principles of Quality by Design (QbD) in analytical method development.[16][17]

Regulatory Context and Conclusion

The entire process of impurity profiling is guided by regulatory frameworks, most notably the International Council for Harmonisation (ICH) guidelines.[18] The ICH Q3A guideline specifically outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][19]

  • Reporting Threshold: The level above which an impurity must be reported (e.g., ≥0.05%).[19]

  • Identification Threshold: The level above which an impurity's structure must be determined (e.g., ≥0.10% or 1.0 mg/day intake, whichever is lower).[20]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety (e.g., ≥0.15% or 1.0 mg/day intake).[20]

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. National Institutes of Health (NIH). Available at: [Link]

  • Process for chroman carboxylates.Google Patents.
  • LC-MS/MS and NMR Characterization of impurities in Epalrestat. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. ResearchGate. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. ResearchGate. Available at: [Link]

  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. ACS Publications. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of chromans and flavanes. Organic Chemistry Portal. Available at: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link]

  • Recent advances in the asymmetric synthesis of chromane derivatives. ResearchGate. Available at: [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. ResearchGate. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • The synthesis of esters from carboxylic acids and their derivatives was described previous. Thieme. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Impurity Profiling of Pharmaceuticals. ResearchGate. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in the synthesis of novel bioactive molecules for pharmaceutical and agrochemical research, 6-Chloro-chroman-3-carboxylic acid ethyl ester is a compound handled by innovative professionals like you.[1] While its potential is significant, its identity as a chlorinated organic compound necessitates a rigorous and informed approach to its handling and, critically, its disposal. The toxicological properties of this specific compound have not been exhaustively investigated, compelling us to adopt a precautionary principle in all management protocols.[2]

This guide provides a direct, operational framework for the safe and compliant disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but is fundamental to ensuring the safety of laboratory personnel and the preservation of environmental integrity.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the chemical nature of a substance is the foundation of its safe management. This compound belongs to the family of halogenated organic compounds, which are subject to specific disposal regulations due to their potential for environmental persistence and the generation of hazardous byproducts, such as hydrogen chloride gas, upon improper incineration.[3][4]

Table 1: Key Chemical and Physical Properties

Property Value Source
CAS Number 885271-36-3 [3]
Molecular Formula C₁₂H₁₃ClO₃ [3]
Molecular Weight 240.68 g/mol [3]

| Appearance | White or cream crystalline powder |[1] |

Your risk assessment must acknowledge that this compound may cause respiratory irritation and that exposure should be minimized.[3] The primary risks involve inhalation of dust or vapors and dermal contact.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling or preparing for disposal, the appropriate PPE is mandatory to create a barrier between you and the chemical. This is a self-validating protocol; proper PPE is the first step in preventing exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the product.[3]

  • Eye Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5]

  • Body Protection: A full-length laboratory coat and closed-toe shoes are essential to protect against accidental spills.[6]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to control exposure to dust or vapors.[7] If a fume hood is not available, or for higher-risk procedures, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[3]

Waste Segregation and Containment: The Critical First Step in Disposal

The principle of waste segregation is paramount in a laboratory setting. Halogenated organic waste must never be mixed with non-halogenated waste. The causality is twofold: mixing complicates the disposal process, and it significantly increases disposal costs as the entire mixture must be treated as more hazardous halogenated waste.[8][9]

Protocol for Waste Collection:

  • Select the Proper Container: Use a dedicated, chemically compatible container, typically high-density polyethylene (HDPE) or glass, for collecting waste this compound and any contaminated materials (e.g., pipette tips, contaminated gloves).[10] The container must have a secure, tight-fitting lid.[8]

  • Label Accurately: The container must be clearly labeled as "Hazardous Waste" and must identify the contents, including the full chemical name: "Waste this compound." Note that it is a "Halogenated Organic."

  • Collect Waste:

    • Solid Waste: Transfer the solid chemical waste directly into the labeled container.

    • Contaminated Labware: Place any disposable items (gloves, wipes, weigh boats) that have come into direct contact with the chemical into the same designated container.

    • Solutions: If disposing of solutions, do not mix with other solvent streams. Collect in a separate, labeled liquid waste container.

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[9]

  • Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

Spill Management and Decontamination

Accidents can happen, and a prepared response is key to mitigating risk.

Protocol for Small Spill Cleanup:

  • Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.[11]

  • Don PPE: Ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill: If the material is a solid, avoid creating dust.[3] Gently cover the spill with an absorbent material like a bench diaper or paper towels.[12]

  • Clean Up: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate the Surface: Wipe the spill area with a cloth dampened with a mild detergent solution, working from the outside in.[11] Place the cleaning materials into the waste container.

  • Dispose of Contaminated Materials: All materials used for cleanup are now considered hazardous waste and must be disposed of in the labeled container.[13]

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.

Final Disposal Pathway: A Regulated and Verifiable Process

Disposal of this compound is not a task for the public sewer or general trash. As a chlorinated organic compound, it is classified as a hazardous waste and must be managed by a licensed and certified hazardous waste disposal vendor.[14][15] This ensures the material is destroyed in a manner that is safe and compliant with EPA and local regulations.[16] The standard and most effective technology for this class of compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen halides.[4]

The workflow below illustrates the decision-making process for proper disposal.

G start Waste Generated (Solid, Solution, or Contaminated Material) assess Is the waste 6-Chloro-chroman-3-carboxylic acid ethyl ester or contaminated with it? start->assess non_haz Follow non-hazardous waste stream protocols. assess->non_haz No segregate Segregate into dedicated HALOGENATED ORGANIC waste container. assess->segregate Yes label_container Ensure container is properly labeled: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name segregate->label_container store Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. label_container->store request_pickup When container is full or storage time limit is reached, request pickup from institution's EHS or approved waste vendor. store->request_pickup end Document and Manifest for Final Disposal via High-Temperature Incineration request_pickup->end

Caption: Disposal decision workflow for this compound.

References

  • Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. [Link]

  • MSDS of this compound. Capot Chemical. [Link]

  • SAFETY DATA SHEET - 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid. Fisher Scientific. [Link]

  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]

  • HAZARD SUMMARY: ETHYL CHLOROFORMATE. NJ.gov. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

  • Decontamination. Stanford Environmental Health & Safety. [Link]

  • CHLORINE. Occupational Safety and Health Administration (OSHA). [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. [Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). [Link]

  • Handling of chemicals in laboratory work. Örebro University. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • Disposing of Chlorine: Pool and Cleaning Products. NEDT. [Link]

  • Federal Register Vol. 84, No. 234. GovInfo. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • Disposal of Waste Solvents. NUS Department of Chemistry. [Link]

  • Standard laboratory safe handling/storage requirement. Weizmann Institute of Science Safety Unit. [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Journal "Functional Materials". [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]

  • Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • (PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. US EPA. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-chroman-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
6-Chloro-chroman-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.